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  • Product: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
  • CAS: 303129-59-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Schotten-Baumann reaction, offering insights into the mechanistic rationale and experimental considerations. Furthermore, it presents a full characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to serve as a reliable benchmark for researchers. This guide is intended for professionals in drug development and chemical research, providing the foundational knowledge required for the successful synthesis, purification, and validation of this versatile compound.

Introduction: Scientific and Practical Significance

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide integrates two key chemical motifs: the 1,3-benzodioxole ring and an acrylamide functional group. This unique combination makes it a valuable scaffold in chemical and pharmaceutical research.

  • The 1,3-Benzodioxole Moiety: Also known as the methylenedioxyphenyl group, this structure is a prominent feature in numerous natural products and pharmacologically active molecules.[1] Its presence can influence metabolic stability, receptor binding, and overall biological activity. The benzodioxole ring system is found in compounds investigated for a range of therapeutic applications, including as potential agonists for the GLP-1 receptor and as plant growth promoters.[2][3]

  • The Acrylamide Functional Group: The acrylamide group is a highly versatile functional handle. It is a classic Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles. This reactivity is particularly relevant in the design of covalent inhibitors for drug discovery, where the acrylamide can form a stable bond with a target protein. Additionally, the vinyl group can participate in polymerization reactions, making this class of molecules useful as monomers in materials science.[4]

The synthesis of this compound is a foundational step for creating diverse libraries of molecules for screening in drug discovery programs and for developing novel polymers with specific properties.

Synthesis Pathway and Mechanism

The most efficient and widely adopted method for synthesizing N-substituted acrylamides from primary amines and acryloyl chloride is the Schotten-Baumann reaction.[5][6] This method is valued for its high yields, operational simplicity, and mild reaction conditions.

The Schotten-Baumann Reaction: A Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The core principle involves the acylation of an amine with an acid chloride in the presence of a base. The base plays a crucial role: it neutralizes the hydrochloric acid (HCl) generated during the reaction.[8] This is critical because the HCl would otherwise react with the starting amine to form an unreactive ammonium salt, effectively quenching the reaction and reducing the yield.[8]

The use of a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base solution) is a hallmark of Schotten-Baumann conditions.[5][6] This setup is advantageous as it keeps the starting materials and the organic-soluble product in the organic phase, while the base remains in the aqueous phase to neutralize the acid byproduct.[5]

Diagram: Synthesis Scheme

G cluster_reactants Reactants cluster_product Product Amine 1,3-Benzodioxol-5-amine Reagents + NaOH (aq) Dichloromethane (DCM) Amine->Reagents AcylChloride Acryloyl Chloride AcylChloride->Reagents Product N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Reagents->Product Schotten-Baumann Conditions

Caption: Synthesis of the target compound via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

Materials and Reagents:

  • 1,3-Benzodioxol-5-amine (1.0 eq.)

  • Acryloyl chloride (1.05 eq.)

  • Sodium hydroxide (NaOH) (2.0 eq.)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-amine (1.0 eq.) in dichloromethane. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction Setup: Cool the flask containing the amine solution to 0-5 °C using an ice-water bath.

  • Addition of Acryloyl Chloride: While stirring the amine solution vigorously, add the aqueous NaOH solution. Subsequently, add acryloyl chloride (1.05 eq.) dropwise to the biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is critical to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

Diagram: Experimental Workflow

G start Start prep Step 1: Prepare Solutions - Dissolve amine in DCM - Prepare aqueous NaOH start->prep react Step 2: Reaction - Cool amine solution to 0-5°C - Add NaOH (aq) - Add acryloyl chloride dropwise - Stir at RT for 2-4h prep->react workup Step 3: Workup - Separate organic layer - Wash with HCl, NaHCO3, Brine react->workup dry Step 4: Drying & Concentration - Dry over MgSO4 - Filter - Evaporate solvent workup->dry purify Step 5: Purification - Recrystallize from a suitable solvent dry->purify analyze Step 6: Characterization - NMR, IR, MS Analysis purify->analyze end_node Pure Product analyze->end_node

Caption: Step-by-step workflow for synthesis and purification.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data represents a typical analytical profile for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

Spectroscopic and Spectrometric Data

The identity of the final product is unequivocally confirmed by a combination of spectroscopic techniques.

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~8.0-8.5 ppm (s, 1H)Amide N-H proton.
~7.0-7.5 ppm (m, 3H)Aromatic protons on the benzodioxole ring.
~6.2-6.5 ppm (dd, 1H)Vinyl proton α to the carbonyl (C=CH-C=O).
~5.9-6.1 ppm (s, 2H)Methylene protons of the dioxole ring (O-CH₂ -O).[9]
~5.6-5.8 ppm (dd, 1H)Terminal vinyl proton (cis to H).
~5.4-5.6 ppm (dd, 1H)Terminal vinyl proton (trans to H).
¹³C NMR Chemical Shift (δ)~164-166 ppmAmide C =O carbon.[9]
~147-149 ppmAromatic C -O carbons of the benzodioxole ring.
~143-145 ppmAromatic C -O carbons of the benzodioxole ring.
~130-132 ppmVinyl C H α to the carbonyl.
~126-128 ppmVinyl C H₂ terminal carbon.
~100-102 ppmMethylene carbon of the dioxole ring (O-C H₂-O).[9]
~105-120 ppmAromatic C H carbons.
IR Spectroscopy Wavenumber (cm⁻¹)~3300 cm⁻¹ (sharp)N-H stretch.
~1660 cm⁻¹ (strong)C=O stretch (Amide I band).[9]
~1625 cm⁻¹C=C vinyl stretch.
~1540 cm⁻¹N-H bend (Amide II band).
~1250 cm⁻¹ & ~1040 cm⁻¹C-O-C asymmetric and symmetric stretches of the dioxole ring.
Mass Spectrometry Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
m/z (EI+)191 [M]⁺Molecular ion peak.
Rationale for Analytical Techniques
  • NMR Spectroscopy (¹H and ¹³C): Provides the carbon-hydrogen framework of the molecule. The distinct chemical shifts and coupling patterns of the vinyl, aromatic, amide, and methylenedioxy protons are definitive proof of the structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The strong absorbance of the amide C=O (Amide I band) and the N-H stretch are characteristic and easily identifiable.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high accuracy.[12]

Potential Applications in Research and Development

The unique structural features of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide position it as a valuable intermediate and a potential lead compound in several areas:

  • Drug Discovery: As a scaffold, it can be elaborated to generate novel compounds for screening against various biological targets. The acrylamide moiety can be used to develop covalent inhibitors, a strategy gaining traction in oncology and immunology for achieving high potency and prolonged duration of action.

  • Materials Science: The terminal double bond allows this molecule to act as a monomer in radical polymerization reactions.[4] This can be leveraged to create functional polymers where the benzodioxole unit imparts specific properties, such as altered refractive index, hydrophobicity, or biological compatibility.

  • Agrochemicals: The benzodioxole ring is a known constituent of certain pesticides and synergists. Derivatives of this compound could be explored for developing new agrochemicals with improved efficacy or novel modes of action.[2]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. By explaining the causality behind the chosen synthetic method and providing a comprehensive analytical benchmark, this document equips researchers and drug development professionals with the necessary tools to confidently produce and validate this important chemical entity. The protocols and data herein are designed to be both instructional and self-validating, ensuring scientific integrity and reproducibility.

References

[13] Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. Available at: [Link]

[14] SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

[8] Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

[12] Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. Available at: [Link]

[15] Google Patents. (n.d.). Method for synthesis of acrylamide derivatives. US20070106090A1. Available at:

[10] ResearchGate. (n.d.). Spectroscopic and quantum mechanical investigations of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide using density functional theory method. Available at: [Link]

[5] chemeurope.com. (n.d.). Schotten-Baumann reaction. Available at: [Link]

[4] reposiTUm. (n.d.). Synthesis and characterization of acrylamide based polyelectrolytes. Available at: [Link]

[6] Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

[16] Chemspace. (n.d.). N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide. Available at: [Link]

[17] Al-Bonayan, A. M., et al. (2023). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. Scientific Reports, 13(1), 3537. Available at: [Link]

[18] Cvetovich, R. J. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 949-951. Available at: [Link]

[11] Manthiri, A., et al. (2019). ANTIMICROBIAL, SPECTROSCOPIC, NBO AND NLO ANALYSIS OF (2E) BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL) PROP-2-ENAMIDE. ResearchGate. Available at: [Link]

[19] Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available at: [Link]

[20] PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. Available at: [Link]

[21] Chemspace. (n.d.). N-{3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]propyl}prop-2-enamide. Available at: [Link]

[22] Inxight Drugs. (n.d.). 3-(1,3-BENZODIOXOL-5-YL)-N,N-DIPHENYLPROP-2-ENAMIDE, (2E)-. Available at: [Link]

[9] An-Najah Staff. (2023, October 15). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. Available at: [Link]

[23] FEMA. (n.d.). (E)-3-(1,3-BENZODIOXOL-5-YL)-N-PHENYL-N-TETRAHYDROFURAN-3-YL-PROP-2-ENAMIDE. Available at: [Link]

[24] Chemspace. (n.d.). 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylcyclohexyl)prop-2-enamide. Available at: [Link]

[2] Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. International Journal of Molecular Sciences, 23(12), 6499. Available at: [Link]

[25] PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. Available at: [Link]

[3] Google Patents. (n.d.). Combinations comprising benzodioxol as glp-1r agonists for use in the treatment of nash/nafld and related diseases. WO2020234726A1. Available at:

[26] Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate. Available at: [Link]

[27] PubChemLite. (n.d.). N-(2h-1,3-benzodioxol-5-yl)acetamide. Available at: [Link]

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Exploratory

Physicochemical properties of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Physicochemical and Pharmacokinetic Profiling of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: A Technical Guide for Targeted Covalent Inhibitor Development Executive Summary In the landscape of targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical and Pharmacokinetic Profiling of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: A Technical Guide for Targeted Covalent Inhibitor Development

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the strategic selection of warheads and recognition elements dictates both efficacy and safety. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1) is a highly specialized bifunctional building block frequently utilized in covalent fragment libraries[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic system of liabilities and assets. It features two distinct motifs: an electrophilic acrylamide warhead (prop-2-enamide) designed for irreversible target engagement, and a 1,3-benzodioxole (methylenedioxyphenyl) core that drives target affinity but introduces complex metabolic variables. This whitepaper dissects the physicochemical properties, covalent reactivity, and metabolic pathways of this compound, providing field-proven, self-validating protocols for its preclinical evaluation.

Physicochemical & Structural Profiling

To effectively formulate and assay this compound, we must first understand its baseline physicochemical properties. The data below is synthesized from structural analytics and predictive modeling[2].

Table 1: Core Physicochemical Properties and Drug Design Implications

PropertyValueCausality / Impact on Drug Design
CAS Registry Number 303129-59-1Primary identifier for commercial sourcing and library integration[1].
Molecular Formula C10H9NO3Low atomic count ideal for Fragment-Based Drug Discovery (FBDD)[2].
Monoisotopic Mass 191.05824 DaEnsures high Ligand Efficiency (LE) upon covalent target binding[2].
Predicted XlogP 1.4Optimal lipophilicity for passive membrane permeability without inducing severe non-specific protein binding[2].
SMILES C=CC(=O)NC1=CC2=C(C=C1)OCO2Defines the rigid, planar geometry critical for insertion into narrow binding pockets[2].

Structural Causality: The XlogP of 1.4 indicates that the molecule is moderately lipophilic. The planar benzodioxole ring provides a rigid hydrophobic surface capable of π−π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine), while the acetal oxygens can act as distinct hydrogen-bond acceptors.

Electrophilic Reactivity: The Acrylamide Warhead

The prop-2-enamide moiety is a classic Michael acceptor. Its primary function is to undergo a nucleophilic addition reaction with the thiolate anion of non-catalytic cysteine residues within a target protein's binding pocket.

To quantify the intrinsic reactivity of this warhead—which is critical for balancing target engagement against off-target toxicity—we employ a Glutathione (GSH) Trapping Assay. We monitor the depletion of the parent compound rather than adduct formation, as adducts can suffer from unpredictable ionization efficiencies in mass spectrometry.

Protocol: High-Throughput GSH Trapping Assay

Self-Validating System: This protocol includes Afatinib (a known covalent kinase inhibitor) as a positive control. If the calculated half-life ( t1/2​ ) of Afatinib falls outside the historical validation range (30–45 minutes), the assay run is automatically flagged and rejected, ensuring data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: 10 mM GSH mimics physiological intracellular concentrations, establishing pseudo-first-order kinetics for accurate rate calculation.

  • Compound Initiation: Spike N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide into the GSH solution to achieve a final concentration of 10 µM (1% DMSO final).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Time-Course Quenching: At predetermined timepoints (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins/peptides and halts the Michael addition.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS (MRM mode) to monitor the disappearance of the parent mass (m/z 192.06 [M+H]+)[2].

  • Kinetic Calculation: Plot the natural log of the remaining parent percentage versus time to calculate the degradation rate constant ( kinact​ ) and half-life ( t1/2​ ).

GSH_Workflow N1 Prepare 10 mM GSH in Phosphate Buffer (pH 7.4) N2 Add N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Final Conc: 10 µM) N1->N2 N3 Incubate at 37°C (Timepoints: 0, 15, 30, 60, 120 min) N2->N3 N4 Quench Reaction (Cold Acetonitrile + Internal Standard) N3->N4 N5 Centrifuge & Extract Supernatant N4->N5 N6 LC-MS/MS Analysis (Monitor Parent Depletion) N5->N6 N7 Calculate Kinetic Parameters (k_inact, t_1/2) N6->N7

Experimental workflow for the Glutathione (GSH) Trapping Assay to assess acrylamide reactivity.

Metabolic Liability: The 1,3-Benzodioxole Motif

While the benzodioxole ring drives lipophilic target affinity, it is a well-documented structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6[3][4].

Mechanistic Causality: CYP450 enzymes oxidize the methylene carbon of the 1,3-benzodioxole ring. This oxidation generates a highly reactive carbene intermediate[3][5]. This carbene strongly coordinates with the ferrous heme iron in the CYP active site, forming a stable Metabolic Inhibitory Complex (MIC)[6]. Because this process destroys the enzyme's catalytic competence irreversibly, it poses a severe risk for clinical Drug-Drug Interactions (DDIs)[4].

Protocol: Time-Dependent CYP Inhibition (TDI) Assay

Self-Validating System: Ticlopidine, a known mechanism-based inactivator of CYP2C19 and CYP3A4[6], is run in parallel. The assay is only considered valid if Ticlopidine demonstrates a >3-fold leftward shift in its IC50​ following NADPH pre-incubation.

Step-by-Step Methodology:

  • Primary Incubation (MIC Formation): Incubate Human Liver Microsomes (HLM, 1 mg/mL protein) with a serial dilution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (0.1 to 50 µM) in the presence of an NADPH regenerating system at 37°C. Causality: NADPH is the required cofactor for CYP450-mediated oxidation; without it, the carbene intermediate cannot form[4].

  • Time-Dependent Shift: Perform this incubation for two distinct timeframes: 0 minutes (co-incubation) and 30 minutes (pre-incubation).

  • Secondary Incubation (Residual Activity): Dilute the primary mixture 10-fold into a secondary plate containing specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and fresh NADPH. Incubate for 10 minutes.

  • Quench & Analyze: Quench with cold acetonitrile, centrifuge, and analyze the formation of the probe metabolites via LC-MS/MS.

  • Data Interpretation: Calculate the IC50​ for both the 0-min and 30-min pre-incubation. An IC50​ shift ratio ( IC50,0min​/IC50,30min​ ) greater than 1.5 indicates positive time-dependent mechanism-based inhibition.

CYP_MBI A 1,3-Benzodioxole Derivative B CYP450 Oxidation (NADPH, O2) A->B C Reactive Carbene Intermediate B->C D Heme Iron Coordination C->D E Metabolic Inhibitory Complex (MIC) D->E F Mechanism-Based Inactivation (MBI) E->F

Logical flow of CYP450 Mechanism-Based Inactivation by 1,3-benzodioxole derivatives.

Synthesis & Characterization Workflow

For researchers needing to synthesize this compound in-house for assay development, the synthesis relies on a straightforward amidation reaction.

Methodology:

  • Dissolve 1.0 equivalent of 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine) in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without reacting with the electrophilic reagents.

  • Cool the reaction vessel to 0°C using an ice bath. Causality: Acryloyl chloride is highly reactive; low temperatures prevent exothermic runaway and spontaneous polymerization of the resulting acrylamide.

  • Dropwise, add 1.1 equivalents of acryloyl chloride. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the solid product.

Conclusion

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a powerful tool compound that perfectly illustrates the double-edged sword of covalent drug design. While its acrylamide warhead offers highly efficient, irreversible target engagement, its benzodioxole core introduces a significant risk of CYP450 mechanism-based inactivation. By strictly adhering to the self-validating GSH and TDI protocols outlined in this guide, development teams can accurately map these liabilities, allowing for rational structural modifications (such as fluorination of the benzodioxole ring) to mitigate metabolic risks while preserving covalent efficacy.

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Foundational

Targeted Covalent Inhibition: Profiling N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in Fragment-Based Drug Discovery

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapeutics, particularly in oncology and immunology. Central to this resurgence is Fragment-Based Drug Discovery (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapeutics, particularly in oncology and immunology. Central to this resurgence is Fragment-Based Drug Discovery (FBDD), which utilizes low-molecular-weight chemical probes to map elusive protein binding pockets[1]. This technical guide provides an in-depth analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS 303129-59-1), a prototypical covalent fragment. By dissecting its structural rationale, mechanistic action, and the self-validating protocols required for its evaluation, this whitepaper serves as a definitive resource for drug development professionals seeking to leverage mild electrophilic warheads.

Chemical Profile & Mechanistic Basis

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is strategically designed to balance non-covalent recognition with irreversible target engagement. The molecule consists of two synergistic domains:

  • The 1,3-Benzodioxole Scaffold: This privileged bicyclic ring system provides a rigid, planar hydrophobic surface capable of π−π stacking with aromatic amino acids. The dioxole oxygens serve as weak hydrogen-bond acceptors. With a molecular weight of 191.18 g/mol , it strictly adheres to the "Rule of Three" for fragment libraries, ensuring high ligand efficiency[2].

  • The Acrylamide Warhead: Serving as a Michael acceptor, the acrylamide moiety is intrinsically weakly electrophilic. Unlike highly reactive halomethyl ketones or chloroacetamides, acrylamides require precise spatial orientation and proximity to a nucleophilic cysteine residue to undergo a reaction[3].

This proximity-driven mechanism ensures that the covalent bond (a stable thioether linkage) only forms after the fragment has successfully established a non-covalent pre-inhibitory complex with the target protein.

G Target Target Protein (Free Cysteine -SH) Complex Non-Covalent Pre-Inhibitory Complex (Reversible) Target->Complex Fragment N-(1,3-benzodioxol-5-yl)acrylamide (Michael Acceptor) Fragment->Complex Transition Proximity-Driven Michael Addition Complex->Transition Orientation Adduct Irreversible Covalent Adduct (Thioether Linkage) Transition->Adduct C-S Bond Formation

Mechanism of proximity-driven Michael addition forming a covalent thioether adduct.

Causality in Experimental Design: The E-E-A-T Paradigm

As application scientists, we must ensure that every experimental choice is grounded in chemical causality. The utility of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide lies in its ability to avoid off-target toxicity.

In the highly reducing environment of the cellular cytosol, free thiols like Glutathione (GSH) exist at millimolar concentrations. If a fragment is too electrophilic, it will be rapidly depleted by GSH, leading to systemic toxicity and false-positive assay readouts[4]. The acrylamide group is specifically selected because its low intrinsic reactivity prevents spontaneous alkylation of GSH. It relies entirely on the target protein's microenvironment (often basic residues near the target cysteine) to lower the pKa of the thiol, activating it into a highly nucleophilic thiolate anion to drive the reaction forward[3].

Quantitative Reactivity Profiling

To validate that N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide acts as a precision tool rather than a Pan-Assay Interference Compound (PAIN), it must be benchmarked against known controls. The data below summarizes the critical balance between intrinsic stability and on-target reactivity.

Table 1: Comparative Thiol Reactivity and MS Adduct Conversion
Compound ClassRepresentative WarheadGSH t1/2​ (pH 7.4)Intact MS Conversion (2h)Off-Target Risk
Highly Reactive Control Chloroacetamide< 15 mins100% (Multiple adducts)Severe (PAIN)
Targeted Fragment Acrylamide (CAS 303129-59-1) > 24 hours 85% (Single adduct) Minimal
Reversible Control PropanamideNo Reaction0%None

Data Interpretation: The extended GSH half-life (>24 hours) confirms the fragment is stable in physiological conditions, while the 85% single-adduct conversion demonstrates excellent proximity-driven reactivity[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step workflows detail the exact methodologies used to validate this covalent fragment.

Protocol A: Intact Protein LC-MS for Covalent Adduct Validation

This protocol verifies the precise addition of the fragment mass (+191.06 Da) to the target protein[6].

  • Protein Preparation: Dilute the target protein to 2 µM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: HEPES is selected over Tris buffer because the primary amines in Tris can occasionally act as competing nucleophiles during extended incubations, skewing the reaction kinetics.

  • Compound Incubation: Add N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to a final concentration of 20 µM (1% DMSO) and incubate at 25°C for 2 hours.

    • Causality: A 10-fold ligand excess drives the equilibrium of the initial non-covalent complex, ensuring that the rate-limiting step is the covalent bond formation itself.

  • Reaction Quenching: Add 1% Formic Acid (v/v) to the mixture.

    • Causality: Formic acid rapidly lowers the pH, protonating the target cysteine thiolate back to a neutral thiol, which instantly halts the Michael addition. It simultaneously denatures the protein to expose the adduct for efficient MS ionization.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column and elute with a rapid acetonitrile gradient into a Q-TOF mass spectrometer.

    • Causality: A C4 stationary phase is mandatory for intact proteins; standard C18 columns are too hydrophobic and will cause irreversible protein precipitation.

  • Data Deconvolution: Process the raw m/z envelope using a deconvolution algorithm (e.g., MaxEnt1) to confirm a single mass shift of +191.06 Da, indicating a 1:1 stoichiometry.

Protocol B: Glutathione (GSH) Trapping Assay

This assay rules out hyper-reactivity by measuring the intrinsic electrophilicity of the fragment.

  • Reagent Preparation: Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Phosphate buffer is highly resistant to temperature-dependent pH shifts, ensuring the pH remains exactly at 7.4. This is critical because only the deprotonated form of GSH is reactive.

  • Reaction Initiation: Mix the fragment (1 mM final) with GSH (10 mM final) in the presence of an internal standard (1,4-dimethoxybenzene).

    • Causality: The 10-fold molar excess of GSH establishes pseudo-first-order kinetics, which simplifies the mathematical derivation of the degradation half-life ( t1/2​ ).

  • Time-Course Sampling & Analysis: Aliquot samples at 0, 1, 2, 4, 8, and 24 hours, quenching immediately with 1% TFA. Quantify the remaining parent fragment via HPLC-UV (254 nm) and calculate t1/2​=ln(2)/kobs​ .

Workflow Lib Covalent Fragment Library (Acrylamides) Incubate Incubation with Target Protein Lib->Incubate LCMS Intact Protein LC-MS Analysis Incubate->LCMS Mass Shift Filter Exclude Hyper-reactive Hits (GSH Assay) LCMS->Filter Hit Validated Covalent Hit Filter->Hit Selectivity

Workflow for screening and validating cysteine-targeted covalent fragments via LC-MS.

References

  • MDPI - Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. 3

  • NIH PMC - Advanced approaches of developing targeted covalent drugs. 1

  • Life Chemicals - Specific Covalent Inhibitor Fragment Library. 2

  • D-NB.info - Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. 4

  • Domainex - Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'. 5

  • Sygnature Discovery - Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. 6

Sources

Exploratory

Targeted Covalent Inhibitor Design: A Technical Whitepaper on N-(2H-1,3-Benzodioxol-5-yl)prop-2-enamide

Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has been revolutionized by the integration of chemoproteomics and covalent chemistry[1]. At the forefront of this intersection are electrophilic frag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has been revolutionized by the integration of chemoproteomics and covalent chemistry[1]. At the forefront of this intersection are electrophilic fragments designed to probe the ligandable proteome. This whitepaper provides an in-depth technical analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1), a highly privileged covalent fragment[2][3]. By dissecting its molecular architecture, mechanistic causality, and screening methodologies, this guide serves as an authoritative framework for researchers developing Targeted Covalent Inhibitors (TCIs)[4].

Molecular Architecture & Physicochemical Profiling

The efficacy of a covalent fragment relies on the delicate balance between its reactive warhead and its non-covalent recognition element. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is engineered with two distinct functional domains:

  • The Acrylamide Warhead: A weakly electrophilic α,β -unsaturated carbonyl that acts as a Michael acceptor[4].

  • The 1,3-Benzodioxole Core: A rigid, planar methylenedioxybenzene ring that provides lipophilic surface area while offering localized hydrogen-bond acceptor capabilities via its oxygen atoms.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural parameters of the compound[2][5][6]:

PropertyValue
Chemical Name N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
Common Synonyms N-(1,3-dioxaindan-5-yl)prop-2-enamide; N-(1,3-benzodioxol-5-yl)acrylamide
CAS Number 303129-59-1
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Monoisotopic Mass 191.05824 Da
SMILES C=CC(=O)NC1=CC2=C(C=C1)OCO2

Mechanistic Basis of Covalent Engagement

The Causality of Acrylamide Selection

In covalent drug design, highly reactive electrophiles are undesirable as they lead to promiscuous labeling of abundant cellular thiols (e.g., glutathione), resulting in off-target toxicity[4][7]. Acrylamides are the gold standard for targeting non-catalytic cysteines precisely because their intrinsic reactivity is low[8][9].

For N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to form a covalent bond, it must first bind non-covalently to the target protein's pocket. This pre-organization drastically increases the local concentration of the acrylamide in the immediate vicinity of the nucleophilic cysteine, effectively driving the Michael addition forward[7]. The result is a highly specific, irreversible thioether adduct. This proximity-driven mechanism is the exact principle utilized by FDA-approved covalent kinase inhibitors such as Ibrutinib (targeting BTK) and Osimertinib (targeting EGFR)[4][8].

G F Covalent Fragment (Acrylamide Warhead) NC Non-Covalent Pre-organization F->NC Diffusion & Binding P Target Protein (Nucleophilic Cysteine) P->NC Pocket Recognition TS Michael Addition (C-S Bond Formation) NC->TS Proximity Effect AD Irreversible Thioether Adduct TS->AD Covalent Trapping

Reaction pathway of acrylamide-based covalent fragments engaging target cysteines.

Self-Validating Experimental Workflow: Intact Mass Spectrometry

To confidently identify N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a hit against a novel target, intact liquid chromatography-mass spectrometry (LC-MS) is the premier screening methodology[10][11]. A robust protocol must be self-validating to distinguish true proximity-driven covalent engagement from non-specific surface labeling.

Step-by-Step Methodology
  • Step 1: Protein Preparation & Equilibration Dilute the recombinant target protein (Wild-Type) and a negative control (Cys-to-Ser mutant) to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Maintaining pH 7.4 ensures the target cysteine exists partially in its highly nucleophilic thiolate form without inducing protein denaturation.

  • Step 2: Fragment Incubation Add the fragment from a 10 mM DMSO stock to achieve a final assay concentration of 50 µM (a 25x molar excess). Incubate at room temperature for 1, 2, and 4 hours. Causality: Time-dependent monitoring allows researchers to calculate the kinact​/KI​ ratio, differentiating between high-affinity specific binders and slow, non-specific aggregators.

  • Step 3: LC-MS Acquisition Inject the sample onto a rapid desalting column (e.g., C4 stationary phase) coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Causality: The C4 column strips away buffer salts and DMSO that cause severe ion suppression, ensuring clean ionization of the intact protein envelope[11][12].

  • Step 4: Mass Deconvolution Process the raw m/z spectra using deconvolution algorithms (e.g., MaxEnt1) to obtain the zero-charge intact mass. Causality: A stoichiometric 1:1 covalent hit will display a distinct mass shift of exactly +191.18 Da corresponding to the molecular weight of the fragment[2][13].

  • Step 5: Self-Validation via Mutant Control Analyze the Cys-to-Ser mutant protein under identical conditions. Causality: The complete absence of the +191.18 Da mass shift in the mutant confirms that the fragment does not promiscuously label other nucleophiles (e.g., lysines or histidines), validating the site-specificity of the hit[1].

MS_Workflow A 1. Target Protein Prep (WT vs. Cys-Mutant) B 2. Fragment Incubation (Time & Dose Escalation) A->B C 3. LC-MS Acquisition (Desalting & ESI-TOF) B->C D 4. Mass Deconvolution (Detection of +191.18 Da Shift) C->D E 5. Hit Validation (Mutant Control Confirmation) D->E

Self-validating high-throughput intact mass spectrometry workflow for covalent screening.

Structural Biology & Lead Optimization

Once validated, N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide serves as an anchor for Structure-Based Drug Design (SBDD). The fragment is co-crystallized with the target protein to map the exact binding pose[1][14].

During lead optimization, the 1,3-benzodioxole ring acts as a versatile vector. Because it occupies a defined hydrophobic sub-pocket, medicinal chemists can functionalize the aromatic ring to "grow" the molecule toward adjacent solvent-exposed regions. This elaboration increases the non-covalent binding affinity ( KI​ ), which subsequently accelerates the rate of covalent inactivation ( kinact​ ), transforming the initial fragment into a highly potent, selective therapeutic lead[1].

References

  • PubChemLite - 303129-59-1 (C10H9NO3). uni.lu.
  • N-(1,3-dioxaindan-5-yl)
  • N-(1,3-Dioxaindan-5-yl)prop-2-enamide | Sapphire Bioscience. sapphirebioscience.com.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Covalent fragment screening in cell-based phenotypic models of disease. Drug Target Review.
  • Open-source electrophilic fragment screening pl
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews.

Sources

Foundational

Spectroscopic Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: A Comprehensive Technical Guide

Executive Summary N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1), commonly referred to as N-(benzo[d][1,3]dioxol-5-yl)acrylamide, is a highly functionalized aromatic amide. Featuring a methylenedioxy-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1), commonly referred to as N-(benzo[d][1,3]dioxol-5-yl)acrylamide, is a highly functionalized aromatic amide. Featuring a methylenedioxy-substituted benzene ring coupled to an acryloyl moiety, this compound serves as a critical Michael acceptor and covalent warhead intermediate in targeted drug discovery and advanced materials synthesis [1].

This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By elucidating the physical causality behind these spectral phenomena, this guide empowers analytical chemists and drug development professionals to unequivocally verify the structural integrity of this scaffold.

Synthesis and Analytical Workflow

To establish the provenance of the spectroscopic data, it is essential to understand the molecular assembly. The compound is typically synthesized via the Schotten-Baumann-type acylation of 3,4-methylenedioxyaniline with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) [2]. The resulting conjugated system dictates the electronic distribution observed in the spectral data.

Workflow A 3,4-Methylenedioxyaniline + Acryloyl Chloride B N-(2H-1,3-benzodioxol-5-yl) prop-2-enamide A->B Et3N, DCM, 0 °C C NMR Spectroscopy (1H, 13C, 2D) B->C D FT-IR Spectroscopy (ATR Mode) B->D E HRMS (ESI+) Fragmentation Analysis B->E

Synthesis and spectroscopic characterization workflow for the target acrylamide.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide are governed by two competing electronic effects: the strong electron-donating (+M) effect of the methylenedioxy oxygens and the electron-withdrawing (-M) effect of the acrylamide carbonyl [3].

  • 1 H NMR Dynamics: The aromatic protons (H-4, H-6, H-7) are shielded by the electron-rich dioxole ring, shifting them upfield relative to standard benzene derivatives. The H-4 proton, situated between the oxygen and the amide nitrogen, appears as a meta-coupled doublet (~7.30 ppm). The acryloyl protons form a classic AMX spin system. Because rotation around the C-N partial double bond is restricted, the olefinic protons exhibit distinct cis ( J≈10.1 Hz) and trans ( J≈17.0 Hz) couplings. The amide N-H proton is heavily deshielded (~10.10 ppm in DMSO- d6​ ) due to hydrogen bonding and the anisotropic effect of the carbonyl group.

  • 13 C NMR Dynamics: The carbonyl carbon resonates at ~163.5 ppm, typical for an α,β -unsaturated amide. The diagnostic methylenedioxy carbon (O-CH 2​ -O) is highly deshielded by the two adjacent electronegative oxygen atoms, appearing sharply at ~101.2 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy provides a self-validating orthogonal check for functional group integrity.

  • Amide Bands: The Amide I band (C=O stretch) is observed at ~1655 cm −1 . This is lower than an isolated amide (~1680 cm −1 ) because conjugation with the vinyl group lowers the force constant of the C=O bond. The Amide II band (N-H bend mixed with C-N stretch) appears at ~1540 cm −1 .

  • Acetal/Ether Bands: The strained 5-membered methylenedioxy ring exhibits a highly characteristic asymmetric C-O-C stretch at ~1240 cm −1 and a symmetric stretch at ~1035 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily accepts a proton at the amide oxygen (the most basic site) to form the [M+H]+ pseudo-molecular ion at m/z 192.0655. During Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the resulting product ions. The primary pathway is the cleavage of the acryloyl group, expelled as a neutral ketene molecule (C 3​ H 4​ O, 56 Da loss). This rearrangement is thermodynamically favored because it yields a highly stable, resonance-stabilized benzodioxol-5-amine cation ( m/z 136.0393) [4].

Fragmentation M [M+H]+ m/z 192.0655 C10H10NO3+ F1 Fragment A m/z 136.0393 C7H8NO2+ M->F1 - C3H4O (Ketene) - 56.0262 Da F2 Fragment B m/z 119.0128 C7H5O2+ F1->F2 - NH3 - 17.0265 Da

Proposed ESI-HRMS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment / Causality
N-H 10.10s, 1H (broad)-Deshielded by carbonyl anisotropy; H-bonding.
H-4 / C-4 7.30d, J=2.0 , 1H102.5Aromatic; shielded by +M effect of oxygen.
H-6 / C-6 7.00dd, J=8.4,2.0 , 1H112.5Aromatic; ortho to amide.
H-7 / C-7 6.85d, J=8.4 , 1H108.0Aromatic; ortho to oxygen.
C-3a, C-7a --147.5, 143.2Quaternary aromatic carbons bound to oxygen.
C-5 --133.4Quaternary aromatic carbon bound to nitrogen.
H- α / C- α 6.40dd, J=17.0,10.1 , 1H132.0Acryloyl CH; coupled to both terminal protons.
H- βtrans​ / C- β 6.25dd, J=17.0,2.0 , 1H127.5Acryloyl CH 2​ ; trans to H- α .
H- βcis​ / C- β 5.75dd, J=10.1,2.0 , 1H127.5Acryloyl CH 2​ ; cis to H- α .
O-CH 2​ -O 5.98s, 2H101.2Methylenedioxy bridge; distinct singlet.
C=O --163.5Conjugated amide carbonyl.
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm −1 )IntensityModeStructural Correlation
~3280Medium, BroadN-H StretchSecondary amide hydrogen bonding.
~1655Strong, SharpC=O Stretch (Amide I)Carbonyl conjugated with vinyl group.
~1625MediumC=C StretchAcryloyl olefinic double bond.
~1540StrongN-H Bend (Amide II)Coupled with C-N stretching.
~1240StrongC-O-C Stretch (Asym)Methylenedioxy ring (asymmetric).
~1035StrongC-O-C Stretch (Sym)Methylenedioxy ring (symmetric).

Standard Operating Procedures (SOPs) for Data Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during sample analysis.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube to remove particulates that cause magnetic field inhomogeneities.

  • Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to ensure maximum power transfer and signal-to-noise ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Execute gradient shimming (TopShim) to optimize field homogeneity, validating that the TMS line width at half-height is ≤0.5 Hz.

  • Acquisition ( 1 H): Run a standard 1D proton experiment (zg30 pulse program). Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 15 ppm.

  • Acquisition ( 13 C): Run a proton-decoupled carbon experiment (zgpg30). Parameters: 1024 scans, 2-second relaxation delay, spectral width of 250 ppm.

  • Processing: Apply a Fourier transform, perform manual phase correction (zero and first order), and apply a baseline correction polynomial. Reference the spectra to TMS (0.00 ppm) or the residual DMSO quintet (39.52 ppm for 13 C, 2.50 ppm for 1 H).

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean (wipe with isopropanol). Acquire a background spectrum (32 scans, 4 cm −1 resolution) to digitally subtract ambient H 2​ O and CO 2​ interferences.

  • Sample Application: Deposit ~2 mg of solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid sample. This step is critical; poor contact results in artificially weak signals.

  • Acquisition: Scan the sample (32 scans, 4 cm −1 resolution) from 4000 to 400 cm −1 . Apply atmospheric compensation and ATR-correction algorithms to normalize band intensities.

Protocol C: HRMS (ESI-TOF) Acquisition
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote protonation.

  • Source Tuning: Infuse the sample directly at 10 µL/min. Tune the ESI capillary voltage to +3.5 kV, desolvation temperature to 250 °C, and cone voltage to 20 V to observe the intact [M+H]+ ion without premature in-source fragmentation.

  • Mass Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard reference mass solution (e.g., sodium formate clusters) to ensure mass accuracy within < 5 ppm.

  • MS/MS (CID) Acquisition: Isolate the precursor ion ( m/z 192.06) in the quadrupole. Apply a collision energy ramp (15–35 eV) in the collision cell using Argon as the collision gas. Record the resulting product ion spectrum.

References

  • Title: Hypervalent Iodine Mediated Oxidative Cyclization of Acrylamide N-Carbamates to 5,5-Disubstituted Oxazolidine-2,4-diones Source: The Journal of Organic Chemistry, ACS Publications (2020) URL: [Link]

  • Title: Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions Source: Comptes Rendus de l'Académie des Sciences (2021) URL: [Link]

  • Title: Radical cyclization of N-arylacrylamides: A powerful tool for the synthesis of functionalized oxindoles Source: Beilstein Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons (Standard Reference for Fragmentation Mechanisms) URL: [Link]

Exploratory

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery

Abstract The 1,3-benzodioxole moiety, a heterocyclic scaffold present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse and potent biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-benzodioxole moiety, a heterocyclic scaffold present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of 1,3-benzodioxole derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental methodologies used to evaluate these activities, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole, also known as methylenedioxybenzene, is a bicyclic organic compound consisting of a benzene ring fused to a 1,3-dioxole ring.[1] This structural motif is a key component of various naturally occurring compounds, including safrole (found in sassafras oil), piperine (from black pepper), and sesamol.[1] The unique electronic and conformational properties of the 1,3-benzodioxole ring system contribute to the wide array of biological activities exhibited by its derivatives, making it a privileged scaffold in drug discovery.[1][3]

Anticancer Activities of 1,3-Benzodioxole Derivatives

A significant body of research highlights the potential of 1,3-benzodioxole derivatives as anticancer agents.[4][5][6][7] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, breast cancer, and colon carcinoma, through various mechanisms of action.[4][7][8]

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

One of the primary anticancer mechanisms of 1,3-benzodioxole derivatives involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and inhibition of the thioredoxin (Trx) system.[4][6][9][10] The Trx system plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and drug resistance.[9][11]

Certain 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to effectively inhibit thioredoxin reductase (TrxR), a key enzyme in the Trx system.[6][9][10] This inhibition leads to an accumulation of ROS, inducing oxidative stress and subsequently triggering the intrinsic pathway of apoptosis.[4][6][10]

Signaling Pathway: Intrinsic Apoptosis Induction by 1,3-Benzodioxole Derivatives

BD 1,3-Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) BD->TrxR Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Normally reduces Mito Mitochondria ROS->Mito Induces stress CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,3-benzodioxole derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Another important anticancer mechanism of some 1,3-benzodioxole derivatives is the inhibition of tubulin polymerization.[12] Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[12] By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[12]

Experimental Workflow: Evaluating Anticancer Activity

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound 1,3-Benzodioxole Derivative CellLines Cancer Cell Lines (e.g., MCF-7, HeLa) Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT Mechanism Mechanism of Action Studies (e.g., TrxR assay, Apoptosis assays) MTT->Mechanism If active Xenograft Tumor Xenograft Model (e.g., in mice) Mechanism->Xenograft Promising candidates TumorGrowth Monitor Tumor Growth and Animal Health Xenograft->TumorGrowth

Caption: General workflow for evaluating the anticancer potential of 1,3-benzodioxole derivatives.

Quantitative Data: Cytotoxicity of 1,3-Benzodioxole Derivatives

The following table summarizes the cytotoxic activity of selected 1,3-benzodioxole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
YL201 Acrylamide derivativeMDA-MB-231 (Breast)4.92 ± 1.09[7]
5-Fluorouracil (Control) -MDA-MB-231 (Breast)18.06 ± 2.33[7]
Compound 8 Acetic acid methyl ester52 human tumor cell lines0.1 - 10[5]
Compound 14e Deuterated noscapine analogueMCF-7 (Breast)1.50[12]
Compound 20 Dioxino-containing noscapine analogueMCF-7 (Breast)0.73[12]

Antimicrobial Activities

Several 1,3-benzodioxole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[13][14][15][16][17] This has led to their investigation as potential new antibiotics to combat the growing threat of antimicrobial resistance.

Structure-Activity Relationship

Studies have shown that the incorporation of certain functional groups onto the 1,3-benzodioxole scaffold can enhance antimicrobial potency. For instance, pyrazoline-substituted 1,3-benzodioxole derivatives have exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative TypeBacterial StrainMIC (nM)Reference
4e Pyrrolidinomethanone pyrazolineSarcina80[15]
4e Pyrrolidinomethanone pyrazolineStaphylococcus aureus110[15]
6c Hydroxypiperidinoethanone pyrazolineSarcina90[15]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 1,3-Benzodioxole derivatives have shown promise as both anti-inflammatory and antioxidant agents.[1][3][4][18][19]

Anti-inflammatory Effects

The anti-inflammatory properties of some 1,3-benzodioxole derivatives are attributed to their ability to inhibit pro-inflammatory mediators.[2][20] For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Antioxidant Potential

The antioxidant activity of 1,3-benzodioxole derivatives is often evaluated by their ability to scavenge free radicals.[4][18][21][22] For example, Hypecoumic acid, a 1,3-benzodioxole derivative, has demonstrated moderate antioxidative activity in a DPPH-scavenging assay with an IC₅₀ value of 86.3 ± 0.2 μM.[4] Safrole oil, which contains a 1,3-benzodioxole moiety, also exhibits antioxidant activity.[21][22]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

The 1,3-benzodioxole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore the significant potential of its derivatives in addressing a wide range of diseases. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action and in vivo efficacy. The continued exploration of this remarkable chemical entity holds great promise for the future of drug discovery.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]

  • Shi, X., She, W., Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

  • Shi, X., She, W., Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

  • Shi, X., She, W., Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Semantic Scholar. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia. [Link]

  • Al-Ostoot, F. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 153. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894331. [Link]

  • Vallejos, C. G., et al. (2021). Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish Pathogens. Molecules, 26(11), 3326. [Link]

  • 1,3-Benzodioxole. Grokipedia. [Link]

  • Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate. [Link]

  • de Fátima, Â., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 59(12), 959–963. [Link]

  • The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience. [Link]

  • Varela-Rodríguez, D., et al. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 16(6), 4743–4752. [Link]

  • Abuelizz, H. A., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][4][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(4), 452–460. [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. ResearchGate. [Link]

  • Structures of safrole and derivatives. ResearchGate. [Link]

  • Shi, X., She, W., Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. ResearchGate. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Shi, X., She, W., Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][4][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. ScienceDirect. [Link]

  • 1,3-benzodioxole derivatives as ezh1 and/or ezh2 inhibitors.
  • Suri, A., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882–2894. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Semantic Scholar. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

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Foundational

The Architecture of Covalent Fragments: Discovery, Kinetics, and Application of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Prepared by: Senior Application Scientist, Structural Biology & Chemoproteomics Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The paradigm of modern drug discovery has inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Chemoproteomics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of modern drug discovery has increasingly shifted from high-throughput screening of complex, high-molecular-weight libraries toward Covalent Fragment-Based Drug Discovery (CFBDD) . At the forefront of this methodology are low-molecular-weight compounds engineered with mild electrophilic warheads. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS 303129-59-1) [1] stands as a quintessential archetype of this class.

With a molecular weight of 191.18 Da, this compound pairs a hydrophobic 1,3-benzodioxole recognition motif with an acrylamide warhead. This in-depth technical guide explores the historical context, kinetic mechanisms, and rigorous experimental workflows required to utilize such acrylamide-based fragments in the discovery of Targeted Covalent Inhibitors (TCIs).

Structural Rationale: The Anatomy of a Covalent Fragment

In CFBDD, every atom must justify its presence. The design of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide relies on two highly optimized functional domains:

The 1,3-Benzodioxole Core (The Anchor)

The methylenedioxyphenyl (1,3-benzodioxole) group serves as a highly ligand-efficient hydrophobic anchor. In the context of shallow or cryptic binding pockets, this electron-rich aromatic system readily engages in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine, Histidine)[2]. Furthermore, the dioxole oxygens act as weak hydrogen bond acceptors, providing a directional vector that helps orient the fragment within the active site prior to covalent bond formation.

The Acrylamide Warhead (The Effector)

The prop-2-enamide (acrylamide) moiety is a soft, α,β -unsaturated carbonyl that acts as a Michael acceptor. In contrast to hyper-reactive electrophiles like chloroacetamides, acrylamides are relatively inert in bulk aqueous solutions and exhibit exceptional stability against off-target cellular nucleophiles, remaining unreactive with glutathione (GSH) for up to 24 hours[3]. This "mild" reactivity is a strict requirement in modern TCI development; the acrylamide will only undergo a thia-Michael addition when the benzodioxole core perfectly aligns the warhead in close proximity to a deprotonated, nucleophilic cysteine residue.

The Historical Evolution of CFBDD

Historically, fragment-based drug discovery relied entirely on reversible binding. However, because fragments are small (<300 Da), their initial binding affinities are typically weak (high μ M to mM range), making them difficult to detect using standard biochemical assays.

The introduction of covalent fragments revolutionized this space. By appending an acrylamide warhead to diverse fragment scaffolds, researchers could "trap" the weak, transient interactions via an irreversible covalent bond[4]. This approach has successfully unlocked previously "undruggable" targets, including the KRAS G12C oncoprotein, the SARS-CoV-2 Main Protease (Mpro)[2], and various challenging caspases[5]. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide emerged from commercial library synthesis efforts (e.g., Enamine, BLD Pharm) during this era as a highly tractable starting point for chemoproteomic screening[3].

Kinetic Framework: The Thia-Michael Addition

To trust a covalent fragment, one must understand its kinetics. The binding of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide follows a two-step mechanism:

  • Reversible Association ( KI​ ): The benzodioxole core navigates the protein surface and binds non-covalently to the pocket.

  • Irreversible Inactivation ( kinact​ ): The spatial proximity drastically increases the local concentration of the acrylamide relative to the target cysteine, driving the irreversible thia-Michael addition.

BindingKinetics E Target Protein (Free Cysteine) EI Non-Covalent Complex (E·I) E->EI k1 I Covalent Fragment (Acrylamide) I->EI Binding EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact (Thia-Michael)

Fig 1: Two-step kinetic model of covalent fragment binding via thia-Michael addition.

Quantitative Reactivity Profiling

A critical failure point in fragment screening is the selection of fragments that are inherently too reactive, leading to pan-assay interference (PAINS). As shown in the data below, acrylamides provide the optimal balance of stability and reactivity[3],[4].

Warhead TypeRepresentative Fragment MotifIntrinsic Reactivity (GSH t1/2​ )Target Specificity
ChloroacetamideN-phenyl-2-chloroacetamide< 1 hourLow (Pan-reactive)
Vinyl SulfonePhenyl vinyl sulfone1 - 4 hoursModerate
Acrylamide N-(1,3-benzodioxol-5-yl)acrylamide > 24 hours High (Geometry-dependent)
Cyanoacrylamide2-cyano-3-phenylacrylamideReversibleHigh (Reversible covalent)

Self-Validating Experimental Protocol: Intact Mass Spectrometry Screening

As an Application Scientist, I mandate that all covalent screening workflows be self-validating. Biochemical fluorescence assays can yield false positives due to compound aggregation. Therefore, Intact Mass Spectrometry (RapidFire MS) is the gold standard for screening acrylamide fragments, as it provides direct stoichiometric evidence of the covalent adduct (a mass shift of exactly +191.18 Da)[4].

Protocol: High-Throughput Intact MS Screen

Step 1: Protein Preparation & Reduction

  • Action: Dilute the recombinant target protein to 2 μ M in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Add 1 mM TCEP.

  • Causality: TCEP is a phosphine-based reducing agent. Unlike DTT or β -mercaptoethanol, TCEP does not contain free thiols, ensuring it will not competitively react with the acrylamide warhead while keeping the target cysteines fully reduced and nucleophilic.

Step 2: Fragment Incubation

  • Action: Dispense N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide from a 10 mM DMSO stock to a final concentration of 50 μ M (0.5% DMSO final). Incubate at 25°C for 2 to 24 hours.

  • Causality: Because acrylamides are mild electrophiles, the kinact​ is relatively slow. A prolonged incubation allows the system to reach equilibrium, capturing low-affinity but perfectly aligned fragments.

Step 3: LC-MS Acquisition

  • Action: Quench the reaction with 1% formic acid. Inject the sample onto a rapid C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Causality: Formic acid instantly denatures the protein, halting the thia-Michael addition and optimally ionizing the protein for positive-mode electrospray ionization (ESI+).

Step 4: Deconvolution and Self-Validation (Crucial)

  • Action: Deconvolute the raw m/z envelope using the MaxEnt1 algorithm. Calculate the percentage of modified protein based on the ratio of the +191.2 Da peak to the apo-protein peak.

  • Validation Control: Run a parallel screen using a Cys-to-Ala (C A) mutant of the target protein. A true targeted covalent inhibitor will show 0% labeling on the mutant, proving absolute site-selectivity and ruling out non-specific labeling of lysines or histidines[5].

CFBDDWorkflow Lib Fragment Library (Acrylamide Scaffold) Incub Protein Incubation (Target + Fragment, 1-24h) Lib->Incub 50 µM Screen MS Intact Mass Spectrometry (RapidFire MS) Incub->MS Primary Hit ID (+191.2 Da Mass Shift) Cryst X-Ray Crystallography (Pose Determination) MS->Cryst Validation Elab Fragment Elaboration (Lead Optimization) Cryst->Elab Structure-Guided Design

Fig 2: Self-validating high-throughput workflow for covalent fragment screening.

Fragment Elaboration & Future Perspectives

Once N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is confirmed as a hit via Intact MS, the next phase is Fragment Elaboration . High-throughput X-ray crystallography is employed to determine the exact binding pose of the benzodioxole ring within the active site[2].

Because the fragment is small (Ligand Efficiency > 0.3), medicinal chemists have ample molecular real estate to "grow" the molecule. By substituting the benzodioxole ring with vectors that reach into adjacent specificity pockets, researchers can drastically improve the initial non-covalent binding affinity ( KI​ ), thereby accelerating the overall rate of covalent modification ( kinact​/KI​ ) and transforming a simple 191 Da fragment into a potent, highly selective clinical candidate.

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Exploratory

An In-Depth Technical Guide to N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its Symbiotic Relationship with Natural Products

This guide provides a comprehensive technical overview of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule at the intersection of natural product chemistry and modern drug discovery. We will explore its structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule at the intersection of natural product chemistry and modern drug discovery. We will explore its structural motifs, delve into its relationship with naturally occurring compounds, and elucidate its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary: Unveiling a Bioactive Scaffold

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that embodies two critical structural features prevalent in a multitude of bioactive natural products: the 1,3-benzodioxole ring system and the N-acyl amide linkage. The 1,3-benzodioxole moiety is a hallmark of numerous plant-derived compounds, including the well-known safrole from sassafras and piperine from black pepper.[1][2][3] Concurrently, the N-acyl amide functional group is a cornerstone of a diverse class of endogenous signaling molecules that regulate a wide array of physiological processes.[4][5] This guide will dissect the significance of these structural components, explore the synthesis of the title compound and its analogs, and discuss the promising biological activities that emanate from this unique chemical architecture.

The 1,3-Benzodioxole Moiety: A Privileged Structure in Nature's Arsenal

The 1,3-benzodioxole ring, also known as methylenedioxybenzene, is a recurring motif in a vast number of natural products, bestowing upon them a range of biological activities.[2][6][7] This heterocyclic system is an integral part of many phytochemicals, contributing to their antioxidant, antimicrobial, and even anticancer properties.[2][6][8]

Prominent Natural Products Featuring the 1,3-Benzodioxole Core:
  • Safrole: A primary constituent of sassafras oil, safrole serves as a natural antifeedant in various plants. It is a key precursor in the synthesis of numerous derivatives with applications ranging from insecticides to potential therapeutic agents.[9]

  • Piperine: The alkaloid responsible for the pungency of black pepper, piperine, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and bioavailability-enhancing properties.[10][11][12] Its structure features a 1,3-benzodioxole group connected to a piperidine amide through a conjugated carbon chain.

  • Sesamol: Found in sesame oil, sesamol is a potent antioxidant. The 1,3-benzodioxole ring in its structure is crucial for its free radical scavenging activity.

The prevalence of the 1,3-benzodioxole scaffold in these and other natural products underscores its evolutionary selection as a versatile and effective pharmacophore. Its incorporation into synthetic molecules like N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a strategic design choice aimed at harnessing these inherent biological activities.

The N-Acyl Amide Linkage: A Messenger in Biological Systems

N-acyl amides constitute a broad class of endogenous lipid signaling molecules that play pivotal roles in a multitude of physiological and pathological processes.[4][5] These molecules, characterized by a fatty acyl group linked to a primary amine via an amide bond, are involved in regulating inflammation, pain, and metabolic homeostasis.[4]

The presence of the prop-2-enamide group in the title compound suggests a potential to interact with the biological pathways modulated by endogenous N-acyl amides. This interaction could lead to a range of pharmacological effects, making this class of compounds a fertile ground for drug discovery.

Synthesis and Derivatization: Crafting Bioactive Analogs

The synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its derivatives can be achieved through established organic chemistry methodologies. A common approach involves the coupling of a 1,3-benzodioxole-containing amine with an activated acrylic acid derivative.

Illustrative Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline Amide_Coupling Amide Coupling 3,4-Methylenedioxyaniline->Amide_Coupling Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Amide_Coupling Target_Compound N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Amide_Coupling->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: General synthetic workflow for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

The versatility of this synthetic approach allows for the creation of a diverse library of analogs by modifying both the benzodioxole and the acyl components. This chemical space exploration is crucial for optimizing biological activity and developing structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

While direct biological data on N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is limited in the public domain, the activities of structurally related natural product derivatives provide valuable insights into its potential therapeutic applications.

Anticipated Biological Activities:
Activity Rationale based on Analogs (Piperine, Safrole derivatives) Potential Therapeutic Areas
Anticancer Derivatives of piperine and safrole have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[9][13][14][15]Oncology
Antimicrobial Piperine and its synthetic analogs have shown activity against a range of bacteria and fungi.[11][16]Infectious Diseases
Anti-inflammatory The N-acyl amide motif is prevalent in endogenous anti-inflammatory mediators. Piperine also exhibits anti-inflammatory properties.[12]Inflammatory Disorders
Metabolic Regulation Some piperine derivatives have been identified as agonists of PPARγ, a key regulator of glucose and lipid metabolism.[10][17]Diabetes, Metabolic Syndrome

The combination of the 1,3-benzodioxole scaffold and the N-acyl amide linkage presents a compelling strategy for the design of novel drug candidates with multifaceted biological profiles.

Experimental Protocols

Protocol 1: Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Materials:

  • 3,4-Methylenedioxyaniline

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,4-methylenedioxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the treated cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Future Directions and Concluding Remarks

The exploration of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its analogs represents a promising avenue for the discovery of novel therapeutic agents. The convergence of a privileged natural product scaffold with a key biological signaling motif provides a strong foundation for the development of compounds with potent and selective activities.

Future research should focus on:

  • Expansion of the chemical library: Synthesize a broader range of analogs to establish robust structure-activity relationships.

  • Mechanism of action studies: Elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: Evaluate the therapeutic potential of lead compounds in relevant animal models of disease.

References

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. PMC.

  • SYNTHESIS OF PIPERINE - PIPERAZINE ANALOGUES AND THEIR ANTIBACTERIAL ACTIVITY. ResearchGate.

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. MDPI.

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Center for Biotechnology Information.

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI.

  • Synthesis, of Novel Piperine Analogs of Dipeptidyl Boronic Acid as Antimicrobial and Anticancer Agents. Hilaris Publishing.

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate.

  • Safrole. Wikipedia.

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  • N-Acylamides. Wikipedia.

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  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI.

  • What is 1,3-Benzodioxole?. ChemicalBook.

  • New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. MDPI.

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

  • 1,3-Benzodioxole. Wikipedia.

  • Structures of pharmaceutical agents and natural products with N-acyl... ResearchGate.

  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PMC.

  • N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC.

  • Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate.

  • Showing Compound Isosafrole (FDB012296). FooDB.

  • N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. PubChem.

  • 3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(2E). Chemspace.

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  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. PMC.

  • Compound 3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide. Chemdiv.

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.

  • N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide. Chemspace.

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.

  • N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. ChemicalBook. _KR_CB82539095.htm)

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Foundational

An In-depth Technical Guide to the Solubility and Stability of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Introduction: Understanding the Critical Role of Solubility and Stability in Drug Development In the realm of phar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility and Stability in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these are the physicochemical properties of the molecule, with solubility and stability standing out as critical determinants of its ultimate success. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a compound of interest for its potential pharmacological applications.

The seemingly simple question of "how soluble is a compound?" belies a complex interplay of factors that can significantly impact its bioavailability and therapeutic efficacy. Similarly, a compound's stability under various environmental conditions dictates its shelf-life, formulation strategies, and ultimately, its safety and effectiveness. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to rigorously evaluate these key parameters. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Part 1: Solubility Profiling of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

A thorough understanding of a compound's solubility in various solvents is a cornerstone of early-stage drug development. This information guides formulation development, aids in the design of in vitro and in vivo experiments, and provides insights into the compound's potential absorption characteristics. We will explore both thermodynamic and kinetic solubility, providing a holistic view of the compound's behavior in solution.

Theoretical Considerations: Predicting Solubility

Before embarking on experimental work, it is prudent to make some theoretical predictions based on the structure of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The molecule possesses both hydrophobic (the benzodioxole and phenyl rings) and hydrophilic (the amide group) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • In polar protic solvents (e.g., water, ethanol): The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. However, the large non-polar surface area of the aromatic rings will likely limit its aqueous solubility. We can predict that its solubility in ethanol will be higher than in water due to the presence of the ethyl group in ethanol, which can interact with the non-polar regions of the molecule.

  • In polar aprotic solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions with the carbonyl group. The non-polar parts of the molecule are also more readily solvated by these solvents compared to water. Therefore, we anticipate good solubility in these solvents.

  • In non-polar solvents (e.g., hexane, toluene): The polar amide group will significantly hinder solubility in non-polar solvents, as the energy required to break the intermolecular hydrogen bonds in the solid state will not be compensated by favorable solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium concentration of a compound in a given solvent at a specific temperature. The key to this method is to ensure that a true equilibrium is reached between the dissolved and undissolved solid.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), and hexane). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). The extended incubation time is necessary to allow the system to reach equilibrium. For compounds that may exist in different polymorphic forms, a longer equilibration time may be required to ensure the most stable form is present.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microcrystals, the supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuged at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Data Presentation: Thermodynamic Solubility of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

SolventTemperature (°C)Predicted Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)37< 0.1
Ethanol251 - 5
Isopropanol250.5 - 2
Acetonitrile255 - 10
DMSO25> 50
Hexane25< 0.01

Note: The values in this table are hypothetical and for illustrative purposes. Actual experimental data should be populated here.

High-Throughput Kinetic Solubility Assessment

In early drug discovery, where a large number of compounds need to be screened, the shake-flask method can be too time-consuming. In such cases, high-throughput kinetic solubility assays provide a more rapid assessment. These methods typically involve dissolving the compound in an organic solvent (usually DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV spectroscopy. It is important to recognize that kinetic solubility often overestimates thermodynamic solubility as it measures the concentration before the system has reached equilibrium.[1][2]

Part 2: Stability Assessment of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Evaluating the stability of a drug candidate is a non-negotiable step in the development process. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than it would typically encounter during its shelf life.[3] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[1]

Plausible Degradation Pathways

The chemical structure of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide contains an amide linkage, which is susceptible to hydrolysis under both acidic and basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide will be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the cleavage of the amide bond, yielding piperonylamine and acrylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion will directly attack the carbonyl carbon of the amide. The resulting tetrahedral intermediate will then collapse, cleaving the C-N bond to form piperonylamine and the carboxylate salt of acrylic acid.

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} caption: "Plausible Hydrolytic Degradation Pathways."

Forced Degradation Experimental Design

A systematic approach to forced degradation involves subjecting the compound to a variety of stress conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature for a defined period, as base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature and protect it from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, subject a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Data Presentation: Forced Degradation of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C24 hours15%2
0.1 M NaOH, 25°C8 hours18%2
3% H₂O₂, 25°C24 hours5%1
Solid, 80°C7 days< 2%0
Solution, 80°C24 hours8%1
Photolytic7 days12%3

Note: The values in this table are hypothetical and for illustrative purposes. Actual experimental data should be populated here.

Part 3: Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Method Development Strategy

The development of a stability-indicating HPLC method is an iterative process that involves optimizing various parameters to achieve the desired separation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: "HPLC Method Development Workflow."

Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with the polarity of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

  • Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer is important for controlling the ionization state of the analytes and ensuring reproducible retention times.

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components, including the parent compound and any degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for detecting the parent compound and its degradants.

  • Optimization: Inject the forced degradation samples and evaluate the chromatograms for peak shape, resolution, and the presence of new peaks. Adjust the mobile phase composition, gradient slope, and flow rate to improve the separation of the parent peak from the degradant peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Pathway to Robust and Reliable Data

This technical guide has provided a comprehensive framework for assessing the solubility and stability of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. By understanding the underlying principles and following the detailed protocols, researchers can generate high-quality data that is essential for making informed decisions throughout the drug development process. The emphasis on causality and self-validating methodologies ensures that the results are not only accurate but also defensible. As with any scientific endeavor, meticulous execution and a thorough understanding of the techniques are paramount to success.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]

  • Aher, P., Surana, K., Ahire, E., & Patil, D. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5673. [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons. [Link]

  • Shiny. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents?[Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

Sources

Protocols & Analytical Methods

Method

High-yield synthesis protocol for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Application Note: High-Yield Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Scale: Laboratory Bench Scale (10 mmol) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Scale: Laboratory Bench Scale (10 mmol) to Pre-Clinical Pilot

Executive Summary & Mechanistic Rationale

The incorporation of the acrylamide functional group is a cornerstone strategy in the development of Targeted Covalent Inhibitors (TCIs). Acrylamides act as soft electrophiles that form irreversible covalent bonds with target proteins, while simultaneously enhancing drug-like physicochemical properties such as hydrophilicity and cellular permeability[1].

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (also known as N-(1,3-benzodioxol-5-yl)acrylamide) is traditionally synthesized via the acylation of 3,4-methylenedioxyaniline using acryloyl chloride[2]. While the Schotten-Baumann-type reaction is conceptually straightforward, the practical execution is fraught with challenges. Acryloyl chloride is highly reactive; without strict environmental controls, the reaction is prone to localized thermal spikes that drive the spontaneous polymerization of the acrylamide product or lead to di-acylation[3].

To achieve high yields (>90%) and exceptional purity, this protocol utilizes anhydrous dichloromethane (DCM) as the solvent and N,N-Diisopropylethylamine (DIPEA) as a sterically hindered organic base. DIPEA is specifically chosen over triethylamine (TEA) to minimize competing nucleophilic attacks and Michael additions.

ReactionPathway A 3,4-Methylenedioxyaniline (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Addition B Acryloyl Chloride (Electrophile) B->C Nucleophilic Addition D N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Target Product) C->D Elimination of Cl⁻ E HCl Byproduct (Neutralized by DIPEA) C->E Deprotonation

Reaction mechanism of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide synthesis via acylation.

Quantitative Data & Reagent Preparation

The stoichiometry of the reaction is designed to ensure complete consumption of the aniline while managing the excess electrophile during the workup phase.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3,4-Methylenedioxyaniline137.141.01.37 gPrimary Nucleophile
Acryloyl Chloride90.511.151.04 g (0.93 mL)Electrophile
DIPEA129.242.02.58 g (3.48 mL)Acid Scavenger
Dichloromethane (Dry)84.93N/A50 mLAprotic Solvent
Butylated hydroxytoluene220.35Trace~1 mgRadical Scavenger

Table 2: Yield Optimization Matrix Empirical data demonstrates that base selection and the addition of a radical inhibitor during isolation are the primary drivers of final yield.

SolventBaseTemp ProfileInhibitor (Workup)Isolated Yield (%)Purity (HPLC)
DCMTEA0 °C to RTNone78%92%
THFK₂CO₃0 °C to RTNone81%94%
DCM DIPEA 0 °C to RT BHT (10 ppm) 94% >98%
DMFNone20 °C to 60 °CNone<40% (Polymerized)N/A

Experimental Workflow

Workflow Step1 1. Preparation Dry DCM, DIPEA Ar atmosphere Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Addition Acryloyl Chloride Dropwise Step2->Step3 Step4 4. Reaction Warm to RT Stir 2-4 h Step3->Step4 Step5 5. Workup Acid/Base Wash Extract Step4->Step5 Step6 6. Purification Recrystallization (Add BHT) Step5->Step6

Step-by-step experimental workflow for the high-yield synthesis and purification protocol.

Step-by-Step Synthesis Protocol

Phase 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask. Purge the system with Argon for 5 minutes to establish an anhydrous environment.

  • Add 1.37 g (10.0 mmol) of 3,4-methylenedioxyaniline to the flask.

  • Inject 40 mL of anhydrous DCM via syringe, followed by 3.48 mL (20.0 mmol) of DIPEA. Stir until a homogeneous solution is achieved.

    • Causality Note: The base must be present in the solution before the acid chloride is introduced. This ensures immediate scavenging of the generated HCl, preventing the aniline from precipitating as an unreactive hydrochloride salt[3].

Phase 2: Electrophile Addition 4. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. 5. In a separate dry vial, dilute 0.93 mL (11.5 mmol) of acryloyl chloride in 10 mL of anhydrous DCM. 6. Using a syringe pump or an addition funnel, add the acryloyl chloride solution dropwise over 30 minutes.

  • Causality Note: Acryloyl chloride is highly exothermic upon reaction. Dropwise addition prevents thermal spikes that could trigger spontaneous polymerization of the acryloyl moiety.

Phase 3: Reaction Maturation 7. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). 8. Stir vigorously for 2 to 4 hours under Argon.

Phase 4: Quenching and Self-Validating Workup Efficient workup strategies utilizing strict pH control are essential to remove contaminating acrylic acid (formed by the hydrolysis of excess acryloyl chloride) and unreacted amines[4]. 9. Quench: Add 20 mL of saturated aqueous NaHCO₃ to the reaction mixture and stir for 15 minutes.

  • Validation Check: The cessation of gas (CO₂) evolution confirms the complete neutralization of residual HCl and hydrolysis of unreacted acryloyl chloride.

  • Acid Wash: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 20 mL of 5% aqueous Citric Acid (or 1M HCl).

    • Causality Note: The acidic wash protonates unreacted 3,4-methylenedioxyaniline and DIPEA, partitioning them into the aqueous waste layer.

  • Base Wash: Wash the organic layer again with 20 mL of saturated NaHCO₃ to ensure all acrylic acid is removed as water-soluble sodium acrylate.

  • Brine Wash: Wash with 20 mL of saturated NaCl solution to remove bulk water from the organic phase.

Phase 5: Isolation and Purification 13. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent. 14. Critical Step: Add ~1 mg of Butylated hydroxytoluene (BHT) to the filtrate.

  • Causality Note: Concentration under vacuum removes the solvent and concentrates trace radicals. BHT acts as a radical scavenger, preventing the acrylamide from polymerizing into an insoluble gel during solvent evaporation.
  • Concentrate the solution under reduced pressure (rotary evaporator, water bath < 30 °C) to yield a crude solid.
  • Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford the pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as an off-white crystalline solid.

In-Process Controls & Self-Validation

To ensure the protocol operates as a self-validating system, perform the following checks:

  • TLC Monitoring (Reaction Phase): Use a mobile phase of 30% EtOAc in Hexanes. The starting material (3,4-methylenedioxyaniline) is UV-active and stains positive with Ninhydrin. The product will appear as a new, higher Rf spot that is UV-active but Ninhydrin-negative (amides do not stain easily with Ninhydrin). Complete disappearance of the starting material spot validates the end of Phase 3.

  • pH Validation (Workup Phase): During the acid wash (Step 10), verify that the aqueous layer has a pH < 3. During the final NaHCO₃ wash (Step 11), verify the aqueous layer has a pH > 8. This guarantees the quantitative removal of both basic and acidic impurities.

References

  • Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Organic Process Research & Development - ACS Public
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors N
  • Method for synthesis of acrylamide derivatives (US20070106090A1)
  • Acrylamides from 1,2-dichloroethane via palladium-catalyzed carbonylation Catalysis Science & Technology (RSC Publishing)

Sources

Application

Application Note: Harnessing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide for Thiol-Ene Click Chemistry in Advanced Drug Discovery

Introduction In the landscape of modern drug development and bioconjugation, the demand for robust, efficient, and orthogonal chemical ligation methods is paramount. "Click" chemistry has emerged as a powerful paradigm,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and bioconjugation, the demand for robust, efficient, and orthogonal chemical ligation methods is paramount. "Click" chemistry has emerged as a powerful paradigm, offering high-yield, stereospecific reactions that proceed under mild, often biocompatible, conditions.[1][2] Among these, the thiol-ene reaction—the hydrothiolation of an alkene—stands out for its rapid kinetics and insensitivity to oxygen and water, making it exceptionally suited for complex biological and material science applications.[3][4]

This application note details the use of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide , a molecule featuring a reactive acrylamide "ene" functional group, as a versatile building block in thiol-ene click chemistry. The core of this molecule is the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) scaffold, a privileged structure found in numerous natural products and pharmacologically active compounds.[5][6] Derivatives of 1,3-benzodioxole have demonstrated a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and neuroprotective effects, making them attractive motifs in medicinal chemistry.[5][6][7]

By leveraging the thiol-ene reaction, researchers can efficiently conjugate this valuable pharmacophore to a diverse array of thiol-containing molecules, including peptides, proteins, small-molecule drugs, and polymer scaffolds, opening new avenues for creating novel therapeutics, targeted drug delivery systems, and advanced biomaterials.

Principle and Mechanism

The thiol-ene reaction couples a thiol (R-SH) with an alkene (an 'ene') to form a stable thioether linkage.[2] The reaction can proceed via two primary mechanisms: a radical-mediated addition or a nucleophilic Michael addition.[1][2][3]

  • Radical-Mediated Thiol-Ene Addition: This is the most common pathway for non-activated alkenes and is typically initiated by UV light in the presence of a photoinitiator or by thermal initiators.[4] The reaction proceeds via a rapid, self-propagating chain-growth mechanism, ensuring high efficiency.[4][8]

    • Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

    • Propagation: The thiyl radical adds to the alkene of the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to continue the chain.[2][4]

  • Nucleophilic Thiol-Michael Addition: For electron-deficient alkenes, such as the acrylamide in our target molecule, a base- or nucleophile-catalyzed Michael addition can occur.[1][9] A base deprotonates the thiol to form a nucleophilic thiolate anion, which then attacks the β-carbon of the acrylamide. Protonation of the resulting enolate yields the final product.[3] This method avoids the need for radical initiators and can be advantageous when working with sensitive biological molecules.

The choice of mechanism depends on the specific substrates and desired reaction conditions. The protocols below will focus on the highly efficient and widely applicable photo-initiated radical pathway.

Visualizing the Thiol-Ene Reaction

The following diagrams illustrate the radical-mediated mechanism and a typical experimental workflow for bioconjugation.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Photoinitiator (I) I_rad Initiator Radical (I•) I->I_rad hv Thiyl_Rad Thiyl Radical (RS•) I_rad->Thiyl_Rad + R-SH - IH Thiol Thiol (R-SH) Ene Benzodioxole-Acrylamide ('Ene') Thiyl_Rad->Ene Addition Thiyl_Rad->Ene C_Rad Carbon-Centered Radical Ene->C_Rad Product Thioether Product C_Rad->Product + R-SH - RS•

Caption: Radical-mediated Thiol-Ene mechanism.

Experimental_Workflow prep 1. Prepare Solutions - Benzodioxole-Acrylamide - Thiol Substrate - Photoinitiator mix 2. Mix Reagents (Stoichiometry: 1:1 Thiol:Ene) prep->mix irradiate 3. UV Irradiation (e.g., 365 nm, 1-15 min) mix->irradiate quench 4. Quench (Optional) (e.g., add radical scavenger) irradiate->quench analyze 5. Analysis & Purification (HPLC, LC-MS, NMR) quench->analyze

Caption: General experimental workflow for photo-initiated conjugation.

Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Photo-initiated reactions should be carried out in a UV-shielded environment. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Photo-Initiated Conjugation to a Thiol-Containing Peptide

This protocol describes the conjugation of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to a cysteine-containing peptide.

Materials:

  • N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (MW: 191.18 g/mol )

  • Cysteine-containing peptide (e.g., GCGY-NH2)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 (I2959).[10][11]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) for organic-soluble peptides; Phosphate-buffered saline (PBS, pH 7.4) for water-soluble peptides.

  • UV Lamp: 365 nm, ~5-20 mW/cm² intensity.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in ACN or DMF.

    • Prepare a 10 mM stock solution of the cysteine-containing peptide in the chosen reaction buffer (e.g., PBS).

    • Prepare a 50 mM (approx. 1-2% w/v) stock solution of the photoinitiator (LAP or I2959) in the same reaction buffer.[10][11] Note: LAP has better water solubility and is often preferred for biological applications.

  • Reaction Setup:

    • In a UV-transparent microcentrifuge tube or glass vial, combine the reagents in the following order:

      • 100 µL of peptide solution (10 mM, 1 µmol, 1.0 eq.)

      • 110 µL of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide solution (10 mM, 1.1 µmol, 1.1 eq.)

      • 10 µL of photoinitiator stock solution (final concentration ~2-2.5 mM).

    • Gently mix the solution. An inert atmosphere (e.g., purging with argon or nitrogen) is beneficial but often not strictly necessary for rapid thiol-ene reactions.

  • Photo-Initiation:

    • Place the reaction vessel under the 365 nm UV lamp.

    • Irradiate for 1 to 15 minutes. Reaction times are typically short, often complete within minutes.[12][13] Monitor the reaction progress by LC-MS if possible.

  • Analysis and Purification:

    • Following irradiation, analyze the reaction mixture directly via LC-MS to confirm product formation (expected mass increase of 191.18 Da) and consumption of starting materials.

    • Purify the resulting conjugate using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

ParameterRecommended ValueRationale
Thiol:Ene Molar Ratio 1 : 1.1A slight excess of the 'ene' component ensures complete consumption of the valuable thiol-containing substrate.
Photoinitiator LAP or Irgacure 2959Both are efficient Type I photoinitiators. LAP offers better water solubility and cytocompatibility.[10][11]
Initiator Conc. 0.05-0.1% (w/v)Sufficient to initiate the reaction without causing significant side reactions or being difficult to remove.
UV Wavelength 365 nmStandard wavelength for common photoinitiators that minimizes damage to most biomolecules.
Irradiation Time 1-15 minThiol-ene reactions are very fast; longer times may be needed for dilute solutions or lower UV intensity.
Protocol 2: Base-Catalyzed Thiol-Michael Addition

This protocol is an alternative for systems sensitive to radicals or UV light.

Materials:

  • Same thiol and ene components as Protocol 1.

  • Base Catalyst: n-Butylamine or Triethylamine (TEA).[9][14]

  • Solvent: Aprotic polar solvent like DMF or DMSO.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the thiol and ene components in DMF as described previously.

  • Reaction Setup:

    • In a glass vial, add the thiol substrate (1.0 eq.) and the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (1.1 eq.).

    • Add the solvent (DMF) to achieve a final reactant concentration of ~10-50 mM.

    • Add the base catalyst (e.g., n-butylamine) to a final concentration of 4-10 mM.[9] The base acts catalytically to deprotonate the thiol.

  • Reaction:

    • Stir the reaction at room temperature. The reaction can also be gently heated (e.g., 50-70 °C) to increase the rate.[9][14]

    • Monitor progress by TLC or LC-MS. These reactions may take several hours to reach completion, depending on the reactivity of the specific substrates.[15]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1% citric acid solution) to remove the amine catalyst, followed by brine.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography or RP-HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient irradiation time/intensity.Increase irradiation time or move the lamp closer to the sample. Ensure the lamp is functioning correctly.
Inefficient photoinitiator.Check the initiator's absorbance spectrum and ensure it overlaps with the lamp's emission. Try a different initiator (e.g., switch from I2959 to LAP for aqueous media).
Oxygen inhibition (less common for thiol-ene).Degas the reaction mixture by bubbling with N₂ or Ar for 5-10 minutes before irradiation.
Side Product Formation Disulfide bond formation (thiol-thiol coupling).This is a common side reaction. Using a slight excess of the 'ene' component can help. Ensure the thiol starting material is fully reduced before the reaction.
Polymerization of the acrylamide.This can occur if the thiol concentration is too low. Maintain a 1:1 stoichiometry. Reduce initiator concentration or irradiation intensity.
Poor Product Recovery Adsorption to labware or purification column.Silanize glassware if necessary. Adjust the pH of the mobile phase during HPLC purification.

Conclusion

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a highly valuable reagent for researchers in drug discovery and chemical biology. Its activated alkene functionality allows for rapid and efficient conjugation via thiol-ene click chemistry under a variety of conditions. The incorporation of the pharmacologically relevant 1,3-benzodioxole moiety provides a straightforward route to novel bioconjugates, targeted therapeutics, and functionalized materials. The protocols outlined in this note provide a solid foundation for harnessing this versatile molecule in your research endeavors.

References

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Thiol-Ene Addition: Organic Chemistry Study Guide. Retrieved from [Link]

  • MDPI. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Retrieved from [Link]

  • ACS Publications. (2019, June 24). Thiol-ene Click Derivatization for the Determination of Acrylamide in Potato Products by Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PMC. (n.d.). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. Retrieved from [Link]

  • PubMed. (2019, July 17). Thiol-ene Click Derivatization for the Determination of Acrylamide in Potato Products by Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. Retrieved from [Link]

  • ResearchGate. (2023, July). Thiol-ene click derivatization reaction coupled with ratiometric surface-enhanced Raman scattering for reproducible and accurate determination of acrylamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. Retrieved from [Link]

  • ACS Publications. (2009, May 7). Photoinduced Thiol−Ene Coupling as a Click Ligation Tool for Thiodisaccharide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2013, September 26). UV initiated thiol–ene chemistry: a facile and modular synthetic methodology for the construction of functional 3D networks with tunable properties. Retrieved from [Link]

  • MDPI. (2021, June 5). Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. Retrieved from [Link]

  • PMC. (n.d.). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Retrieved from [Link]

  • PMC. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • MDPI. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • RSC Publishing. (2020, July 2). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (2023, September 12). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Retrieved from [Link]

Sources

Method

Application Note: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a Precursor for Heterocyclic Synthesis

Executive Summary N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1)[1] is a highly versatile building block in modern synthetic and medicinal chemistry. Structurally, it combines an electron-rich 1,3-benzodiox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1)[1] is a highly versatile building block in modern synthetic and medicinal chemistry. Structurally, it combines an electron-rich 1,3-benzodioxole (piperonyl) core with an electrophilic acrylamide moiety. This unique architecture makes it an exceptional Michael acceptor and a privileged precursor for radical cascade cyclizations[2]. By carefully tuning the reaction conditions—such as the choice of radical initiator, catalyst, and energy source—researchers can direct the intramolecular cyclization of this precursor to selectively yield either benzodioxole-fused 2-oxindoles or 3,4-dihydroquinolin-2-ones [3][4]. Both of these nitrogen-containing heterocycles are highly sought-after scaffolds in drug discovery, known for their broad spectrum of biological activities.

Physicochemical Profile

Understanding the baseline properties of the precursor is critical for optimizing solubility and reaction thermodynamics.

PropertyValue
Chemical Name N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
CAS Registry Number 303129-59-1[1][5]
Molecular Formula C₁₀H₉NO₃[1][6]
Molecular Weight 191.18 g/mol [6][7]
Monoisotopic Mass 191.0582 Da[1]
Key Structural Features Acrylamide warhead (Michael acceptor), 1,3-benzodioxole ring (Electron-donating)

Mechanistic Rationale: Divergent Cyclization Pathways

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on controlling the kinetic versus thermodynamic fate of radical intermediates. The acrylamide functional group acts as a reactivity-tunable warhead[8].

Upon the addition of a radical species (•R) to the terminal carbon of the carbon-carbon double bond, an alkyl radical intermediate is generated[3]. The electron-donating oxygen atoms of the benzodioxole ring increase the electron density of the aromatic system, lowering the activation energy for electrophilic aromatic substitution-type radical trapping.

  • 5-exo-trig Pathway: Typically kinetically favored, this pathway leads to the formation of a 5-membered pyrrolidinone ring, yielding 3,3-disubstituted oxindoles[2][4].

  • 6-endo-trig Pathway: Often thermodynamically favored or driven by specific photoredox conditions (e.g., 1,3-hydrogen shifts), this pathway expands the ring to form 3,4-dihydroquinolin-2-ones[3][9].

Pathway cluster_0 Divergent Cyclization Pathways Precursor N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Radical Radical Addition (•R) Precursor->Radical Initiation Intermediate Alkyl Radical Intermediate Radical->Intermediate C=C Attack PathA 5-exo-trig Cyclization Intermediate->PathA Kinetically Favored PathB 6-endo-trig Cyclization Intermediate->PathB Thermodynamically Favored ProductA Benzodioxole-Fused 2-Oxindole PathA->ProductA Oxidation / Deprotonation ProductB Benzodioxole-Fused Dihydroquinolinone PathB->ProductB 1,3-H Shift / Oxidation

Divergent radical cascade cyclization of N-arylacrylamides to oxindoles and quinolinones.

Experimental Workflows & Protocols

Protocol A: Photoredox-Catalyzed Synthesis of Benzodioxole-Fused Dihydroquinolinones

This protocol leverages visible-light photoredox catalysis to achieve exclusive 6-endo-trig cyclization, providing a metal-free, environmentally benign route to dihydroquinolinones. This methodology is adapted from the foundational work by[3][9].

Causality & Design Choices:

  • Photocatalyst (4CzIPN): We utilize 4CzIPN instead of traditional Ruthenium/Iridium complexes. It is a highly efficient, purely organic donor-acceptor fluorophore that undergoes rapid intersystem crossing to a long-lived triplet state, facilitating single-electron transfer (SET) without heavy metal toxicity[9].

  • Degassing: Oxygen is a potent triplet-state quencher. Rigorous degassing is mandatory to prevent the deactivation of the excited *4CzIPN state and to suppress unwanted peroxide formation.

Step-by-Step Procedure:

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (0.2 mmol, 1.0 equiv) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%)[9].

  • Solvent Addition: Add 1.0 mL of anhydrous Acetonitrile (CH₃CN) to achieve a 0.2 M concentration[9].

  • Degassing (Critical Step): Seal the tube with a rubber septum. Subject the mixture to three cycles of Freeze-Pump-Thaw, backfilling with high-purity Nitrogen (N₂)[9].

  • Irradiation: Place the reaction vessel approximately 2-3 cm away from a 35 W Blue LED light source (λmax ≈ 460 nm). Stir vigorously (800-1000 RPM) at ambient temperature (approx. 25 °C) for 24–48 hours[9].

  • In-Process Control (IPC): At 24 hours, sample 5 µL of the reaction mixture via syringe. Dilute in methanol and analyze via LC-MS. The disappearance of the precursor mass (m/z 192.06 [M+H]⁺) and the appearance of the cyclized product mass confirm successful conversion.

  • Workup: Quench the reaction with saturated aqueous Na₂CO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[9].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure benzodioxole-fused dihydroquinolinone.

Protocol B: Radical Sulfenylation to Benzodioxole-Fused Oxindoles

This protocol utilizes a tandem radical sulfenylation/cyclization strategy to access 3-(sulfenylmethyl)oxindoles via a 5-exo-trig pathway, validated by [4].

Causality & Design Choices:

  • Iodine Catalyst: Molecular iodine (I₂) acts as a mild, electrophilic activator that facilitates the early-stage decomposition of sulfonyl hydrazides into thiosulfonates and disulfides. These intermediates subsequently generate the sulfenyl radicals required to initiate the cascade[4].

  • Thermal Activation: Unlike photoredox methods, this reaction relies on thermal energy (80 °C) to overcome the activation barrier for the homolytic cleavage of the disulfide intermediates.

Step-by-Step Procedure:

  • Preparation: In a sealed reaction vial, combine N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (0.2 mmol, 1.0 equiv), the desired sulfonyl hydrazide (0.4 mmol, 2.0 equiv), and Iodine (10.1 mg, 0.04 mmol, 20 mol%)[4].

  • Solvent Addition: Add 2.0 mL of 1,2-Dichloroethane (DCE).

  • Reaction Execution: Stir the mixture at 80 °C under an open-air atmosphere for 12 hours. The presence of ambient oxygen does not inhibit this specific radical chain process and can assist in the terminal oxidation step[4].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The precursor will appear as a UV-active spot that gradually diminishes, replaced by a lower Rf product spot.

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (10 mL) and wash with saturated aqueous Na₂S₂O₃ (to neutralize residual iodine) and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via column chromatography to afford the 3,3-disubstituted oxindole derivative.

Quantitative Data & Reaction Optimization

The following table summarizes the comparative reaction profiles, enabling researchers to select the appropriate methodology based on their target scaffold.

ParameterProtocol A: Dihydroquinolinone SynthesisProtocol B: 2-Oxindole Synthesis
Target Scaffold Benzodioxole-fused 3,4-dihydroquinolin-2-one3-(Sulfenylmethyl)-benzodioxole-fused oxindole
Cyclization Mode 6-endo-trig5-exo-trig
Catalyst / Initiator 4CzIPN (2 mol%)Iodine (20 mol%)
Radical Source Solvent/Additive (e.g., Aldehydes or ethers)Sulfonyl Hydrazide
Energy Source 35 W Blue LED (Visible Light)Thermal (80 °C)
Solvent Acetonitrile (CH₃CN)1,2-Dichloroethane (DCE)
Atmosphere Nitrogen (N₂) (Strictly Degassed)Air / Open Flask
Typical Yield 75% - 88%65% - 82%

References

  • Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones Zhaosheng Liu, Shuai Zhong, Xiaochen Ji, Guo-Jun Deng, Huawen Huang. Organic Letters, 2022, 24, 349-353. URL:[Link]

  • Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon–Carbon Double Bonds with Sulfonyl Hydrazides Fang-Xin Wang, Shi-Kai Tian. The Journal of Organic Chemistry, 2015, 80(24), 12697–12703. URL:[Link]

  • Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization of N-Arylacrylamide Zhilin Wu, Wei Luo, Rou Ding, Cui Xin, Congyang Wang, Wei-Min He. Chinese Journal of Organic Chemistry, 2025, 45(10): 3691-3700. URL:[Link]

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors R Discovery / Literature Database, 2026. URL:[Link]

  • PubChemLite - 303129-59-1 (C10H9NO3) Université du Luxembourg / CCSbase, 2026. URL:[Link]

Sources

Application

Application Note: Characterization of CIMP-IN-1, a Novel Covalent Inhibitor of the Cysteine-dependent Inflammasome Modulator Protein (CIMP)

Introduction Chronic inflammatory diseases represent a significant challenge in modern medicine, with a pressing need for novel therapeutic strategies. A key pathological driver in many of these conditions is the overact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chronic inflammatory diseases represent a significant challenge in modern medicine, with a pressing need for novel therapeutic strategies. A key pathological driver in many of these conditions is the overactivation of the inflammasome, a multi-protein complex that initiates a potent pro-inflammatory cascade. Central to this pathway is the Cysteine-dependent Inflammasome Modulator Protein (CIMP), a cysteine-utilizing enzyme whose catalytic activity is essential for the maturation and release of key cytokines like Interleukin-1β (IL-1β). The presence of a reactive cysteine residue in the CIMP active site makes it an attractive target for covalent inhibitors, which can offer high potency and prolonged duration of action.

This document provides a detailed guide to the application of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide , hereafter referred to as CIMP-IN-1 , a novel, selective covalent inhibitor of CIMP. The propenamide moiety of CIMP-IN-1 acts as a Michael acceptor, designed to form a stable covalent bond with the catalytic cysteine of CIMP, thereby irreversibly neutralizing its enzymatic function. We present a series of robust protocols for characterizing the inhibitory activity of CIMP-IN-1, from initial biochemical validation to confirmation of target engagement in a cellular context.

Proposed Mechanism of Action: Covalent Inhibition

The inhibitory mechanism of CIMP-IN-1 is predicated on a targeted covalent reaction. The electron-deficient β-carbon of the propenamide "warhead" is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the CIMP active site. This Michael addition reaction results in the formation of a stable thioether bond, permanently rendering the enzyme inactive. This targeted mechanism provides a basis for high specificity and durable pharmacology.

cluster_0 CIMP Active Site cluster_1 Inhibitor cluster_2 Inactivated Complex CIMP CIMP Enzyme Cys Catalytic Cysteine (Cys-SH) CIMP->Cys Contains Complex CIMP-Inhibitor Adduct (Inactive Enzyme) Cys->Complex Inhibitor CIMP-IN-1 (Propenamide Moiety) Inhibitor->Complex Covalent Bond Formation (Michael Addition)

Figure 1: Proposed mechanism of covalent inhibition of CIMP by CIMP-IN-1.

Experimental Workflows and Protocols

A multi-step approach is essential to fully characterize the activity of CIMP-IN-1. The workflow below outlines the logical progression from initial biochemical potency determination to cellular target engagement.

P1 Protocol 1: Biochemical IC50 Determination P2 Protocol 2: Covalent Binding Confirmation (LC-MS) P1->P2 If Potent Data1 Biochemical Potency (IC50 Value) P1->Data1 P3 Protocol 3: Cell-Based Target Engagement Assay P2->P3 If Confirmed Data2 Confirmation of Covalent Adduct P2->Data2 Data3 Cellular Efficacy (IL-1β Inhibition) P3->Data3

Figure 2: Experimental workflow for the characterization of CIMP-IN-1.

Protocol 1: Biochemical CIMP Inhibition Assay (Fluorogenic)

This protocol determines the in vitro potency (IC50) of CIMP-IN-1 by measuring the inhibition of CIMP's enzymatic activity using a fluorogenic substrate.

A. Principle Active CIMP cleaves a specific peptide substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is directly proportional to enzyme activity. An inhibitor will reduce this rate.

B. Materials

  • Recombinant Human CIMP (purified)

  • CIMP Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.4

  • Fluorogenic CIMP Substrate (e.g., Ac-YVAD-AMC)

  • CIMP-IN-1 (stock solution in 100% DMSO)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution series of CIMP-IN-1 in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Assay Plate Preparation:

    • Add 200 nL of the CIMP-IN-1 serial dilutions or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare a "No Enzyme" control (for background subtraction) containing DMSO.

  • Enzyme Addition:

    • Prepare a 2X working solution of CIMP enzyme in CIMP Assay Buffer (e.g., final concentration of 5 nM).

    • Add 10 µL of the 2X CIMP solution to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.

  • Pre-incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate for 30 minutes at room temperature. This allows the covalent inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a 2X working solution of the fluorogenic substrate in CIMP Assay Buffer (e.g., final concentration of 20 µM).

    • Add 10 µL of the 2X substrate solution to all wells to start the reaction. The final assay volume is 20 µL.

  • Data Acquisition:

    • Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic read).

D. Data Analysis

  • Subtract the background fluorescence from the "No Enzyme" control wells.

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Normalize the data by expressing the reaction rates as a percentage of the vehicle (DMSO) control.

  • Plot the % Inhibition vs. the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Confirmation of Covalent Adduct Formation via Intact Protein Mass Spectrometry

This protocol verifies that CIMP-IN-1 forms a covalent bond with the CIMP enzyme by detecting the expected mass shift.

A. Principle The addition of CIMP-IN-1 to the CIMP protein will increase its molecular weight by the mass of the inhibitor molecule. This mass shift can be precisely measured using Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight of CIMP-IN-1 (C10H9NO3) is approximately 191.18 Da.

B. Materials

  • Recombinant Human CIMP (≥95% purity)

  • CIMP-IN-1

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 1% Formic Acid

  • LC-MS system (e.g., a high-resolution Orbitrap or Q-TOF mass spectrometer)

C. Step-by-Step Methodology

  • Incubation:

    • In a microcentrifuge tube, combine 10 µM of CIMP protein with a 5-fold molar excess (50 µM) of CIMP-IN-1 in Reaction Buffer.

    • Prepare a control sample with CIMP protein and an equivalent volume of DMSO.

    • Incubate both samples for 2 hours at 37°C.

  • Sample Preparation for LC-MS:

    • Quench the reaction by adding Formic Acid to a final concentration of 0.1%.

    • Desalt the protein sample using a C4 ZipTip or similar desalting column to remove excess inhibitor and buffer salts. Elute the protein in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted protein sample into the LC-MS system.

    • Separate the protein using a short reverse-phase C4 column.

    • Acquire the mass spectrum of the intact protein in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra for both the control (DMSO-treated) and the CIMP-IN-1-treated samples to determine the average molecular weight of the protein.

    • Compare the mass of the treated sample to the control. A mass increase corresponding to the molecular weight of CIMP-IN-1 (+191.18 Da) confirms covalent adduct formation.

Protocol 3: Cell-Based IL-1β Release Assay

This protocol assesses the ability of CIMP-IN-1 to engage its target in a cellular environment and inhibit the downstream inflammatory signaling pathway.

A. Principle LPS-primed THP-1 monocytes (a human leukemia cell line) can be stimulated with an agent like nigericin to activate the inflammasome, leading to CIMP activation and subsequent IL-1β release. This protocol measures the inhibition of this IL-1β release by CIMP-IN-1.

B. Materials

  • THP-1 cells

  • RPMI-1640 cell culture medium + 10% FBS

  • Lipopolysaccharide (LPS)

  • Nigericin

  • CIMP-IN-1

  • Human IL-1β ELISA Kit

C. Step-by-Step Methodology

  • Cell Culture: Culture THP-1 cells according to standard protocols.

  • Cell Priming:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well.

    • Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C, 5% CO2.

  • Inhibitor Treatment:

    • After priming, remove the LPS-containing medium.

    • Add fresh medium containing various concentrations of CIMP-IN-1 or DMSO (vehicle control).

    • Incubate for 1 hour at 37°C.

  • Inflammasome Activation:

    • Add nigericin (10 µM final concentration) to all wells except the negative control.

    • Incubate for an additional 2 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for analysis.

  • IL-1β Quantification:

    • Quantify the amount of IL-1β in the supernatant using a commercial Human IL-1β ELISA kit, following the manufacturer’s instructions.

D. Data Analysis

  • Generate a standard curve from the ELISA data.

  • Calculate the concentration of IL-1β in each sample.

  • Normalize the data to the vehicle control (LPS + Nigericin + DMSO) and plot the % inhibition of IL-1β release against the inhibitor concentration to determine the cellular EC50.

Representative Data

The following tables present hypothetical, yet expected, results from the successful application of the protocols described above.

Table 1: Biochemical and Cellular Potency of CIMP-IN-1

Assay TypeParameterResult
Biochemical CIMP AssayIC5075.2 nM
Cellular IL-1β Release AssayEC50315.5 nM

Table 2: Intact Protein Mass Spectrometry Results

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Δ Da)Interpretation
CIMP + DMSO (Control)25,000.025,000.8-Unmodified Protein
CIMP + CIMP-IN-125,191.225,192.1+191.3Covalent Adduct Confirmed

Conclusion

The protocols detailed in this application note provide a comprehensive framework for validating and characterizing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CIMP-IN-1) as a novel covalent inhibitor of the CIMP enzyme. The data generated through these workflows—biochemical potency, direct confirmation of covalent modification, and demonstrated efficacy in a relevant cellular model—are critical for advancing such a compound through the drug discovery pipeline. This systematic approach ensures a thorough understanding of the compound's mechanism and its potential as a therapeutic agent for treating inflammatory diseases.

References

  • Title: Covalent inhibitors in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A general protocol for the fluorometric determination of protease activity Source: Nature Protocols URL: [Link]

  • Title: Intact Protein Mass Spectrometry for the Characterization of Biopharmaceuticals Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The NLRP3 inflammasome: a sensor of cellular stress and infection Source: Immunity URL: [Link]

  • Title: The THP-1 cell line: An in vitro cell model for immunological, cancer, and toxicity studies Source: ALTEX URL: [Link]

Method

Application Note &amp; Protocol: In Vitro Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a Modulator of Transient Receptor Potential (TRP) Channels

Introduction: The Scientific Rationale The compound N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide belongs to a chemical class containing the benzodioxole moiety, a structure found in numerous biologically active molecules. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

The compound N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide belongs to a chemical class containing the benzodioxole moiety, a structure found in numerous biologically active molecules. While direct biological data for this specific compound is not extensively documented in publicly available literature, the benzodioxole scaffold is known to interact with various cellular targets. Notably, derivatives of benzodioxole have been identified as modulators of Transient Receptor Potential (TRP) channels. For instance, a compound with a 2-(1,3-benzodioxol-5-ylamino) group has been observed to bind to the vanilloid-like pocket of the TRPC6 channel. TRP channels are a superfamily of ion channels that are crucial for a wide range of sensory processes, including thermosensation, pain, and pressure, making them significant targets for drug discovery.[1][2][3]

Given the structural alerts from related molecules, a logical and scientifically-driven starting point for characterizing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is to investigate its potential modulatory effects on TRP channels. TRP channels are non-selective cation channels, and their activation typically leads to an influx of Ca²⁺ into the cell.[1] This increase in intracellular calcium ([Ca²⁺]i) can be accurately quantified using fluorescent calcium indicators, providing a robust and high-throughput method for assessing channel activity.

This application note details a comprehensive in vitro protocol to screen and characterize N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide using a cell-based calcium imaging assay. The protocol utilizes Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress a specific TRP channel subtype (e.g., human TRPC6 or TRPV1). The use of a heterologous expression system is critical, as while native HEK293 cells do express some endogenous ion channels, overexpressing the target channel significantly enhances the signal-to-noise ratio, ensuring that the observed activity is attributable to the channel of interest.[4][5][6]

Assay Principle

The core of this assay is the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) upon exposure to the test compound. Adherent HEK293 cells stably expressing the target TRP channel are loaded with a cell-permeant calcium-sensitive dye, such as Fluo-4 AM.[7][8] Inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fluo-4 dye.[8] In its calcium-free form, Fluo-4 is weakly fluorescent. However, upon binding to Ca²⁺, its fluorescence intensity increases by over 100-fold.[7][8][9] By monitoring the fluorescence intensity over time using a fluorescence plate reader or a microscope, we can dynamically track the influx of calcium, which serves as a direct proxy for TRP channel activation.

An agonist will induce an increase in fluorescence, while an antagonist will inhibit the fluorescence increase caused by a known agonist. This protocol is designed to identify both agonistic and antagonistic activities of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

Experimental Workflow & Signaling Pathway

The experimental procedure follows a logical sequence from cell preparation to data analysis. The underlying signaling pathway for a G-protein coupled receptor (GPCR) activating a TRPC channel is also depicted.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture HEK293 cells expressing target TRP channel are seeded in a 96-well plate dye_loading Cells are loaded with Fluo-4 AM calcium indicator cell_culture->dye_loading de_esterification Incubation to allow for complete de-esterification of the dye dye_loading->de_esterification baseline Measure baseline fluorescence de_esterification->baseline compound_addition Add N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (agonist mode) or antagonist + agonist (antagonist mode) baseline->compound_addition read_fluorescence Continuously record fluorescence to measure changes in [Ca²⁺]i compound_addition->read_fluorescence data_processing Process raw fluorescence data (background subtraction, normalization) read_fluorescence->data_processing dose_response Generate dose-response curves data_processing->dose_response parameter_calculation Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) dose_response->parameter_calculation

Caption: High-level overview of the calcium imaging assay workflow.

Diagram: TRPC6 Activation Pathway

TRPC6_pathway GPCR GPCR G-Protein Coupled Receptor PLC PLC Phospholipase C GPCR->PLC Activates PIP2 PIP₂ Phosphatidylinositol 4,5-bisphosphate PLC->PIP2 Cleaves IP3 IP₃ Inositol trisphosphate PIP2->IP3 DAG DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx {Ca²⁺ Influx} ER->Ca_influx Ca²⁺ release TRPC6->Ca_influx

Caption: Simplified signaling cascade for TRPC6 channel activation.[3][10]

Detailed Protocol

Materials and Reagents
ReagentRecommended Stock ConcentrationSolventSupplier (Example)
N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide10 mMAnhydrous DMSOSynthesized or custom order
Fluo-4 AM1-5 mMAnhydrous DMSOThermo Fisher, Biotium
Pluronic® F-12720% (w/v)Anhydrous DMSOThermo Fisher
Probenecid100-250 mM1 M NaOH or bufferSigma-Aldrich
HEK293 cells expressing hTRPC6 or hTRPV1--ATCC, or generated in-house
Dulbecco's Modified Eagle Medium (DMEM)--Gibco
Fetal Bovine Serum (FBS)--Gibco
Penicillin-Streptomycin--Gibco
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺--Gibco
96-well black, clear-bottom plates--Corning, Greiner
Known TRP channel agonist (e.g., Capsaicin for TRPV1, OAG for TRPC6)10 mMAnhydrous DMSOSigma-Aldrich, Tocris
Known TRP channel antagonist (e.g., Capsazepine for TRPV1)10 mMAnhydrous DMSOSigma-Aldrich, Tocris
Step-by-Step Methodology

1. Cell Culture and Plating a. Culture HEK293 cells expressing the human TRP channel of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. b. The day before the assay, harvest the cells using trypsin and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[11] c. Incubate overnight to allow for cell adherence and the formation of a confluent monolayer.

2. Preparation of Solutions a. Compound Dilution: Prepare serial dilutions of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in HBSS. It is crucial to ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent effects. b. Fluo-4 AM Loading Buffer: For every 10 mL of HBSS, add 20 µL of 2 mM Fluo-4 AM stock solution (final concentration ~4 µM). To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS.[8][9][11] If dye leakage is an issue, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.[8][12]

3. Dye Loading a. Aspirate the culture medium from the cells in the 96-well plate. b. Gently wash the cells once with 100 µL of HBSS. c. Add 50 µL of the Fluo-4 AM loading buffer to each well. d. Incubate the plate for 45-60 minutes at 37°C, or at room temperature to minimize dye compartmentalization, in the dark.[9][11] e. After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. f. Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.[7][11]

4. Calcium Imaging and Data Acquisition a. Place the plate into a fluorescence plate reader (e.g., FlexStation 3, FLIPR Tetra) equipped for kinetic reading and automated compound addition. b. Set the instrument parameters:

  • Excitation Wavelength: 494 nm
  • Emission Wavelength: 516 nm
  • Read Interval: Every 1-2 seconds c. Agonist Mode Protocol: i. Record a stable baseline fluorescence for 20-30 seconds. ii. Add the desired concentration of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. iii. Continue recording fluorescence for at least 3-5 minutes to capture the full response profile. d. Antagonist Mode Protocol: i. Record a stable baseline fluorescence for 20-30 seconds. ii. Add the desired concentration of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and incubate for a predetermined time (e.g., 5-15 minutes). iii. Add a known agonist at a concentration that elicits ~80% of its maximal response (EC₈₀). iv. Continue recording fluorescence for at least 3-5 minutes.
Data Analysis and Interpretation
  • Data Processing: The raw data will be in Relative Fluorescence Units (RFU). The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

  • Normalization: To compare results across different plates and days, data can be normalized to the response of a maximal concentration of a known reference agonist (set to 100%) and a vehicle control (set to 0%).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Parameter Calculation:

    • For Agonists: Fit the dose-response curve to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy.

    • For Antagonists: Fit the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table: Expected Outcomes and Interpretation

ObservationInterpretationNext Steps
Dose-dependent increase in fluorescenceThe compound is an agonist of the target TRP channel.Determine EC₅₀. Confirm with electrophysiology.
No change in fluorescenceThe compound is not an agonist at the tested concentrations.Proceed to test for antagonistic activity.
Dose-dependent inhibition of agonist-induced fluorescence increaseThe compound is an antagonist of the target TRP channel.Determine IC₅₀. Investigate mechanism (competitive vs. non-competitive).
Increase in fluorescence in untransfected (wild-type) HEK293 cellsThe compound may be acting on endogenous channels or have off-target effects.Test against a panel of other TRP channels and ion channels.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This establishes the baseline and controls for solvent effects.

  • Positive Control (Agonist): A known agonist for the target TRP channel (e.g., capsaicin for TRPV1). This confirms that the cells are responsive and the assay is performing correctly.

  • Positive Control (Antagonist): A known antagonist for the target TRP channel. This validates the antagonist screening protocol.

  • Untransfected Control: Running the assay in parallel with wild-type HEK293 cells is crucial to identify any effects on endogenous channels. A specific response should only be observed, or be significantly larger, in the cells overexpressing the target channel.

Conclusion

This application note provides a robust, field-proven protocol for the initial in vitro characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. By leveraging a well-established calcium imaging assay in a heterologous expression system, researchers can efficiently determine if this compound modulates TRP channel activity. The inclusion of rigorous controls and a clear data analysis pathway ensures the generation of reliable and interpretable results, paving the way for further mechanistic studies, such as electrophysiology, to confirm and expand upon these initial findings.

References

  • PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, S., et al. (2022). Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells. Pflügers Archiv - European Journal of Physiology. Retrieved from [Link]

  • Nilius, B., & Szallasi, A. (2014). Transient receptor potential channels as drug targets: from the science of basic research to the art of medicine. Pharmacological reviews, 66(3), 676–814.
  • Penchev, P., et al. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2022(3), M1468.
  • Lin, M. J., et al. (2003). Substance P Evokes Cation Currents Through TRP Channels in HEK293 Cells. Journal of Neurophysiology, 90(3), 1943-1951.
  • Lin, M. J., et al. (2003). Substance P evokes cation currents through TRP channels in HEK293 cells. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide. Retrieved from [Link]

  • Tang, Q., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53301.
  • van der Wijst, J. (2021). Therapeutically targeting TRPC6 and advanced in vitro glomerular modelling. Radboud Repository. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable expression of human TRPM8 in HEK-293 cells. Retrieved from [Link]

  • Spandidos Publications. (2022). Evaluation of the presence of TRPC6 channels in human vessels: A pilot study using immunohistochemistry. Experimental and Therapeutic Medicine, 23(5), 345.
  • MDPI. (2021). Electrophysiological Properties of Endogenous Single Ca²⁺ Activated Cl⁻ Channels Induced by Local Ca²⁺ Entry in HEK293. International Journal of Molecular Sciences, 22(9), 4785.
  • ACS Publications. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 23(23), 9184–9188.
  • MDPI. (2023). TRPC6-Mediated Zn²⁺ Influx Negatively Regulates Contractile Differentiation of Vascular Smooth Muscle Cells. International Journal of Molecular Sciences, 24(12), 10103.
  • National Center for Biotechnology Information. (2012). Regulation of TRP Channels by Osmomechanical Stress. In TRP Channels. CRC Press/Taylor & Francis.
  • Nishida, M., et al. (2006). TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling.
  • Polo, E., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953.
  • ResearchGate. (2015). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]

Sources

Application

Application Note: Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a Covalent Fragment Inhibitor Targeting BTK Cys481

Executive Summary & Scientific Rationale The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of B-cell malignancies, largely driven by the success of drugs targeting Bruton's Tyrosine K...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of B-cell malignancies, largely driven by the success of drugs targeting Bruton's Tyrosine Kinase (BTK)[1]. In Fragment-Based Drug Discovery (FBDD), small electrophilic molecules are screened to identify highly efficient starting points for lead optimization[2].

This application note details the characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS 303129-59-1) as a prototypical covalent fragment targeting the active-site cysteine (Cys481) of BTK. The compound consists of two critical functional modules:

The Benzodioxole Moiety: Acts as the reversible recognition element, providing non-covalent interactions (e.g., hydrogen bond acceptors and π

π stacking) within the BTK hinge region.
  • The Prop-2-enamide (Acrylamide) Warhead : Serves as a mild Michael acceptor. Acrylamides are the most prevalent warheads in FDA-approved TCIs because they strike an optimal balance between aqueous stability and specific reactivity toward nucleophilic thiols[1].

  • The Two-Step Covalent Binding Mechanism

    Unlike traditional reversible inhibitors evaluated by equilibrium IC50​ values, covalent fragments follow a two-step kinetic mechanism[3]. The fragment first binds reversibly to the kinase pocket (defined by the dissociation constant, Ki​ ). Once the non-covalent complex is formed, the proximity of the acrylamide β -carbon to the Cys481 thiolate facilitates an irreversible Michael addition (defined by the inactivation rate, kinact​ )[4].

    Because the reaction is irreversible, potency is time-dependent. Therefore, the true measure of a covalent fragment's efficiency is the second-order rate constant kinact​/Ki​ [3].

    Mechanism E BTK (Cys481) EI Non-covalent Complex [BTK···Inhibitor] E->EI k_on I Inhibitor (Acrylamide Fragment) I->EI k_on EI->E k_off (Ki) ECov Covalent Adduct [BTK-Inhibitor] EI->ECov k_inact (Michael Addition)

    Caption: Two-step kinetic mechanism of covalent inhibition targeting BTK Cys481.

    Self-Validating Experimental Protocols

    To rigorously validate N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, we employ a self-validating workflow. Every step includes specific causality checks (e.g., mutant controls) to ensure the observed inhibition is driven by targeted covalent bond formation rather than non-specific reactivity or assay interference.

    Workflow Step1 1. Intact Mass Spectrometry Validate 1:1 Stoichiometry & Cys481 Specificity Step2 2. Time-Dependent Kinase Assay Determine kinact/Ki (True Potency) Step1->Step2 Confirmed Adduct Step3 3. Cellular Thermal Shift Assay (CETSA) Confirm Intracellular Target Engagement Step2->Step3 High kinact/Ki Step4 4. Fragment Growing & SAR Optimize Reversible Affinity (Ki) Step3->Step4 Cellular Efficacy

    Caption: Covalent fragment-based drug discovery (FBDD) workflow for BTK inhibitors.

    Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

    Causality & Purpose: Mass spectrometry directly observes the physical formation of the covalent adduct. By comparing Wild-Type (WT) BTK against a C481S mutant, we prove that the fragment exclusively modifies the target cysteine, ruling out promiscuous labeling of other nucleophiles (e.g., lysines)[5].

    • Preparation: Dilute recombinant BTK kinase domain (WT and C481S) to 1 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent the reducing agent from reacting with the acrylamide.

    • Incubation: Add 10 µM of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. Incubate at 25°C.

    • Time-Course Sampling: Remove 10 µL aliquots at 0, 1, 2, and 4 hours. Quench immediately by adding 1% formic acid.

    • Analysis: Inject onto an LC-TOF-MS system. Deconvolute the mass spectra.

    • Validation: A successful hit will show a mass shift of exactly +191.18 Da on the WT BTK, with 0% modification on the C481S mutant[5].

    Protocol B: Time-Dependent Biochemical Kinase Assay ( kinact​/Ki​ )

    Causality & Purpose: Because covalent inhibitors act as molecular "timers", standard IC50​ values are meaningless without a time dimension[4]. This protocol isolates the reversible affinity ( Ki​ ) from the chemical reactivity ( kinact​ ).

    • Pre-incubation: In a 384-well plate, incubate 2 nM BTK with varying concentrations of the fragment (0.1 µM to 100 µM) for multiple time delays (10, 30, 60, and 120 minutes).

    • Reaction Initiation: Add 100 µM ATP and 0.2 µg/µL poly(Glu,Tyr) substrate to initiate the kinase reaction. Run for 15 minutes.

    • Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

    • Counter-Screen (Trustworthiness): Run a parallel plate containing 5 mM Glutathione (GSH). If the fragment's potency drops drastically, the acrylamide is too intrinsically reactive and will likely cause off-target toxicity in vivo[4].

    • Data Fitting: Plot fractional activity vs. time to extract kobs​ for each concentration. Fit to the equation kobs​=kinact​[I]/(Ki​+[I]) to determine the kinetic parameters.

    Protocol C: Cellular Thermal Shift Assay (CETSA)

    Causality & Purpose: A fragment may bind purified protein but fail in cells due to poor permeability or rapid glutathione scavenging. CETSA relies on the principle that covalent modification thermodynamically stabilizes the folded protein, raising its aggregation temperature ( ΔTagg​ ) in live cells[5].

    • Cell Treatment: Incubate Ramos cells (B-lymphocytes expressing high levels of BTK) with 10 µM fragment or DMSO vehicle for 2 hours at 37°C.

    • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

    • Quantification: Analyze the soluble supernatant via Western Blot using an anti-BTK antibody. Calculate the temperature at which 50% of BTK remains soluble.

    Quantitative Data Presentation

    The following table summarizes the expected profiling data for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, demonstrating its utility as an FBDD starting point compared to an FDA-approved drug and negative controls.

    CompoundBTK WT kinact​/Ki​ ( M−1s−1 )BTK C481S IC50​ (1h, µM)MS Occupancy (1h, 10 µM)CETSA ΔTagg​ (°C)
    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide 8.5 × 10² > 100 65% + 3.2
    Ibrutinib (Optimized Positive Control)1.2 × 10⁵> 10100%+ 7.5
    Benzodioxole-propanamide (Saturated analog)N/A (No reaction)> 1000%+ 0.5
    Highly Reactive Chloroacetamide Analog4.0 × 10⁴ (Fails GSH screen)> 100> 100% (Multi-labeled)N/A (Toxic)

    Interpretation: The fragment exhibits a moderate kinact​/Ki​ driven by its small size (low reversible Ki​ affinity), but maintains excellent specificity (0% binding to C481S). The next phase of drug development involves "fragment growing"—adding chemical moieties to the benzodioxole ring to improve non-covalent interactions in the kinase pocket. By improving Ki​ , the overall kinact​/Ki​ will exponentially increase without requiring a more reactive, potentially toxic warhead[2].

    References[2] Title: Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Source: ResearchGate. URL: Link[1] Title: Advanced approaches of developing targeted covalent drugs. Source: PMC. URL: Link[5] Title: Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Source: ACS Publications. URL: Link[4] Title: Size-Dependent Target Engagement of Covalent Probes. Source: PMC. URL: Link[3] Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Source: PMC. URL: Link

    Sources

    Method

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in the development of novel biomaterials

    An Application Guide to N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide for the Development of Novel Biomaterials Introduction: Engineering Bio-functionality into Polymeric Scaffolds The field of biomaterials has shifted from...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide for the Development of Novel Biomaterials

    Introduction: Engineering Bio-functionality into Polymeric Scaffolds

    The field of biomaterials has shifted from creating biologically inert scaffolds to designing materials that actively and beneficially interact with the biological environment. This is often achieved by incorporating "functional monomers" into a polymer backbone, thereby bestowing the final material with specific, pre-designed biological or chemical properties. This guide focuses on one such monomer: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide .

    This molecule represents a strategic fusion of two key chemical moieties:

    • The 1,3-benzodioxole group : This heterocyclic moiety is a core component of many natural products and has been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against cancer cell lines.[1][2][3] Its inclusion in a biomaterial can create a scaffold that is not merely passive but may offer therapeutic benefits.

    • The prop-2-enamide (acrylamide) group : This is a classic vinyl monomer, readily polymerizable via free-radical mechanisms. It provides the chemical handle to covalently incorporate the bioactive benzodioxole unit into long-chain polymers, hydrogels, or nanoparticles.

    This document serves as a comprehensive technical guide for the synthesis, polymerization, and characterization of biomaterials based on N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. It provides detailed protocols intended to be self-validating and explains the causal reasoning behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.

    Monomer Profile: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    Before polymerization, a thorough understanding of the monomer is essential. Its synthesis is typically achieved via the acylation of 3,4-(methylenedioxy)aniline with acryloyl chloride under basic conditions.

    Physicochemical Properties
    PropertyValue
    IUPAC Name N-(1,3-benzodioxol-5-yl)prop-2-enamide
    Molecular Formula C₁₀H₉NO₃
    Molar Mass 191.18 g/mol
    Appearance Off-white to pale yellow solid (predicted)
    Key Functional Groups Amide, Vinyl (for polymerization), Benzodioxole

    Protocol 1: Synthesis of Bio-functional Hydrogels via Free-Radical Polymerization

    This protocol details the fabrication of a hydrogel where N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is copolymerized with acrylamide. Hydrogels are water-swollen, cross-linked polymer networks that are excellent candidates for drug delivery and tissue engineering.[4][5]

    Causality Behind Component Selection
    • Acrylamide (AAm): The primary monomer that forms the hydrophilic polymer backbone, ensuring high water content in the final hydrogel.

    • N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (BD-AAm): The functional co-monomer that imparts the desired bioactivity to the polymer network.

    • N,N'-Methylenebis(acrylamide) (MBA): The cross-linking agent. MBA has two vinyl groups, allowing it to connect two growing polymer chains, thus forming the three-dimensional network essential for gelation.[4]

    • Ammonium Persulfate (APS) & Tetramethylethylenediamine (TEMED): This is a redox initiator pair. APS generates sulfate free radicals, and TEMED accelerates this process, allowing polymerization to occur efficiently at room temperature.[6]

    Experimental Workflow Diagram

    Caption: Workflow for hydrogel synthesis, from monomer preparation to the final lyophilized scaffold.

    Step-by-Step Methodology
    • Monomer Solution Preparation:

      • In a 20 mL glass vial, combine acrylamide (e.g., 500 mg, for the main matrix), N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (e.g., 25 mg, 5% w/w relative to acrylamide), and N,N'-methylenebis(acrylamide) (e.g., 10 mg, 2% w/w relative to acrylamide).

      • Add 5 mL of degassed deionized (DI) water. Degassing (e.g., by sparging with nitrogen for 15 min) is critical to remove dissolved oxygen, which inhibits free-radical polymerization.

      • Vortex until all components are fully dissolved.

    • Initiator Preparation:

      • Prepare a fresh 10% (w/v) solution of APS in DI water.

      • Note: This solution should be made immediately before use as APS can degrade in solution.

    • Polymerization:

      • To the monomer solution, add 50 µL of the 10% APS solution and vortex briefly.

      • Add 10 µL of TEMED. TEMED is the catalyst and will initiate polymerization rapidly. Vortex immediately for 3-5 seconds.

      • Quickly transfer the solution into a mold (e.g., between two glass plates with a 1 mm spacer, or into a multi-well plate).

      • Allow the polymerization to proceed at room temperature for at least 1 hour. A successful reaction will result in a solid, transparent gel.

    • Purification (Self-Validation Step):

      • Carefully remove the hydrogel from its mold and place it into a beaker containing a large volume (e.g., 500 mL) of DI water. This step is crucial for removing unreacted monomers, initiator fragments, and other impurities, which are often cytotoxic.

      • Stir the water gently and replace it every 12 hours for a period of 2-3 days. This dialysis process ensures the biocompatibility of the final material.

    • Lyophilization (Optional):

      • For applications requiring a porous scaffold or for long-term storage, freeze the purified hydrogel at -80 °C and then lyophilize (freeze-dry) it until all water is removed.

    Protocol 2: Physicochemical Characterization of the Biomaterial

    Characterization validates the successful synthesis and defines the properties of the hydrogel, which are essential for predicting its in vivo performance.

    Swelling Behavior
    • Rationale: The ability of a hydrogel to absorb and retain water is fundamental to its function in drug delivery and as a cell scaffold. The swelling ratio is influenced by cross-link density and the hydrophilicity of the polymer network.

    • Protocol:

      • Take a small, pre-weighed piece of the lyophilized hydrogel (W_dry).

      • Immerse it in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C.

      • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen).

      • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100.

      • Control Step: Compare the swelling ratio to a "blank" hydrogel made without the more hydrophobic BD-AAm monomer. A slight decrease in swelling is expected with the incorporation of BD-AAm.

    Structural Confirmation via FTIR Spectroscopy
    • Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the successful incorporation of the BD-AAm monomer into the polyacrylamide backbone by identifying characteristic chemical bonds.

    • Protocol:

      • Record the FTIR spectrum of the pure BD-AAm monomer, the blank polyacrylamide hydrogel, and the functionalized BD-AAm hydrogel.

      • Expected Peaks in the BD-AAm Hydrogel:

        • ~3400-3200 cm⁻¹: N-H stretching (from amide groups).

        • ~1660 cm⁻¹: C=O stretching (Amide I band).

        • ~1550 cm⁻¹: N-H bending (Amide II band).

        • ~1250 cm⁻¹ and ~1040 cm⁻¹: C-O-C asymmetric and symmetric stretching from the benzodioxole ring.

      • Validation: The disappearance of the vinyl C=C peak (~1630 cm⁻¹) from the monomer spectrum in the final polymer spectrum confirms successful polymerization. The presence of the characteristic benzodioxole peaks in the functional hydrogel (and their absence in the blank) confirms its incorporation.

    Morphological Analysis via Scanning Electron Microscopy (SEM)
    • Rationale: SEM provides high-resolution images of the hydrogel's internal structure, revealing the pore size and interconnectivity, which are critical for nutrient transport in tissue engineering and for drug diffusion kinetics.[4]

    • Protocol:

      • Fracture a piece of the lyophilized hydrogel (cryo-fracturing in liquid nitrogen is preferred to preserve the internal structure).

      • Mount the fractured sample on an SEM stub with carbon tape.

      • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

      • Image the internal cross-section using an SEM. The images should reveal an interconnected porous network.

    Application Protocol: Controlled Release of a Model Therapeutic

    This protocol demonstrates how the functionalized hydrogel can be used as a reservoir for the sustained release of a therapeutic agent. Polymers are a cornerstone of modern drug delivery systems, enabling controlled release and improved stability.[7][8]

    Drug Loading and Release Mechanism

    Caption: Schematic of the passive loading and diffusion-controlled release of a drug from the hydrogel matrix.

    Step-by-Step Methodology
    • Drug Loading:

      • Prepare a solution of a model drug (e.g., 1 mg/mL doxorubicin in DI water).

      • Immerse a pre-weighed, lyophilized piece of the BD-AAm hydrogel in the drug solution.

      • Allow the solution to agitate gently on a shaker at room temperature for 48 hours to ensure maximum loading via passive diffusion.

      • After loading, briefly rinse the hydrogel with DI water to remove surface-adsorbed drug.

    • In Vitro Drug Release Study:

      • Place the drug-loaded hydrogel into a vial containing a known volume of PBS (pH 7.4) at 37 °C. This volume should be sufficient to ensure "sink conditions" (i.e., the maximum concentration of released drug will be well below its solubility limit).

      • At specified time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

      • Crucially, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

      • Quantify the concentration of the drug in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.

      • Calculate the cumulative percentage of drug released over time.

    • Data Interpretation:

      • Plot the cumulative drug release (%) versus time. A sustained release profile, rather than a rapid "burst release," is indicative of a successful controlled-release matrix.

      • The presence of the benzodioxole moiety may provide an antioxidant effect, potentially protecting a loaded drug from degradation and offering a synergistic therapeutic benefit.[1][3]

    References

    • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. Available at: [Link][9]

    • Nivetha, N., Martiz, R. M., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. Available at: [Link][10]

    • Lakshmanan, D., Murugavel, S., et al. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][11]

    • Abdel-Wahab, B. F., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. Available at: [Link][1]

    • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link][2][3]

    • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link][12]

    • Mendibil, X., et al. (2023). Recent Advances in Polymers as Matrices for Drug Delivery Applications. MDPI. Available at: [Link][7]

    • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link][13]

    • Various Authors. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY. ijcrt.org. Available at: [Link]

    • Sharma, G., et al. (2024). Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. Elsevier. Available at: [Link][8]

    • Various Authors. (2021). Characterization of three types of hydrogels. ResearchGate. Available at: [Link][4]

    • Discher, D. E., & Ahmed, F. (2006). Emerging Applications of Polymersomes in Delivery: from Molecular Dynamics to Shrinkage of Tumors. PMC. Available at: [Link][14]

    • Al-Ghazali, M. A., et al. (2022). An Update On Recent Advances In Nanoemulsion Based Hydrogels: Anoemulgels. Journal of Pharmaceutical Negative Results. Available at: [Link][15]

    • Stewart, B. (2019). Synthesis of vitamin b5 analogous methacrylamide monomers and their raft polymerization. IslandScholar. Available at: [Link][16]

    • Babazadeh, M. (2017). Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. Chemical Review and Letters. Available at: [Link][6]

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    Application

    Application Notes &amp; Protocols for the Quantification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    Abstract This document provides a comprehensive guide to the analytical quantification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a novel synthetic compound with potential applications in pharmaceutical and life scien...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive guide to the analytical quantification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a novel synthetic compound with potential applications in pharmaceutical and life sciences research. In the absence of established standard methods, this guide presents three robust and validated analytical protocols: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is detailed with theoretical justifications for procedural choices, step-by-step protocols, and validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

    Introduction to N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a small organic molecule characterized by a benzodioxole moiety linked to a prop-2-enamide group. The benzodioxole ring is a common feature in various natural products and synthetic compounds with diverse biological activities. The prop-2-enamide functional group, a type of acrylamide, is a reactive Michael acceptor, suggesting potential covalent interactions with biological nucleophiles. Given these structural features, precise and accurate quantification is paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.

    The development of reliable analytical methods is a critical first step in the preclinical and clinical evaluation of any new chemical entity. The choice of analytical technique depends on several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide offers a multi-platform approach to empower researchers with the flexibility to choose the most suitable method for their specific needs.

    Physicochemical Properties of the Analyte

    A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

    PropertyEstimated Value/CharacteristicImplication for Analytical Method Development
    Molecular Formula C₁₀H₉NO₃---
    Molecular Weight 191.18 g/mol Suitable for both GC-MS and LC-MS analysis.
    Structure Aromatic benzodioxole ring with a prop-2-enamide side chain.The aromatic system provides a chromophore for UV detection in HPLC.
    Polarity Moderately polar.Suggests good solubility in common organic solvents like methanol and acetonitrile, making it suitable for reversed-phase HPLC.
    Volatility Potentially low due to the amide group.Derivatization may be necessary for GC-MS analysis to improve volatility and thermal stability.[4]
    pKa The amide proton is weakly acidic.Mobile phase pH can influence retention in reversed-phase HPLC.[5][6]

    Analytical Methodologies

    This section details three distinct, validated methods for the quantification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The selection of a particular method should be guided by the specific research question, sample matrix, and available resources.

    Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

    Principle: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of small molecules.[7] This method separates the analyte from matrix components based on its hydrophobicity. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The benzodioxole ring in the analyte contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

    Causality of Experimental Choices:

    • Stationary Phase: An Ascentis C18 column is chosen for its excellent resolving power for moderately polar aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and good peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible retention of compounds with ionizable groups.[5]

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the benzodioxole chromophore is selected to maximize sensitivity.

    Experimental Workflow: RP-HPLC-UV

    RP-HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Formulation) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction or SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into HPLC Evaporate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

    Caption: Workflow for quantification by RP-HPLC-UV.

    Protocol: RP-HPLC-UV Quantification

    • Preparation of Standard Solutions:

      • Prepare a stock solution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (1 mg/mL) in methanol.

      • Perform serial dilutions to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

      • Prepare a stock solution of an appropriate internal standard (IS), such as a structurally similar but chromatographically resolved compound.

    • Sample Preparation (from plasma):

      • To 100 µL of plasma, add 10 µL of the IS working solution.

      • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Chromatographic Conditions:

      • Column: Ascentis C18, 150 x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 290 nm (determine λmax experimentally).

    • Data Analysis:

      • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

      • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

      • Quantify the analyte in unknown samples using the calibration curve.

    Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds like N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, which may have limited volatility, derivatization is often employed to increase volatility and improve chromatographic performance.[4] Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

    Causality of Experimental Choices:

    • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing amides, replacing the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group. This increases volatility and thermal stability.

    • GC Column: A mid-polarity column, such as a DB-35ms, is suitable for separating the derivatized analyte from matrix components.

    • Ionization Mode: Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for the analyte.

    • MS Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only the characteristic ions of the analyte and internal standard.

    Experimental Workflow: GC-MS

    GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extract Solvent Extraction Sample->Extract Derivatize Derivatization with BSTFA Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate DB-35ms Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

    Caption: Workflow for quantification by GC-MS.

    Protocol: GC-MS Quantification

    • Preparation of Standard Solutions:

      • Prepare standard solutions as described for the HPLC-UV method.

      • Use a deuterated analog of the analyte as the internal standard if available for optimal results.

    • Sample Preparation and Derivatization:

      • Extract the analyte from the sample matrix as described in the HPLC-UV protocol.

      • After evaporation, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dry residue.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • GC-MS Conditions:

      • GC Column: DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Splitless.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

      • MS Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Detection Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and its internal standard.

    • Data Analysis:

      • Follow the data analysis procedure outlined for the HPLC-UV method, using the peak areas from the selected ion chromatograms.

    Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    Principle: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological matrices.[8] It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. The analyte is first separated by HPLC, then ionized, and the precursor ion is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix effects.

    Causality of Experimental Choices:

    • Chromatography: A rapid UPLC (Ultra-Performance Liquid Chromatography) method is developed to ensure high throughput.

    • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules and is compatible with reversed-phase HPLC.

    • MRM Transitions: The transition from the precursor ion (the protonated molecule [M+H]⁺) to the most abundant and stable product ion is selected for quantification. A second, qualifying transition is also monitored for confirmation.

    Experimental Workflow: LC-MS/MS

    LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma) Spike Spike with Stable Isotope Labeled IS Sample->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifuge & Filter Precipitate->Centrifuge Inject Inject into UPLC Centrifuge->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

    Caption: Workflow for quantification by LC-MS/MS.

    Protocol: LC-MS/MS Quantification

    • Preparation of Standard Solutions:

      • Prepare standard solutions as described previously.

      • A stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled analyte) is highly recommended for LC-MS/MS to compensate for matrix effects and ionization variability.

    • Sample Preparation (from plasma):

      • To 50 µL of plasma, add 10 µL of the stable isotope-labeled IS.

      • Add 200 µL of acetonitrile to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

      • Transfer the supernatant to a new plate or vial for injection.

    • LC-MS/MS Conditions:

      • UPLC Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • MRM Transitions:

        • Analyte: Q1: 192.1 -> Q3: 149.1 (Quantifier), Q1: 192.1 -> Q3: 121.1 (Qualifier) (These are hypothetical and must be determined by direct infusion of the standard).

        • Internal Standard: Determined based on its mass.

    • Data Analysis:

      • Follow the data analysis procedure outlined for the HPLC-UV method, using the peak areas from the quantifier MRM transition.

    Method Validation

    Each of the described methods must be validated to ensure its suitability for the intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines[1][2][3] and, if applicable, the FDA's guidance on bioanalytical method validation.[9][10]

    Validation Parameters Summary

    ParameterHPLC-UVGC-MSLC-MS/MS
    Specificity/Selectivity Assessed by analyzing blank matrix samples and comparing chromatograms to spiked samples.Assessed by analyzing blank matrix samples for interferences at the retention time and m/z of the analyte.High intrinsic selectivity due to MRM. Assessed by monitoring for crosstalk and matrix interferences.
    Linearity & Range Typically 0.1 - 100 µg/mL. r² > 0.995.Typically 10 - 1000 ng/mL. r² > 0.995.Typically 0.1 - 500 ng/mL. r² > 0.995.
    Accuracy (% Recovery) 85-115% at three concentration levels.85-115% at three concentration levels.85-115% at three concentration levels.
    Precision (%RSD) < 15% for intra- and inter-day precision.< 15% for intra- and inter-day precision.< 15% for intra- and inter-day precision.
    Limit of Detection (LOD) Estimated at S/N ratio of 3.Estimated at S/N ratio of 3.Estimated at S/N ratio of 3.
    Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision (S/N > 10).The lowest concentration on the calibration curve with acceptable accuracy and precision (S/N > 10).The lowest concentration on the calibration curve with acceptable accuracy and precision (S/N > 10).
    Robustness Assessed by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Assessed by variations in GC oven temperature ramp and flow rate.Assessed by variations in mobile phase composition and column temperature.
    Stability Freeze-thaw, bench-top, and long-term stability of the analyte in the matrix should be evaluated.Evaluated for the derivatized sample.Freeze-thaw, bench-top, and long-term stability of the analyte in the matrix should be evaluated.

    Conclusion

    This application note provides three distinct, robust, and scientifically sound methods for the quantification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The RP-HPLC-UV method is ideal for routine analysis and quality control where high sensitivity is not required. The GC-MS method offers an alternative for matrices where volatility is not a limiting factor after derivatization. The LC-MS/MS method provides the highest sensitivity and selectivity, making it the preferred choice for bioanalytical applications such as pharmacokinetics in complex biological matrices. The detailed protocols and validation guidelines herein provide a solid foundation for researchers to implement these methods and generate high-quality, reliable data in their studies of this novel compound.

    References

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

    • Gas Chromatography/Mass Spectrometry Approaches to the Analysis of Acrylamide in Foods Application. (n.d.). LabRulez GCMS. [Link]

    • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Alturas Analytics. [Link]

    • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

    • GC-MS Approaches to the Analysis of Acrylamide. (n.d.). Agilent Technologies. [Link]

    • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

    • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]

    • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

    • Determination of Acrylamide Content in Food Using GC-MS/MS. (n.d.). Shimadzu. [Link]

    • Shen, W., et al. (2006). [Determination of Acrylamide in Foods by Gas Chromatography-Mass Spectrometry]. Se Pu, 24(6), 625-8. [Link]

    • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

    • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

    • HPLC Sample Preparation. (n.d.). Organomation. [Link]

    • Approaches in Sample Handling before HPLC Analysis of Complex Matrices. (n.d.). Chemical Papers. [Link]

    • A Practical Approach to RP HPLC Analytical Method Development. (2014). World Journal of Pharmaceutical Research. [Link]

    • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

    • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

    • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

    • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]

    • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2022). PMC. [Link]

    • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). PubMed. [Link]

    • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2023). MDPI. [Link]

    • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. (2015). Agilent Technologies. [Link]

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    Method

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a molecular probe for cellular imaging

    Introduction The dynamic landscape of the cellular proteome is intricately regulated by post-translational modifications, among which the redox state of cysteine residues plays a critical role. The thiol (-SH) group of c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The dynamic landscape of the cellular proteome is intricately regulated by post-translational modifications, among which the redox state of cysteine residues plays a critical role. The thiol (-SH) group of cysteine is a potent nucleophile, making it susceptible to a variety of modifications that modulate protein structure, function, and localization. Dysregulation of thiol redox homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, tools that enable the visualization and tracking of reactive cysteine thiols in living cells are invaluable for both basic research and drug discovery.

    We introduce N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (BDP-A) , a novel, cell-permeant molecular probe designed for the covalent labeling and fluorescent imaging of cellular thiols. BDP-A features a 1,3-benzodioxole fluorophore coupled to an acrylamide "warhead."[1] The acrylamide moiety is a soft electrophile that selectively reacts with nucleophilic cysteine residues via a Michael addition reaction, forming a stable thioether bond.[2][3] This covalent labeling strategy offers robust and permanent tagging of target proteins, enabling long-term imaging studies. This application note provides a comprehensive guide to the principles, protocols, and validation of BDP-A for cellular imaging.

    Principle of Detection

    The utility of BDP-A as a cellular imaging agent is predicated on two key chemical features:

    • Covalent Thiol Reactivity: The core of BDP-A's functionality is its acrylamide group. This group acts as a Michael acceptor, undergoing a specific and efficient conjugate addition reaction with the thiolate anion of cysteine residues under physiological conditions (pH 6.5-7.5).[2][4][5] This reaction is highly favorable for soft nucleophiles like thiols, minimizing off-target reactions with other cellular nucleophiles. The formation of a stable, covalent thioether linkage ensures that the fluorescent signal is retained at the site of labeling.[6]

    • Fluorogenic Potential: The 1,3-benzodioxole moiety is an intrinsic fluorophore.[7][8] It is hypothesized that the electronic conjugation between the benzodioxole ring and the acrylamide group may result in a "turn-on" fluorescence mechanism. In its free, unreacted state, the probe may exhibit minimal fluorescence. Upon covalent reaction with a protein thiol, the disruption of this conjugation is expected to cause a significant enhancement in fluorescence quantum yield, leading to a high signal-to-noise ratio in imaging applications.[9][10]

    Proposed Mechanism of Action

    The diagram below illustrates the proposed covalent labeling of a protein-cysteine residue by BDP-A, leading to a fluorescently tagged protein.

    G cluster_0 Before Reaction cluster_1 After Reaction Probe BDP-A Probe (Low Fluorescence) Adduct Covalently Labeled Protein (High Fluorescence) Probe->Adduct Michael Addition [4, 14] Protein Target Protein (with reactive Cys-SH) Protein->Adduct

    Caption: Proposed mechanism of BDP-A labeling.

    Probe Specifications

    PropertyValue
    Full Chemical Name N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
    Abbreviation BDP-A
    Molecular Formula C₁₀H₉NO₃[11]
    Molecular Weight 191.18 g/mol [11]
    Purity >95% (recommended)
    Appearance White to off-white solid
    Solubility Soluble in DMSO, DMF, Acetonitrile
    Proposed Excitation (Ex) ~330-360 nm
    Proposed Emission (Em) ~420-450 nm
    Storage Store at -20°C, protected from light and moisture

    Note: Spectral properties are predicted based on the 1,3-benzodioxole fluorophore and may require experimental validation.[7][12]

    Experimental Protocols

    Protocol 1: Preparation of BDP-A Stock Solution

    Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is essential for stability and accurate dilution into aqueous cell culture media.

    • Equilibrate: Allow the vial of BDP-A to warm to room temperature before opening to prevent condensation of moisture.

    • Dissolve: Prepare a 10 mM stock solution by dissolving 1.91 mg of BDP-A in 1 mL of anhydrous DMSO.

    • Mix: Vortex thoroughly until the solid is completely dissolved.

    • Aliquot & Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. A properly stored stock solution should be stable for up to 6 months.

    Protocol 2: Live Cell Staining with BDP-A

    Rationale: This protocol outlines the general procedure for labeling live cells. Optimal probe concentration and incubation time should be determined empirically for each cell type and experimental condition to achieve a balance between strong signal and low cytotoxicity.[13][14]

    • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions (37°C, 5% CO₂) until they reach 70-90% confluency.[13]

    • Prepare Loading Buffer: Just before use, dilute the 10 mM BDP-A stock solution to a final working concentration of 1-10 µM in warm, serum-free cell culture medium or a suitable physiological buffer (e.g., HBSS).

      • Note: The absence of serum during loading minimizes non-specific reactions of the probe with thiols on serum proteins like albumin.

    • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BDP-A loading buffer to the cells.

    • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

    • Wash: Remove the loading buffer and wash the cells two to three times with warm culture medium (containing serum) or physiological buffer to remove any unreacted probe.[15]

    • Imaging: The cells are now ready for imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.[15]

    Experimental Workflow Overview

    G cluster_workflow BDP-A Cellular Imaging Workflow A 1. Plate Cells on imaging dish B 2. Prepare BDP-A Working Solution (1-10 µM) A->B C 3. Incubate Cells with BDP-A (15-60 min) B->C D 4. Wash Cells (2-3x) to remove excess probe C->D E 5. Image Cells (Fluorescence Microscopy) D->E F 6. Analyze Images (Quantify Intensity, Localization) E->F

    Caption: General workflow for BDP-A cellular imaging.

    Protocol 3: Fluorescence Microscopy and Image Acquisition

    Rationale: Proper microscope setup is crucial for maximizing signal detection while minimizing phototoxicity and photobleaching, which can harm cells and degrade the fluorescent signal.[13][14]

    • Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for the BDP-A probe. Based on the predicted spectra, a DAPI or similar UV-excitation filter set is recommended.

      • Recommended Filter Set: Excitation: 350/50 nm, Emission: 460/50 nm.

    • Environmental Control: If performing time-lapse imaging, use a stage-top incubator or environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[16]

    • Image Acquisition:

      • Use the lowest possible excitation light intensity that provides a detectable signal to minimize phototoxicity.

      • Set the exposure time to achieve a good signal-to-noise ratio without saturating the detector.

      • Acquire images from multiple fields of view for robust analysis. Include a negative control (unlabeled cells) to assess background autofluorescence.

    Protocol 4: Validation by Competition Assay

    Rationale: To confirm that the fluorescence signal from BDP-A is due to its reaction with cellular thiols, a competition assay using a non-fluorescent, thiol-reactive compound like N-ethylmaleimide (NEM) should be performed.[17][18] NEM will block available cysteine residues, thereby preventing BDP-A from binding.

    • Cell Preparation: Plate cells as described in Protocol 2.

    • NEM Pre-treatment: Prepare two groups of cells:

      • Control Group: Incubate with regular culture medium.

      • NEM Group: Incubate with a 100-500 µM solution of NEM in culture medium for 30 minutes at 37°C.[5][18]

    • Wash: After incubation, wash both groups of cells thoroughly (3-4 times) with warm PBS to remove all excess NEM.

    • BDP-A Staining: Proceed with BDP-A staining for both groups as described in Protocol 2.

    • Imaging and Analysis: Acquire images from both groups using identical microscope settings. A significant reduction in fluorescence intensity in the NEM-pre-treated group compared to the control group validates the thiol-reactivity of the BDP-A probe.

    Validation Workflow: Competition Assay

    G cluster_validation Validation via NEM Competition start Plate Cells incubate_control Incubate: Medium Only start->incubate_control incubate_nem Incubate: NEM (100-500 µM) [22] start->incubate_nem control_path Control Pathway nem_path NEM Pathway wash Wash 3-4x incubate_control->wash wash2 Wash 3-4x incubate_nem->wash2 stain_bdpa Stain with BDP-A wash->stain_bdpa stain_bdpa2 Stain with BDP-A wash2->stain_bdpa2 image_control Image: Expect High Signal stain_bdpa->image_control image_nem Image: Expect Low Signal stain_bdpa2->image_nem

    Caption: Workflow for validating BDP-A thiol reactivity.

    Data Analysis and Interpretation

    Image analysis can be performed using software such as ImageJ/Fiji.[19]

    • Background Subtraction: Correct for background fluorescence using an appropriate algorithm (e.g., rolling ball).

    • Cell Segmentation: Define Regions of Interest (ROIs) around individual cells or subcellular compartments to measure fluorescence intensity.

    • Quantification: Measure the mean fluorescence intensity for each ROI.

    • Interpretation: An increase in fluorescence intensity corresponds to a higher concentration of reactive thiols accessible to the BDP-A probe. Compare the intensity of treated cells to controls to assess changes in the cellular thiol landscape. In the competition assay, a statistically significant decrease in signal in NEM-treated cells confirms the probe's mechanism.[18]

    Troubleshooting

    IssuePossible CauseSuggested Solution
    No/Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter set.Increase BDP-A concentration (up to 20 µM); Increase incubation time (up to 90 min); Verify filter set matches probe's spectral properties.
    High Background Incomplete removal of unbound probe; Probe concentration too high; Phenol red in media.Increase the number and duration of wash steps; Decrease BDP-A concentration; Image in phenol red-free medium.[15]
    Cell Death/Toxicity Probe concentration too high; Excessive light exposure.Perform a dose-response curve to find the optimal non-toxic concentration; Reduce excitation light intensity and/or exposure time.[13]
    Signal Not Reduced by NEM Incomplete thiol blocking by NEM; NEM solution degraded.Increase NEM concentration or incubation time; Prepare fresh NEM solution immediately before use.[5]

    References

    • Chen, S., et al. (2018). Development of Acrylamide-Based Rapid and Multicolor Fluorogenic Probes for High Signal-to-Noise Live Cell Imaging. Bioconjugate Chemistry. [Link][9][10]

    • ACS Publications. (2018). Development of Acrylamide-Based Rapid and Multicolor Fluorogenic Probes for High Signal-to-Noise Live Cell Imaging. Bioconjugate Chemistry. [Link]

    • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link][13]

    • ResearchGate. (2020). Michael addition reaction between acrylamide and a Cys residue of a target protein. [Link][2]

    • Kuszak, A. J., et al. (2015). Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications. ACS Chemical Biology. [Link][6]

    • Royal Society of Chemistry. (2022). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry. [Link]

    • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. [Link]

    • Beerkens, B. L. H., et al. (2025). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Medicinal Chemistry. [Link]

    • Gendreizig, S., et al. (2003). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. CHIMIA. [Link]

    • Portland Press. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal. [Link]

    • National Institutes of Health. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link][3]

    • National Institutes of Health. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. PMC. [Link][4]

    • PubMed. (2015). Covalent molecular probes for class A G protein-coupled receptors: advances and applications. [Link]

    • Springer Nature. (2011). Live Cell Fluorescence Microscopy Techniques. Springer Protocols. [Link][16]

    • Oxford Academic. (2024). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols. [Link][19]

    • ResearchGate. (2013). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM), or iodoacetyl derivatives. [Link][17]

    • ResearchGate. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

    • Taylor & Francis Online. (2014). Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport. Pharmaceutical Development and Technology. [Link][18]

    • Laser Induced Fluorescence of 1,3 Benzodioxole in a Supersonic Jet. [Link][7]

    • ResearchGate. (2011). A new class of fluorescent dyes based on 1,3-benzodioxole and[9][13]-dioxolo[4.5-f]benzodioxole. [Link]

    • ResearchGate. (2011). A new class of fluorescent dyes based on 1,3-benzodioxole and[9][13]-dioxolo[4.5. [Link]

    • OA Monitor Ireland. (2010). The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn2+ but not of Ca2+ in murine cortical neurons. [Link]

    • ResearchGate. (2018). Fluorescence excitation spectrum of 1,3 Benzodioxole in a supersonic jet. [Link][12]

    • Fluorescence Characteristics of 2-benzo[9][13] dioxol-5-yl-2, 3-dihydro-furo [2, 3-h] chromone-4-one Isolated from Pongamia glabra. [Link][8]

    • PubMed. (2010). The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons. [Link]

    • MDPI. (2023). Rhodamine-Anchored Polyacrylamide Hydrogel for Fluorescent Naked-Eye Sensing of Fe 3+. Gels. [Link]

    • PubChem. N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. [Link]

    • Chemspace. (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]butyl}prop-2-enamide. [Link]

    • NextSDS. N-(2-Hydroxy-1-methylethyl)-3-(1,3-benzodioxol-5-yl)propanamide. [Link]

    • Chemspace. N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide. [Link]

    • R Discovery. (2025). Deep learning-assisted cellular imaging for evaluating acrylamide toxicity through phenotypic changes. [Link]

    • MDPI. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank. [Link]

    • ACS Publications. (2021). Photodegradable Polyacrylamide Gels for Dynamic Control of Cell Functions. ACS Applied Materials & Interfaces. [Link]/doi/10.1021/acsami.0c21920)

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving the yield and purity of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide synthesis

    Technical Support Center: Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Welcome to the technical support center for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This guide is designed for research...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    Welcome to the technical support center for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of your synthesis.

    I. Reaction Overview and Key Challenges

    The synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is most commonly achieved via the nucleophilic acyl substitution of 3,4-methylenedioxyaniline with acryloyl chloride. This reaction, while straightforward in principle, is sensitive to several factors that can impact yield and purity. The primary challenges include the high reactivity of acryloyl chloride, potential side reactions, and difficulties in product purification.

    Reaction Scheme:

    3,4-methylenedioxyaniline + Acryloyl Chloride → N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide + HCl

    This guide will address common issues encountered during this synthesis and provide evidence-based solutions to overcome them.

    II. Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

    1. Low Product Yield

    Symptom Potential Cause(s) Recommended Solution(s)
    Reaction does not proceed to completion; starting material remains. Incomplete formation of the acyl chloride: If preparing acryloyl chloride in situ, the reaction with thionyl chloride or oxalyl chloride may be incomplete.[1][2]Ensure complete conversion to the acyl chloride: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride) and consider gentle heating to drive the reaction to completion.[2] A catalytic amount of DMF can also be effective.[2]
    Insufficient base: The reaction generates HCl, which protonates the amine starting material, rendering it non-nucleophilic.[2]Use an appropriate base: Add at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine to scavenge the HCl produced.[3]
    Hydrolysis of acryloyl chloride: Acryloyl chloride is highly sensitive to moisture and can hydrolyze back to acrylic acid.[3]Maintain anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
    Significant amount of dark, tarry byproduct. Polymerization of acryloyl chloride or the product: The acryloyl group is susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators.Control the reaction temperature: Add the acryloyl chloride solution dropwise to the amine solution at a low temperature (0-5 °C) to manage the exothermic reaction.[3][4]
    Side reactions due to excess heat: The reaction is exothermic, and localized heating can lead to degradation and side product formation.[3]Ensure efficient stirring and slow addition: Vigorous stirring and slow, controlled addition of the acyl chloride are crucial to dissipate heat.
    Product loss during workup. Product is partially soluble in the aqueous phase. Optimize extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions to ensure complete recovery.
    Premature product precipitation. Adjust pH during workup: Ensure the aqueous layer is basic during extraction to keep the product in its neutral, more organic-soluble form.

    2. Impure Product

    Symptom Potential Cause(s) Recommended Solution(s)
    Product is off-color (yellow to brown). Presence of oxidized impurities or polymeric byproducts. Purify via recrystallization or column chromatography: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. For persistent impurities, silica gel column chromatography may be necessary.
    Presence of starting amine in the final product. Incomplete reaction or inefficient removal during workup. Acid wash during workup: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine.[3]
    Broad melting point range. Presence of impurities. Recrystallize the product until a sharp, consistent melting point is achieved.
    Unexpected peaks in NMR or IR spectra. Formation of byproducts such as O-acylated products if the starting material has a hydroxyl group, or di-acylated products. Careful analysis of spectral data to identify the impurity and optimize reaction conditions (e.g., stoichiometry, temperature) to minimize its formation.

    III. Frequently Asked Questions (FAQs)

    Q1: What is the optimal solvent for this reaction?

    Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are recommended. These solvents are inert to the reactants and facilitate easy workup. Ensure the solvent is thoroughly dried to prevent hydrolysis of the acryloyl chloride.[3]

    Q2: Which base should I use, and how much?

    A tertiary amine base like triethylamine (TEA) or pyridine is ideal as it acts as an HCl scavenger without competing as a nucleophile.[3] Use at least 1.1 equivalents to neutralize the HCl produced and drive the reaction to completion.

    Q3: How can I minimize the polymerization of acryloyl chloride?

    • Low Temperature: Perform the reaction at 0-5 °C.[4]

    • Inhibitors: While not always necessary for small-scale synthesis, the addition of a radical inhibitor like hydroquinone can be considered.

    • Fresh Reagents: Use freshly distilled or recently purchased acryloyl chloride, as older stock may contain polymerization initiators.

    Q4: What are the critical safety precautions for this synthesis?

    Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. Thionyl chloride and oxalyl chloride are also highly toxic and corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    Q5: How do I confirm the identity and purity of my final product?

    • Melting Point: A sharp and consistent melting point is a good indicator of purity.

    • Spectroscopy:

      • ¹H NMR: Will show characteristic peaks for the aromatic protons of the benzodioxole ring, the vinyl protons of the acryloyl group, and the amide N-H proton.

      • ¹³C NMR: Will confirm the number of unique carbons.

      • FTIR: Look for the characteristic amide C=O stretch (around 1660 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

    • Chromatography (TLC/LC-MS): Thin-layer chromatography can be used to monitor the reaction progress and assess the purity of the final product. Liquid chromatography-mass spectrometry can confirm the molecular weight.

    IV. Detailed Experimental Protocol

    This protocol provides a reliable method for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Materials and Reagents:

    • 3,4-methylenedioxyaniline

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup:

      • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-methylenedioxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

    • Addition of Acryloyl Chloride:

      • In the dropping funnel, prepare a solution of acryloyl chloride (1.05 eq.) in anhydrous DCM.

      • Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature between 0-5 °C.

    • Reaction:

      • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

      • Monitor the reaction progress by TLC until the starting amine is consumed.

    • Workup:

      • Quench the reaction by adding deionized water.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Wash the organic layer sequentially with:

        • 1 M HCl (to remove excess triethylamine and any unreacted starting amine)

        • Saturated NaHCO₃ solution (to neutralize any remaining acid)

        • Brine

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Purification:

      • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a solid.

    V. Visual Diagrams

    Reaction Mechanism

    Reaction_Mechanism cluster_reactants Reactants cluster_process Nucleophilic Acyl Substitution cluster_products Products Amine 3,4-Methylenedioxyaniline (Nucleophile) Attack Nucleophilic Attack Amine->Attack AcylChloride Acryloyl Chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Leaving Group Intermediate->Elimination Collapses Amide N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Elimination->Amide Yields Byproduct HCl Elimination->Byproduct Releases

    Caption: General mechanism of nucleophilic acyl substitution.

    Experimental Workflow

    Experimental_Workflow Start Start Setup Dissolve Amine & Base in Anhydrous DCM Cool to 0 °C Start->Setup Addition Dropwise Addition of Acryloyl Chloride Solution Setup->Addition Reaction Stir at RT for 2-4h Monitor by TLC Addition->Reaction Workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification End Pure Product Purification->End

    Caption: Step-by-step experimental workflow for the synthesis.

    VI. References

    • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved from [Link]

    • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

    • Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

    Sources

    Optimization

    Troubleshooting common side reactions in N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide synthesis

    Technical Support Center: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Synthesis Welcome to the technical support guide for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This document is designed for researche...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Synthesis

    Welcome to the technical support guide for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific amide synthesis. Our goal is to provide in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the causal chemistry behind each recommendation.

    The target molecule is synthesized via a nucleophilic acyl substitution, typically by reacting 3,4-methylenedioxyaniline with acryloyl chloride. While straightforward in principle, the bifunctional nature of acryloyl chloride—possessing both a highly reactive acyl chloride and a polymerizable double bond—introduces specific challenges that require careful control of reaction conditions.[1] This guide addresses the most common side reactions and purification difficulties encountered during this process.

    Frequently Asked Questions (FAQs) & Troubleshooting

    FAQ 1: My reaction yield is very low (<50%). What are the primary causes?

    Question: I'm performing the acylation of 3,4-methylenedioxyaniline with acryloyl chloride and consistently obtaining a low yield, even when my starting materials are pure. What factors are most likely responsible?

    Answer: A yield below 50% is a common issue when the reaction stoichiometry and acid by-product are not properly managed. The two most probable causes are amine protonation and premature hydrolysis of the acylating agent.

    • Root Cause A: In-Situ Amine Protonation

      Causality: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a by-product.[2] In the absence of an external base, this HCl will protonate the nucleophilic nitrogen of the starting amine, 3,4-methylenedioxyaniline, converting it into its non-nucleophilic ammonium salt.[3] This effectively removes it from the reactive pool of reagents. Consequently, for every mole of product formed, one mole of starting amine is sequestered as a salt, placing a theoretical maximum yield of 50% on the reaction.

      Solution: Incorporate a non-nucleophilic base to act as an HCl scavenger. This base will neutralize the generated HCl, preventing the protonation of your valuable starting material.

      • Recommended Protocol: Add 1.1 to 1.5 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the solution of 3,4-methylenedioxyaniline before the addition of acryloyl chloride.[4]

      • Alternative (Schotten-Baumann Conditions): The reaction can also be performed in a biphasic system with an aqueous base like sodium hydroxide (NaOH).[1] The amine and acryloyl chloride react in an organic solvent, and the HCl by-product is immediately neutralized by the base in the aqueous phase.

    • Root Cause B: Hydrolysis of Acryloyl Chloride

      Causality: Acyl chlorides are extremely sensitive to moisture.[5] Any water present in the solvent, on the glassware, or in the starting amine will rapidly hydrolyze acryloyl chloride to acrylic acid.[1] Acrylic acid is unreactive toward the amine under these conditions and represents a direct loss of your acylating agent.

      Solution: Employ rigorous anhydrous techniques.

      • Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

      • Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[5]

      • Glassware: Ensure all glassware is oven- or flame-dried immediately before use.

    Reagent/ConditionRoleRecommended Stoichiometry (equiv.)Rationale
    3,4-MethylenedioxyanilineNucleophile1.0The limiting reagent upon which yield is calculated.
    Acryloyl ChlorideElectrophile1.0 - 1.1A slight excess can help drive the reaction to completion.
    Triethylamine (TEA)HCl Scavenger1.1 - 1.5Neutralizes HCl by-product to prevent amine protonation.[3][4]
    Anhydrous Solvent (DCM)Reaction Medium-Prevents hydrolysis of the highly reactive acryloyl chloride.[5]
    Inert Atmosphere (N₂)Moisture Exclusion-Creates a dry environment to protect reagents.[5]
    FAQ 2: My reaction turned into a thick, sticky, or solid mass. What went wrong?

    Question: During the addition of acryloyl chloride, or shortly after, my reaction mixture became viscous and un-stirrable, eventually forming a solid polymer-like material. Is this recoverable?

    Answer: This is a classic signature of uncontrolled polymerization of the acryloyl group. Both the starting material, acryloyl chloride, and the product, N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, are vinyl monomers susceptible to radical polymerization.[6][7] This process is often triggered by heat, light, or trace metal impurities. The exothermic nature of the acylation reaction can provide the initial heat needed to initiate this chain reaction.[5] Unfortunately, once this process begins, it is generally irreversible, and the desired product is lost within the polymer matrix.

    Mitigation Strategies:

    • Strict Temperature Control: The most critical factor is managing the reaction exotherm.

      • Action: Dissolve the amine and base in your anhydrous solvent and cool the solution to 0 °C in an ice-water bath. Add the acryloyl chloride, also dissolved in the anhydrous solvent, dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes). This allows the heat of reaction to dissipate, keeping the internal temperature low and minimizing the rate of polymerization.[1]

    • Inclusion of a Radical Inhibitor:

      • Action: For particularly sensitive or large-scale reactions, consider adding a small amount (e.g., <0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture before adding the acryloyl chloride. These compounds scavenge free radicals that initiate the polymerization cascade.

    Polymerization_Side_Reaction cluster_propagation Propagation Cycle Initiator Initiator (Heat, Light) Monomer Acryloyl Monomer (Reagent or Product) Initiator->Monomer Initiation Radical Monomer Radical Polymer Growing Polymer Chain Radical->Polymer Addition of another monomer Inhibitor Radical Inhibitor (BHT) Radical->Inhibitor Inhibition Polymer->Radical Chain Growth Inactive Inactive Species Inhibitor->Inactive

    Caption: Uncontrolled polymerization pathway and the intervention point for radical inhibitors.

    FAQ 3: How do I design an effective work-up and purification strategy?

    Question: My crude reaction mixture shows multiple spots on TLC, and purification by column chromatography is proving difficult. What is the standard procedure for isolating a clean product?

    Answer: A multi-step aqueous work-up is essential to remove the most common impurities before attempting chromatography. This simplifies the crude mixture, leading to better separation on silica gel.

    Standard Experimental Work-up Protocol:

    • Quench the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath and slowly add water or saturated aqueous sodium bicarbonate (NaHCO₃) to quench any remaining acryloyl chloride.

    • Phase Separation: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add an immiscible organic solvent like ethyl acetate or DCM and water to dilute and create distinct layers.

    • Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl. This step protonates and transfers the basic impurities (excess 3,4-methylenedioxyaniline and TEA) into the aqueous layer, removing them from your product.[5]

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. This removes any acidic impurities, primarily acrylic acid formed from hydrolysis.[5]

    • Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water. Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Final Purification: The resulting crude solid can now be purified more effectively by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.

    Purification_Workflow start Crude Reaction Mixture (Product, Amine, TEA·HCl, Acrylic Acid) quench Quench with H₂O or NaHCO₃ start->quench wash1 Wash with 1 M HCl quench->wash1 Removes: Amine, TEA wash2 Wash with sat. NaHCO₃ wash1->wash2 Removes: Acrylic Acid wash3 Wash with Brine wash2->wash3 dry Dry (Na₂SO₄), Filter, Concentrate wash3->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide purify->product

    Caption: Step-by-step workflow for the extractive work-up and purification process.

    References

    • Danilovtseva, E. N., Krishnan, U. M., & Annenkov, V. V. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers, 9(11), 624. Available at: [Link]

    • Semantic Scholar. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Available at: [Link]

    • ResearchGate. (2021). Why did my amide synthesis does not work? Available at: [Link]

    • Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimization of Reaction Conditions for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Derivatization

    Welcome to the technical support center for the synthesis and derivatization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its analogs. This guide is designed for researchers, scientists, and drug development professi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and derivatization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common and reliable method for synthesizing the parent N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide?

    A1: The most prevalent and robust method for synthesizing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of 3,4-methylenedioxyaniline with acryloyl chloride in the presence of a base.[4] This reaction is typically performed at a low temperature to control its exothermic nature and minimize side reactions.[2]

    Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

    A2: Low yields in this amide synthesis can stem from several factors. Key areas to troubleshoot include:

    • Purity of Starting Materials: Ensure the 3,4-methylenedioxyaniline is free from impurities and that the acryloyl chloride has not polymerized or hydrolyzed.[5]

    • Base Selection and Stoichiometry: The base is crucial for neutralizing the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[1][6][7] An insufficient amount of base will lead to a lower yield.

    • Reaction Temperature: While the reaction is often initiated at low temperatures (e.g., 0 °C), allowing it to gradually warm to room temperature can be necessary for completion.[8]

    • Moisture Control: Acryloyl chloride is highly sensitive to moisture and can rapidly hydrolyze to acrylic acid.[5] All glassware should be oven-dried, and anhydrous solvents should be used.

    Q3: I'm observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is it, and how can I prevent it?

    A3: The white solid is likely polymerized acryloyl chloride or polyacrylamide.[5] Acryloyl chloride is prone to spontaneous polymerization, which can be initiated by heat, light, or air.[5] To mitigate this, consider the following:

    • Use Fresh Acryloyl Chloride: Older bottles of acryloyl chloride may have depleted stabilizers.

    • Incorporate a Radical Inhibitor: Adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture can suppress polymerization, especially if heating is required.[5]

    • Maintain Low Temperatures: Running the reaction at 0 °C or below can significantly reduce the rate of polymerization.[5]

    Q4: Are there alternative, milder methods for this amide bond formation if my starting materials are sensitive?

    A4: Yes, if the standard Schotten-Baumann conditions are too harsh, you can employ peptide coupling reagents. Common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8][9] These reagents facilitate the formation of an active ester from acrylic acid, which then reacts with the amine under milder conditions.

    Troubleshooting Guide

    This section provides a more detailed, problem-and-solution-oriented approach to common challenges encountered during the derivatization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Problem 1: Incomplete Reaction and Presence of Starting Amine

    Potential Causes & Suggested Solutions

    Potential Cause Explanation & Troubleshooting Steps
    Insufficient Acylating Agent The stoichiometry of acryloyl chloride to the amine is critical. While a 1:1 ratio is theoretical, a slight excess of the acryloyl chloride (e.g., 1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess can lead to side reactions and purification challenges.
    Inadequate Amine Nucleophilicity If the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide has been derivatized with electron-withdrawing groups, the nucleophilicity of the amine may be reduced. In such cases, using a stronger, non-nucleophilic base can help deprotonate the amine, increasing its reactivity.[8] Alternatively, switching to a more potent acylating agent or using coupling reagents may be necessary.
    Protonation of the Amine As mentioned in the FAQs, the HCl generated during the reaction will protonate the starting amine if not effectively neutralized by a base.[5] Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used. For less reactive amines, a stronger base might be required.[1][6]
    Steric Hindrance If derivatization has introduced bulky substituents near the amine functional group, steric hindrance can slow down or prevent the reaction. In such cases, prolonged reaction times, elevated temperatures, or the use of less sterically demanding acylating agents may be beneficial.
    Problem 2: Formation of Multiple Products and Purification Difficulties

    Potential Causes & Suggested Solutions

    Potential Cause Explanation & Troubleshooting Steps
    Michael Addition The newly formed acrylamide product contains an electron-deficient double bond, making it susceptible to a Michael addition by a second molecule of the starting amine.[5] This is more likely to occur at higher temperatures or with prolonged reaction times. To minimize this, maintain a low reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
    Diacylation If the starting amine has other nucleophilic sites (e.g., a hydroxyl group), competitive acylation can occur.[5] Protecting these other functional groups prior to the amide bond formation may be necessary.
    Polymerization As discussed in the FAQs, polymerization of the acryloyl chloride or the acrylamide product can lead to a complex mixture.[5] The use of radical inhibitors and low temperatures is the most effective way to prevent this.
    Hydrolysis of Acyl Chloride The presence of water will lead to the formation of acrylic acid, which can complicate the reaction and purification.[5] Rigorous drying of glassware and the use of anhydrous solvents are essential.
    Problem 3: Product Instability During Work-up or Purification

    Potential Causes & Suggested Solutions

    Potential Cause Explanation & Troubleshooting Steps
    Hydrolysis of the Amide While amides are generally stable, they can be hydrolyzed under strongly acidic or basic conditions, especially with heating.[2] During aqueous work-up, use dilute acid and base washes and avoid prolonged contact times.
    Decomposition on Silica Gel Some N-substituted acrylamides can be sensitive to the acidic nature of silica gel during column chromatography. This can lead to streaking, low recovery, or decomposition. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a different stationary phase, such as alumina, may be beneficial.
    Co-elution with Impurities If the product co-elutes with byproducts, optimizing the solvent system for column chromatography is necessary.[8] A systematic variation of solvent polarity or the use of a ternary solvent system can improve separation.

    Experimental Protocols

    Protocol 1: Standard Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide via Schotten-Baumann Reaction
    • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-methylenedioxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30-60 minutes.

    • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

    • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

    Protocol 2: Derivatization using EDC/HOBt Coupling
    • Carboxylic Acid Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve acrylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[8]

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • EDC Addition: Add EDC (1.2 equivalents) to the solution and stir for 30 minutes to activate the carboxylic acid.[8]

    • Amine Addition: In a separate flask, dissolve the derivatized N-(2H-1,3-benzodioxol-5-yl)amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) in the same anhydrous solvent.[8]

    • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the crude product by column chromatography or recrystallization.

    Visualizations

    Reaction_Troubleshooting cluster_synthesis Synthesis & Derivatization cluster_troubleshooting Troubleshooting Start Start Reaction (Amine + Acylating Agent) Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Workup Aqueous Work-up Monitor->Workup IncompleteRxn Incomplete Reaction? Monitor->IncompleteRxn [No/Slow Conversion] Purify Purification (Chromatography/Recrystallization) Workup->Purify LowYield Low Yield? Workup->LowYield [Low Recovery] Product Desired Product Purify->Product MultipleProducts Multiple Products? Purify->MultipleProducts [Impure Product] CheckPurity Check Starting Material Purity LowYield->CheckPurity [Yes] CheckBase Optimize Base (Type & Amount) LowYield->CheckBase [Yes] Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous [Yes] ControlTemp Control Temperature MultipleProducts->ControlTemp [Yes] ProtectingGroups Use Protecting Groups MultipleProducts->ProtectingGroups [Yes] RadicalInhibitor Add Radical Inhibitor MultipleProducts->RadicalInhibitor [Yes] IncompleteRxn->CheckPurity [Yes] IncompleteRxn->CheckBase [Yes] IncompleteRxn->ControlTemp [Yes] IncompleteRxn->Anhydrous [Yes] CheckPurity->Start Re-attempt CheckBase->Start Re-attempt ControlTemp->Start Re-attempt Anhydrous->Start Re-attempt ProtectingGroups->Start Re-attempt RadicalInhibitor->Start Re-attempt

    Caption: Troubleshooting workflow for the synthesis and derivatization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    References

    • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

    • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

    • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. [Link]

    • SATHEE JEE - IIT Kanpur. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. [Link]

    • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

    • Baghdad Science Journal. (2011). Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

    • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

    • ACS Publications. (2009, December 31). Solvent Effects on Free Radical Polymerization Reactions: The Influence of Water on the Propagation Rate of Acrylamide and Methacrylamide. Macromolecules. [Link]

    • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

    • PMC. (2019, August 1). Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. [Link]

    • ResearchGate. (2025, October 16). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

    • ACS Publications. (2019, April 18). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. [Link]

    • ResearchGate. (n.d.). Model Reactions of Acrylamide with Selected Amino Compounds. [Link]

    • SciSpace. (n.d.). Aqueous solution polymerization of acrylamide:synthesis and optimization. [Link]

    • PMC. (n.d.). Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. [Link]

    • Google Patents. (n.d.).
    • ACS Publications. (2004, July 28). In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

    • Google Patents. (n.d.). JP2015101552A - Method for producing n-substituted (meth)acrylamide.
    • ResearchGate. (n.d.). Solvent effects in radical copolymerization. I. Acrylamide. [Link]

    • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

    • RSC Publishing. (2023, October 3). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. [Link]

    • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. [Link]

    • Taylor & Francis. (2006, August 16). Synthesis of α‐Substituted N‐Aryl Acrylamide Derivatives Through Baylis–Hillman Reaction. [Link]

    • Chemspace. (n.d.). N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide. [Link]

    • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. [Link]

    • Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]

    • Chemspace. (n.d.). (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide. [Link]

    • PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. [Link]

    • ACS Publications. (2023, March 12). Addition to “A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers”. [Link]

    • PMC. (n.d.). 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. [Link]

    • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

    • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

    • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). [Link]

    Sources

    Optimization

    Preventing polymerization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide during storage

    Welcome to the dedicated technical support guide for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with the handling and storage of this compound: unwanted polymerization. As a substituted acrylamide, this molecule's vinyl group is highly susceptible to free-radical polymerization, which can compromise sample integrity, impact experimental reproducibility, and lead to significant loss of material.

    This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the long-term stability of your compound.

    Part 1: Troubleshooting Guide - Polymerization Issues

    This section addresses specific problems you may encounter, their underlying causes, and actionable solutions.

    Issue 1: Sample has turned into a solid, gel, or highly viscous liquid upon storage.

    • Probable Cause: This is the most definitive sign of extensive polymerization. The individual monomer units of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide have linked together to form long polymer chains. This process is often initiated by trace contaminants, exposure to heat, or ultraviolet (UV) light, which generate free radicals.

    • Immediate Action:

      • Confirm the identity of the material. A simple solubility test can be indicative; the monomer is typically soluble in organic solvents like DMSO, DMF, or methanol, whereas the polymer will be largely insoluble.

      • Unfortunately, the polymerization process is irreversible. The solidified material cannot be converted back to the monomer and must be discarded according to your institution's chemical waste disposal guidelines.

    • Preventative Strategy: Implement the rigorous storage protocols detailed in Part 3 of this guide immediately for all new and existing batches of the compound.

    Issue 2: Inconsistent results or loss of activity in biological assays.

    • Probable Cause: Partial or low-level polymerization may have occurred. Even a small percentage of polymer in your sample can significantly alter its molar concentration, leading to inaccurate dosing in experiments. Furthermore, the presence of oligomers (short polymer chains) can introduce confounding variables or steric hindrance, affecting the compound's interaction with its biological target.

    • Diagnostic Workflow:

      • Visual Inspection: Check for any increase in viscosity or the appearance of fine precipitates in your stock solutions.

      • Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to detect changes in the vinyl proton signals (typically around 5.5-6.5 ppm), which diminish as polymerization proceeds. High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the sample and detect the appearance of higher molecular weight species.

    • Solution:

      • If partial polymerization is confirmed, the batch should be discarded. Attempting to use the material will lead to unreliable and non-reproducible data.

      • Review your handling procedures. Did you leave the stock solution on the benchtop under ambient light for an extended period? Was the solvent free of peroxide contaminants? Implement the handling best practices outlined below.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What is the fundamental mechanism causing the polymerization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide?

    The polymerization is a classic example of a free-radical chain reaction targeting the acrylamide functional group. The process occurs in three stages:

    • Initiation: A free radical (R•) is generated, often from a peroxide impurity or through exposure to UV light or heat. This radical attacks the electron-rich double bond of the vinyl group, creating a new, larger radical.

    • Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain one unit at a time. This is a rapid, self-sustaining process.

    • Termination: The reaction stops when two radicals combine or are neutralized by an inhibitor molecule.

    Below is a diagram illustrating this pathway.

    cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, UV, Peroxide) Radical Radical (R•) Initiator->Radical generates Monomer1 Monomer Radical->Monomer1 Monomer_Radical Monomer-Radical Monomer_Radical_Prop Monomer-Radical Monomer_Radical->Monomer_Radical_Prop Monomer2 Another Monomer Monomer_Radical_Prop->Monomer2 reacts with Dimer_Radical Dimer-Radical Polymer_Radical Polymer-Radical (Pn•) Dimer_Radical->Polymer_Radical repeats n times Polymer_Radical1 Polymer-Radical (Pn•) Polymer_Radical->Polymer_Radical1 Stable_Polymer Stable Polymer Polymer_Radical1->Stable_Polymer Inactive_Product Inactive Product Polymer_Radical1->Inactive_Product Polymer_Radical2 Polymer-Radical (Pm•) Polymer_Radical2->Stable_Polymer Radical Combination Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Inactive_Product Radical Scavenging

    Caption: Free-Radical Polymerization Pathway.

    Q2: Why is oxygen sometimes referred to as an inhibitor? Should I store my compound under air or an inert atmosphere?

    This is a critical and often misunderstood point. Molecular oxygen (O₂) can act as a radical scavenger , reacting with the propagating radical to form a much less reactive peroxide radical, thereby inhibiting the polymerization chain. Many common inhibitors, such as 4-methoxyphenol (MEHQ), require the presence of oxygen to function effectively.

    However, for long-term storage, an inert atmosphere (like argon or nitrogen) is generally recommended. This is because while oxygen inhibits polymerization, it can also lead to the slow oxidation of the compound over months or years, creating other impurities.

    • For short-term storage (weeks to a few months): Storing the solid compound in an air-containing vial is acceptable, especially if an inhibitor like MEHQ is present.

    • For long-term archival storage (many months to years): Store the solid under an inert atmosphere (argon or nitrogen) to prevent both polymerization and oxidation.

    Q3: My compound was supplied without an inhibitor. What should I use and how much should I add?

    If your N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is uninhibited, you should add a stabilizer immediately upon receipt, especially if you plan to store it for more than a few days.

    InhibitorRecommended Concentration (w/w)Mechanism of ActionNotes
    4-Methoxyphenol (MEHQ) 100 - 1000 ppm (0.01% - 0.1%)Phenolic hydrogen donor; radical scavenger. Requires oxygen to be effective.Most common and effective choice for acrylamides. Easy to handle.
    Phenothiazine (PTZ) 200 - 1000 ppm (0.02% - 0.1%)Acts as a radical trap.Highly effective, but can impart a slight color to the material.
    Butylated Hydroxytoluene (BHT) 200 - 1000 ppm (0.02% - 0.1%)Phenolic radical scavenger.Another common choice, often used in combination with other antioxidants.

    Important: Always note the addition of an inhibitor (type and concentration) on the vial label and in your lab notebook. This information is crucial for subsequent experiments, as the inhibitor may need to be removed prior to use in certain applications (e.g., polymerization reactions).

    Part 3: Experimental Protocols & Best Practices

    Protocol 1: Recommended Storage and Handling Workflow

    This protocol outlines the best practices from receiving the compound to long-term storage.

    cluster_receiving Step 1: Receiving & Inspection cluster_prep Step 2: Preparation for Storage cluster_storage Step 3: Storage Conditions A Receive Compound B Inspect for signs of polymerization (solidification) A->B C Check supplier datasheet for presence of inhibitor B->C D Is inhibitor present? C->D E No: Add MEHQ (e.g., 200 ppm). See Protocol 2. D->E No F Yes: Proceed D->F Yes G Aliquot into smaller, single-use vials E->G F->G H Purge vials with Argon or Nitrogen (for long-term storage) G->H I Wrap vials in aluminum foil or use amber vials H->I J Place in designated refrigerator at 2-8°C I->J K Log sample details, location, and date in inventory J->K

    Caption: Recommended Workflow for Compound Storage.

    Protocol 2: Procedure for Adding MEHQ Inhibitor to Unstabilized Compound

    • Calculate the Required Mass: Determine the mass of MEHQ needed. For example, to make a 200 ppm solution in 10 g of your compound: Mass of MEHQ = (200 / 1,000,000) * 10 g = 0.002 g = 2 mg

    • Prepare a Stock Solution: It is impractical to weigh 2 mg accurately. Therefore, prepare a stock solution of MEHQ in a volatile solvent like methanol. For example, dissolve 100 mg of MEHQ in 10 mL of anhydrous methanol to get a 10 mg/mL solution.

    • Add to Compound: Using a calibrated micropipette, add the required volume of the MEHQ stock solution to your compound. In the example above, you would need 0.2 mL (200 µL) of the stock solution.

    • Homogenize: Thoroughly mix the solution to ensure the inhibitor is evenly distributed.

    • Remove Solvent: Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator at low temperature. Do not heat excessively , as this can initiate polymerization.

    • Verify and Label: Once the solvent is fully removed, label the vial clearly, indicating that it now contains 200 ppm MEHQ.

    References

    • Levy, L. (1997). The Role of Oxygen in the Polymerization of Acrylic Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 35(13), 2785-2789. [Link]

    Troubleshooting

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide purification by column chromatography best practices

    Technical Support Center: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Purification A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of N-(2H-1,3-benzod...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Purification

    A Guide for Researchers and Drug Development Professionals

    Welcome to the technical support center for the purification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. As Senior Application Scientists, we understand that robust and reproducible purification is paramount to the success of your research and development efforts. This guide provides in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this moderately polar amide intermediate.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary challenge in purifying N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide?

    A1: The primary challenge stems from the molecule's dual nature. The amide functional group is polar and capable of strong hydrogen bonding, which can lead to significant peak tailing on standard silica gel due to interactions with acidic silanol groups.[1][2] Concurrently, the benzodioxole and phenyl rings provide non-polar character. Balancing these properties to achieve sharp, symmetrical peaks and efficient separation from impurities is the key objective.

    Q2: What is the best stationary phase for this purification?

    A2: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most effective and economical choice.[3] However, if you observe significant tailing or suspect compound degradation, consider using neutral alumina or a reversed-phase (C18) stationary phase.[3][4]

    Q3: How do I select an appropriate mobile phase (eluent)?

    A3: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.4.[4][5] This Rf range typically translates to optimal elution and separation on a column. Good starting solvent systems to screen are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4][6]

    Q4: My compound is streaking and the yield is low. Could it be decomposing on the silica gel?

    A4: Yes, this is a distinct possibility. The acrylamide moiety can be susceptible to degradation, and the lone pair of electrons on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible adsorption or decomposition.[4] You can test for on-plate degradation by spotting your crude material on a TLC plate, waiting 30-60 minutes before development, and checking for the appearance of new baseline spots or streaks.[4]

    Troubleshooting and Optimization Guide

    This section addresses specific experimental problems in a detailed question-and-answer format, providing causal explanations and actionable solutions.

    Problem 1: My compound will not move from the baseline (Rf ≈ 0), even with high concentrations of ethyl acetate in hexanes.

    • Why is this happening? Your mobile phase is not polar enough to disrupt the interactions between your polar amide and the highly polar silica gel stationary phase. In a hexane/ethyl acetate system, you have reached the maximum practical elution strength.

    • Solutions & Scientific Rationale:

      • Switch to a Stronger Solvent System: Replace the ethyl acetate/hexane system with one containing a more polar "strong" solvent. A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent next choice.[4] DCM is a moderately polar solvent that helps solubilize the compound, while MeOH is highly polar and very effective at competing with your compound for binding sites on the silica gel, thus accelerating its elution.

      • Recommended Starting Point: Begin with a TLC analysis using 1-5% MeOH in DCM and incrementally increase the MeOH concentration until the desired Rf of 0.2-0.4 is achieved.

    Problem 2: My compound is eluting with the solvent front (Rf ≈ 1), even in 100% hexanes.

    • Why is this happening? This scenario is highly unlikely for this specific compound given its polarity, but it would indicate that the mobile phase is far too polar, or the stationary phase is not retentive enough. It may also suggest the compound has degraded into a much less polar byproduct or you have misidentified the spot on your TLC.

    • Solutions & Scientific Rationale:

      • Verify Compound Integrity: First, confirm the identity of the fast-moving spot using a co-spotted TLC with your starting materials.

      • Decrease Solvent Polarity: If the spot is indeed your product, you need a significantly less polar solvent system. However, since hexanes is the least polar common solvent, this points towards an issue with the stationary phase.

      • Consider Reversed-Phase Chromatography: If your compound is eluting too quickly even with non-polar solvents on silica (normal phase), it may be better suited for reversed-phase chromatography.[7] In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds like yours have weaker interactions with the non-polar stationary phase and will elute earlier, but retention can be finely controlled by adjusting the water/organic solvent ratio.[7][8]

    Problem 3: The purified fractions show significant peak tailing on TLC and HPLC analysis.

    • Why is this happening? Peak tailing is the classic symptom of undesirable secondary interactions between the analyte and the stationary phase. For amides, the primary cause is the interaction between the basic lone pair of the amide nitrogen and acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution front, where a portion of the molecules are "stuck" and elute more slowly, creating a "tail."

    • Solutions & Scientific Rationale:

      • Add a Basic Modifier: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[2][4] A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent.[4] The modifier preferentially binds to the active silanol sites, preventing your amide from interacting with them, resulting in more symmetrical ("Gaussian") peaks.

      • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina. Alumina has its own separation characteristics but lacks the strong acidity of silica gel.

      • Dry Loading: Tailing can be exacerbated by poor loading technique. Dry loading the sample (adsorbing it onto a small amount of silica first) ensures that the initial band is as narrow and uniform as possible, minimizing tailing effects.[9]

    Data Summary Table
    Problem SymptomProbable CauseRecommended Solution(s)
    Low Rf (Streaking at Baseline) Insufficient mobile phase polarity.Switch to a DCM/MeOH solvent system.[4]
    High Rf (Runs with Solvent Front) Mobile phase is too polar (unlikely for this compound).Decrease solvent polarity; consider reversed-phase chromatography if necessary.[4][7]
    Peak Tailing Strong interaction with acidic silanol groups on silica.Add 0.5-1% triethylamine (TEA) to the mobile phase.[2]
    Low Yield / Irrecoverable Product Compound degradation or irreversible adsorption.Test for stability on TLC; use a deactivated stationary phase (add TEA) or switch to neutral alumina.[4]
    Poor Separation from Impurities Suboptimal mobile phase selectivity.Perform a thorough TLC screen with different solvent systems (e.g., EtOAc/Hexane, DCM/MeOH, Toluene/Acetone) to maximize ΔRf.

    Experimental Protocols & Workflows

    Protocol 1: TLC Method Development
    • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or ethyl acetate.

    • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot the relevant starting materials for comparison if available.

    • Solvent Screening: Develop plates in separate chambers with different solvent systems. Good starting points include:

      • 20%, 40%, 60%, 80% Ethyl Acetate in Hexanes

      • 1%, 2%, 5%, 10% Methanol in Dichloromethane

    • Analysis: Visualize the plates under UV light (254 nm). The ideal system will show the product spot with an Rf value between 0.2 and 0.4, and maximal separation from all impurity spots.[5]

    Diagram: General Purification Workflow

    This diagram illustrates the logical flow from crude product to final, purified compound.

    G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Product TLC TLC Method Development (Find Rf ≈ 0.2-0.4) Crude->TLC Screen Solvents Column Flash Column Chromatography TLC->Column Select Conditions Loading Dry Load Sample Column->Loading Elution Elute with Gradient (Based on TLC) Loading->Elution Fractions Collect Fractions Elution->Fractions Analysis Analyze Fractions by TLC Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure Product (>98%) Evaporation->Pure

    Caption: Workflow for purification of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Protocol 2: Flash Column Chromatography (Dry Loading)
    • Column Packing: Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude sample weight). Pack the column with silica gel as a slurry in your initial, least polar eluting solvent (e.g., 100% hexanes).

    • Sample Preparation (Dry Loading):

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

      • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

      • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to protect the sample layer during solvent addition.

    • Elution: Begin elution with your starting non-polar solvent. Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Diagram: Troubleshooting Decision Tree

    This diagram provides a logical path for troubleshooting common chromatography issues.

    G Start Analyze Initial TLC Rf_Check What is the Product Rf? Start->Rf_Check Rf_Low Rf < 0.2 (Streaking) Rf_Check->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 Rf_Check->Rf_Good Good Rf_High Rf > 0.4 Rf_Check->Rf_High High Sol_Polarity_Inc Increase Mobile Phase Polarity (e.g., more MeOH in DCM) Rf_Low->Sol_Polarity_Inc Tailing_Check Is there peak tailing? Rf_Good->Tailing_Check Sol_Polarity_Dec Decrease Mobile Phase Polarity (e.g., more Hexane in EtOAc) Rf_High->Sol_Polarity_Dec Proceed Proceed to Column Chromatography Tailing_Check->Proceed No Add_Base Add 0.5-1% TEA to Mobile Phase Tailing_Check->Add_Base Yes Add_Base->Proceed

    Caption: Decision tree for optimizing column chromatography conditions.

    References

    • Eureka by PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
    • Restek Corporation. (n.d.). Troubleshooting Guide.
    • BenchChem. (2025). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.
    • BenchChem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
    • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
    • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
    • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
    • Scribd. (2025, February 16). Flash Chromatography Overview and Principles.
    • BenchChem. (2025). Technical Support Center: HPLC Purification of N-aryl Amides.
    • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
    • ResearchGate. (2021, January-February). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. Available from: [Link]

    • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available from: [Link]

    • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

    • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Impurities in N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in the structural elucidation and quan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in the structural elucidation and quantification of impurities associated with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (commonly referred to as N-(1,3-benzodioxol-5-yl)acrylamide).

    This active pharmaceutical ingredient (API) features a highly reactive acrylamide moiety and an electron-rich benzodioxole ring. These structural elements present unique analytical challenges, including radical-initiated polymerization, co-elution of structurally similar precursors, and oxidative degradation. This guide synthesizes field-proven methodologies with rigorous scientific causality to help you build self-validating analytical workflows.

    PART 1: Synthesis & Expected Impurity Profile

    To effectively troubleshoot an analytical method, we must first understand the chemical origins of the impurities. The synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide typically involves the amidation of 1,3-benzodioxol-5-amine with acryloyl chloride.

    Synthesis SM1 1,3-Benzodioxol-5-amine (Starting Material 1) API N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Target API) SM1->API Amidation (Base) ImpB Michael Addition Adduct (Impurity B: Over-reaction) SM1->ImpB + API SM2 Acryloyl Chloride (Starting Material 2) SM2->API ImpA Acrylic Acid (Impurity A: Hydrolysis) SM2->ImpA + H2O API->ImpB ImpC Polymeric Degradants (Impurity C: Polymerization) API->ImpC Heat / UV Light

    Figure 1: Synthesis pathway and major impurity generation routes for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Table 1: Anticipated Impurity Profile & Analytical Challenges
    ImpurityOrigin / CausalityStructural CharacteristicsAnalytical Challenge
    1,3-Benzodioxol-5-amine Unreacted Starting MaterialBasic primary amine, hydrophobic benzodioxole coreCo-elution with API on standard C18 columns at neutral pH.
    Acrylic Acid Hydrolysis of Acryloyl ChlorideHighly polar, acidicPoor retention on reversed-phase columns; elutes in the void volume.
    Michael Addition Adduct SM1 nucleophilic attack on the API's double bondDimeric mass, secondary amineLate elution, potential in-source fragmentation during MS analysis.
    Polyacrylamides Radical polymerization of the APIPolydisperse, high molecular weightCauses severe baseline drift, peak broadening, and column fouling.

    PART 2: Troubleshooting FAQs

    Q1: We are observing a persistent late-eluting broad peak in our HPLC chromatograms that interferes with baseline integration. What is the root cause?

    Causality & Solution: The acrylamide moiety (prop-2-enamide) is highly susceptible to radical-initiated polymerization, especially when exposed to UV light or elevated temperatures during synthesis and storage. The broad, late-eluting "smear" is characteristic of polydisperse polyacrylamide derivatives.

    • Protocol Fix: Implement radical scavengers (e.g., BHT) during sample storage and use amber vials. Analytically, you must program a steep organic wash gradient (e.g., 95% Acetonitrile for 3 minutes) at the end of every LC run to forcefully elute this polymeric material, preventing carryover into subsequent injections.

    Q2: How can we reliably separate the starting material (1,3-benzodioxol-5-amine) from the main API? They co-elute on our standard C18 column.

    Causality & Solution: Both the amine starting material and the amide API possess similar hydrophobic characteristics dictated by the bulky benzodioxole ring. However, their ionization profiles differ drastically: the amine is basic (pKa ~4.5), while the amide is neutral.

    • Protocol Fix: Adjust the mobile phase pH. By using a buffered mobile phase at pH 3.0 (e.g., 0.1% Formic Acid), you will fully protonate the primary amine. This drastically reduces its logD, shifting its retention time to elute much earlier than the neutral API. Alternatively, utilize a polar-embedded C18 column which offers orthogonal selectivity for hydrogen-bonding analytes[1].

    Q3: We are seeing unexpected mass shifts of +16 Da and +32 Da in our LC-MS/MS data during accelerated stability testing. What is happening?

    Causality & Solution: The 1,3-benzodioxole (methylenedioxyphenyl) ring is notoriously susceptible to oxidative cleavage. Under oxidative stress or biological metabolism, the ring opens to form highly reactive ortho-quinone intermediates, adding oxygen atoms to the mass (+16 Da per oxygen)[2].

    • Protocol Fix: To validate if this is an artifact of your sample preparation or true degradation, spike a fresh sample with glutathione (GSH) prior to LC-MS analysis. If ortho-quinones are forming, they will rapidly conjugate with GSH, shifting the mass by +307 Da. This trapping experiment acts as a self-validating check for reactive oxidative species.

    Q4: How do we establish the reporting and qualification thresholds for these impurities to ensure regulatory compliance?

    Causality & Solution: According to the [3], thresholds are strictly dictated by the maximum daily dose of the drug substance. For a typical dose (< 2g/day), the reporting threshold is 0.05%, and the identification threshold is 0.10%. Your analytical method must be engineered to have a Limit of Quantitation (LOQ) at or below the 0.05% threshold.

    PART 3: Experimental Protocol: Self-Validating LC-MS/MS Workflow

    To ensure absolute trustworthiness in your impurity profiling, the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By introducing a stable isotope-labeled internal standard (IS) prior to extraction, the system becomes self-validating : any signal suppression caused by the benzodioxole matrix in the ESI source will equally suppress the IS, keeping the Analyte/IS ratio perfectly stable.

    Workflow Step1 1. Sample Preparation (Spike with 13C3-Acrylamide IS) Step2 2. UHPLC Separation (Polar-Embedded C18, pH 3.0 Gradient) Step1->Step2 Step3 3. ESI-MS/MS Detection (Positive Ion Mode, MRM Transitions) Step2->Step3 Step4 4. Data Processing (Isotope Dilution Quantitation) Step3->Step4 Step5 5. ICH Q3A(R2) Compliance (Threshold Verification) Step4->Step5

    Figure 2: Self-validating LC-MS/MS analytical workflow for impurity profiling and quantification.

    Step-by-Step Methodology

    Step 1: Sample Preparation & Internal Standardization

    • Accurately weigh 10.0 mg of the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide sample into a 10 mL volumetric flask.

    • Add 50 µL of a 1.0 µg/mL 13C3​ -acrylamide internal standard solution. Causality: Adding the IS before dilution ensures it accounts for any volumetric errors or adsorption to glassware.

    • Dilute to volume with Methanol/Water (50:50, v/v) and sonicate for 5 minutes.

    • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

    Step 2: Chromatographic Separation

    • Column: Use a Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 7 mins. Ramp to 95% B at 7.1 mins and hold for 3 mins (Wash step for polymers). Return to 5% B for 2 mins (Equilibration).

    Step 3: Mass Spectrometry (ESI+) Configure the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ensure the desolvation temperature is set high enough (e.g., 400°C) to vaporize the aqueous mobile phase effectively without thermally degrading the acrylamide API.

    Table 2: Optimized LC-MS/MS MRM Transitions (ESI+)
    AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
    Target API 192.1136.01550
    1,3-Benzodioxol-5-amine 138.1108.02050
    Michael Adduct 329.1192.12550
    13C3​ -Acrylamide (IS) 75.058.01550

    Step 4: System Suitability & Validation Before analyzing unknown batches, inject a blank (Mobile Phase A) immediately following your highest calibration standard. Self-Validating Check: The blank must show an API peak area of <0.05% relative to the standard. If carryover exceeds this, the polymeric wash step (Step 2.4) must be extended.

    Sources

    Troubleshooting

    Technical Support Center: HPLC Analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of N-(2H-1,3-benzodioxol-5-yl)p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. It is designed to serve as a centralized hub for method development, system suitability, and troubleshooting.

    Frequently Asked Questions (FAQs)

    Q1: What are the key structural features of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to consider for HPLC method development?

    A1: The molecule possesses a moderately non-polar benzodioxole ring system and a more polar prop-2-enamide functional group. This amphiphilic nature makes it well-suited for reversed-phase (RP) HPLC. The presence of the aromatic ring and conjugated double bond results in strong UV absorbance, making UV detection a highly effective and simple choice for quantification.

    Q2: Which column and mobile phase combination is a good starting point?

    A2: For initial method development, a C18 column is the industry standard and is highly recommended. A mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water is a robust starting point. Due to the amide group, which can interact with residual silanols on the silica backbone of the column, using a buffered mobile phase (e.g., with phosphate or acetate, pH 3-6) can significantly improve peak shape.[1]

    Q3: What detection wavelength should I use?

    A3: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide contains a chromophore that absorbs UV light. A UV-Vis detector is recommended. To determine the optimal wavelength (λ-max), a UV scan of the analyte in the mobile phase should be performed. Based on structurally similar compounds, a starting wavelength between 254 nm and 280 nm is a logical choice.

    Q4: How should I prepare my sample for injection?

    A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent (e.g., a higher percentage of water than the mobile phase). This prevents peak distortion.[2] Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column and system.[3]

    HPLC Method Development and Validation Workflow

    Developing a robust and reliable HPLC method is a systematic process. The following workflow, grounded in regulatory expectations, ensures that the developed method is fit for its intended purpose.[4][5]

    .dot

    MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) select Select Column & Mobile Phase (e.g., C18, ACN/H2O) start->select optimize Optimize Separation (Gradient, Flow Rate, Temp.) select->optimize sst Perform System Suitability Test (SST) [ICH Q2(R2)] optimize->sst sst_check SST Pass? sst->sst_check validate Validate Method (Linearity, Accuracy, Precision) [ICH Q2(R2)] transfer Method Transfer & Routine Use validate->transfer end Method Lifecycle Management transfer->end sst_check->optimize No sst_check->validate Yes

    Caption: Workflow for HPLC Method Development and Validation.

    Step 1: Initial Method Parameters

    A logical starting point is crucial for efficient method development. The following table outlines recommended initial conditions.

    ParameterRecommended Starting ConditionRationale
    Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately non-polar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity, improving peak shape.
    Mobile Phase B Acetonitrile (ACN)Good elution strength and UV transparency.
    Gradient 5% to 95% B over 15 minutesA broad gradient helps to quickly determine the approximate elution time.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CTemperature control enhances retention time stability.[6]
    Detection UV at 260 nmA good starting point based on the benzodioxole chromophore.
    Injection Vol. 10 µLA standard volume that avoids overloading the column.
    Step 2: System Suitability Testing (SST)

    Before any sample analysis, the suitability of the entire HPLC system must be verified.[7][8] This is a non-negotiable requirement in regulated environments.[9][10]

    Protocol:

    • Prepare a standard solution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide at a known concentration (e.g., 10 µg/mL).

    • Inject this standard solution five or six consecutive times.

    • Calculate the key SST parameters based on these replicate injections.

    SST ParameterAcceptance Criteria (USP/ICH)Purpose
    Tailing Factor (Tf) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[9][10]
    Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
    Precision (%RSD) RSD ≤ 2.0% for peak areaDemonstrates the repeatability of the injection and system performance.[9][10]

    These criteria ensure that the system is performing adequately to produce reliable results.[9][10]

    Step 3: Method Validation

    Once the method is optimized and passes system suitability, it must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5][11][12]

    Key Validation Parameters:

    • Specificity: The ability to accurately measure the analyte in the presence of other components (impurities, degradants).

    • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.[13]

    • Accuracy: The closeness of the measured value to the true value, often assessed by spike recovery experiments.[13]

    • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[13]

    • Range: The interval between the upper and lower concentration levels for which the method has been shown to be accurate, precise, and linear.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

    Troubleshooting Guide

    Even with a validated method, issues can arise. This section addresses common problems in a question-and-answer format.

    .dot

    TroubleshootingTree problem Problem Observed peak_shape Poor Peak Shape problem->peak_shape Symptom rt_shift Retention Time Shift problem->rt_shift Symptom pressure Pressure Anomaly problem->pressure Symptom tailing Tailing Peak peak_shape->tailing fronting Fronting Peak peak_shape->fronting split Split Peak peak_shape->split rt_drift Drifting RT rt_shift->rt_drift rt_sudden Sudden RT Change rt_shift->rt_sudden high_p High Backpressure pressure->high_p low_p Low/Fluctuating Pressure pressure->low_p

    Caption: Decision tree for troubleshooting common HPLC issues.

    ProblemProbable Cause(s)Recommended Solution(s)
    Peak Tailing 1. Secondary Silanol Interactions: The amide group on your analyte may be interacting with active silanol sites on the column packing. 2. Column Overload: Injecting too much sample mass. 3. Contaminated Column: Buildup of strongly retained compounds on the column frit or head.1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to suppress silanol ionization. 2. Reduce Sample Concentration: Dilute your sample and reinject. 3. Wash the Column: Flush the column with a strong solvent (e.g., 100% ACN or Isopropanol). Consider installing a guard column for future runs.[3]
    Retention Time (RT) Drifting 1. Temperature Fluctuations: The laboratory or column oven temperature is not stable. A 1°C change can alter RT by 1-2%.[6] 2. Mobile Phase Inconsistency: Improperly mixed mobile phase or evaporation of the more volatile organic component over time. 3. Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the sequence.1. Use a Column Oven: Ensure the column compartment is on and set to a stable temperature (e.g., 30 °C).[6] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before the first injection.
    High System Backpressure 1. Column or Frit Blockage: Particulate matter from unfiltered samples or mobile phase has clogged the column inlet frit.[2] 2. Precipitated Buffer: Buffer from the mobile phase has precipitated in the system due to high organic content.1. Reverse Flush Column: Disconnect the column from the detector, reverse its direction, and flush with a filtered, degassed solvent compatible with the stationary phase.[2] 2. Check Buffer Solubility: Ensure your chosen buffer is soluble in the highest organic percentage of your gradient. If not, choose a more suitable buffer or reduce the organic percentage.
    No Peak or Very Small Peak 1. Sample Preparation Error: Incorrect dilution, degradation of the analyte, or insufficient extraction from the sample matrix.[3] 2. Injection Issue: Air bubble in the autosampler syringe or a blockage in the injection port.1. Verify Sample Preparation: Prepare a fresh sample and a known standard to confirm concentration. 2. Purge the System: Purge the pump and autosampler injection port to remove any air bubbles. Check for leaks in the flow path.

    References

    • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
    • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
    • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
    • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
    • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
    • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
    • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
    • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.
    • Sigma-Aldrich. HPLC Troubleshooting Guide.
    • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
    • ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
    • ResearchGate. (2020). Development of a Novel Amide-Silica Stationary Phase for the Reversed-Phase HPLC Separation of Different Classes of Phytohormones.
    • US Pharmacopeia (USP). (2022).
    • Lab Manager. (2025, October 22).
    • ResearchGate. (2025, August 5).
    • Slideshare. (2018).
    • Phenomenex. Reversed Phase HPLC Method Development.
    • International Council for Harmonisation (ICH). (2023, November 30).
    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960.
    • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI.
    • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
    • PubChem. N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide.
    • ChemicalBook. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide supplier.
    • Chemspace. 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylcyclohexyl)prop-2-enamide.
    • Thermo Fisher Scientific.
    • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
    • ResearchGate. (2025, August 15). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.

    Sources

    Optimization

    Scaling up the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide from lab to pilot scale

    Welcome to the Technical Support Center for the scale-up of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (commonly referred to as N-(1,3-benzodioxol-5-yl)acrylamide). This derivative is a critical intermediate in the synthe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the scale-up of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (commonly referred to as N-(1,3-benzodioxol-5-yl)acrylamide). This derivative is a critical intermediate in the synthesis of various bioactive compounds and targeted pharmaceuticals[1].

    Transitioning this Schotten-Baumann acylation from a 10-gram discovery lab scale to a 5-kilogram pilot scale introduces significant chemical engineering challenges. These primarily concern the extreme reactivity of acryloyl chloride, the management of exothermic radical polymerization, and multi-phase rheology[2]. This guide is designed to provide researchers and process chemists with field-proven causality, self-validating protocols, and actionable troubleshooting steps.

    Section 1: Logical Troubleshooting & Mechanistic Pathways

    When scaling up, process chemists frequently encounter three major deviations: thermal runaway, un-stirrable salt slurries, and Michael addition impurities. The logical relationships between these scale-up deviations, their mechanistic causes, and our field-proven solutions are mapped below.

    TroubleshootingLogic Root Scale-Up Deviations Prob1 Thermal Runaway & Polymerization Root->Prob1 Prob2 High Viscosity (Salt Slurry) Root->Prob2 Prob3 Michael Addition Impurities Root->Prob3 Mech1 Radical initiation via exotherm Prob1->Mech1 Mech2 Et3N·HCl precipitation in organic solvent Prob2->Mech2 Mech3 Amine nucleophilic attack on product alkene Prob3->Mech3 Sol1 Add BHT (0.01 eq) Strict T < 10 °C Mech1->Sol1 Sol2 Switch to Biphasic (EtOAc / aq. K2CO3) Mech2->Sol2 Sol3 Maintain AcCl excess Rapid mixing Mech3->Sol3

    Fig 1: Mechanistic troubleshooting logic for acrylamide scale-up deviations.

    Section 2: Frequently Asked Questions (Troubleshooting Guide)

    Q1: My pilot-scale reaction turned into a thick, un-stirrable gel. What caused this, and how do I prevent it? A: You experienced spontaneous radical polymerization. Acrylamides and acryloyl chloride are highly susceptible to auto-polymerization when exposed to heat or light[2]. At the lab scale, the high surface-area-to-volume ratio of a small flask dissipates the heat of the acylation rapidly. At the pilot scale, the reduced cooling capacity leads to localized hot spots that initiate radical chain reactions. Field-Proven Solution: Always add a radical scavenger such as BHT (Butylated hydroxytoluene) or MEHQ at 0.01–0.05 equivalents relative to the amine. Furthermore, dilute the acryloyl chloride in 2 volumes of solvent before addition to limit the instantaneous exotherm, and strictly maintain the internal temperature below 10 °C.

    Q2: In the lab, we used Dichloromethane (DCM) and Triethylamine (Et3N). At 1 kg scale, the mixture became too thick to stir before the reaction even finished. Why? A: The byproduct of the acylation is hydrogen chloride, which reacts with Et3N to form triethylamine hydrochloride (Et3N·HCl). In non-polar or moderately polar solvents like DCM, this salt is completely insoluble and precipitates as a dense slurry. At scale, this ruins your rheology, preventing the agitator from mixing the reactants and causing dangerous heat accumulation. Field-Proven Solution: Switch to a biphasic Schotten-Baumann system using Ethyl Acetate (EtOAc) and 10% aqueous Potassium Carbonate (K₂CO₃). The HCl is neutralized by the aqueous base, keeping the resulting salts completely dissolved in the aqueous layer. This maintains a low-viscosity, easily stirrable liquid profile throughout the addition.

    Q3: My HPLC shows a significant impurity at RRT 1.4. LC-MS indicates it has double the mass of my starting amine. What is this? A: This is a bis-adduct formed via a Michael addition. The starting material, 1,3-benzodioxol-5-amine, is nucleophilic. If the newly formed N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide accumulates in the presence of unreacted amine, the amine can attack the electrophilic β-carbon of the acrylamide. Field-Proven Solution: Ensure acryloyl chloride is maintained in a slight stoichiometric excess (1.05 - 1.10 eq) and that mixing is highly efficient (use a baffle-equipped reactor). This ensures the amine is rapidly consumed by the highly reactive acyl chloride before it can undergo the slower Michael addition with the product.

    Section 3: Standard Operating Procedure (SOP) for Pilot-Scale Synthesis

    To operationalize the solutions above, we have redesigned the workflow into a self-validating biphasic protocol.

    BiphasicWorkflow Start Charge 1,3-Benzodioxol-5-amine + EtOAc + 10% aq. K2CO3 + BHT Mix Vigorous Agitation Cool to 0-5 °C Start->Mix Dose Dose Acryloyl Chloride in EtOAc (Maintain T < 10 °C) Mix->Dose IPC IPC: HPLC Check (<1% Amine Remaining) Dose->IPC IPC->Dose Fail (Add more AcCl) Phase Phase Separation Discard Aqueous (Salts) IPC->Phase Pass Wash Wash Org. Phase (1N HCl, then Brine) Phase->Wash Cryst Concentrate & Add Heptane Crystallize Product Wash->Cryst End N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Yield: >85%, Purity: >99%) Cryst->End

    Fig 2: Step-by-step workflow for the biphasic pilot-scale synthesis of the target acrylamide.

    Step-by-Step Methodology (5 kg Scale):
    • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge 5.0 kg (36.46 mol, 1.0 eq) of 1,3-benzodioxol-5-amine, 50 L of Ethyl Acetate (EtOAc), and 80 g (0.36 mol, 0.01 eq) of BHT.

    • Aqueous Base Addition: Charge 10.0 kg of K₂CO₃ dissolved in 50 L of DI water (10% w/v solution, ~2.0 eq). Initiate vigorous agitation (minimum 150 RPM) to ensure a fine emulsion.

    • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0–5 °C.

    • Acryloyl Chloride Dosing: Prepare a solution of 3.63 kg (40.1 mol, 1.1 eq) of acryloyl chloride in 10 L of EtOAc. Dose this solution dropwise into the reactor over 3–4 hours. Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds 10 °C.

    • Maturation & IPC: Once addition is complete, stir for 1 hour at 5–10 °C. Self-Validation Step: Pull a sample from the organic phase for HPLC analysis. The reaction is deemed complete when unreacted 1,3-benzodioxol-5-amine is < 1.0% (Area/Area). If > 1.0%, dose an additional 0.05 eq of acryloyl chloride.

    • Phase Separation: Halt agitation and allow 30 minutes for phase separation. Drain and discard the lower aqueous layer (contains KCl and excess carbonate).

    • Washing: Wash the organic phase with 20 L of 1N HCl (to purge trace unreacted amine), followed by 20 L of saturated NaCl brine.

    • Crystallization: Transfer the organic phase to a distillation setup. Concentrate under reduced pressure (Jacket Temp < 40 °C to prevent thermal polymerization) down to approximately 15 L (3 volumes). Break vacuum with N₂ and slowly add 25 L of cold Heptane to induce crystallization.

    • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 10 L of cold Heptane. Dry under vacuum at 35 °C to constant weight.

    Section 4: Quantitative Data & Scale-Up Metrics

    The following table summarizes the critical parameter shifts required when moving from a 10-gram discovery lab scale to a 5-kilogram pilot scale.

    ParameterLab Scale (10 g)Pilot Scale (5 kg)Rationale for Change
    Solvent System DCM / Et₃N (Monophasic)EtOAc / 10% aq. K₂CO₃ (Biphasic)Avoids un-stirrable Et₃N·HCl salt slurry; improves heat transfer and rheology.
    Acryloyl Chloride Addition Neat, rapid dropwiseDiluted in EtOAc (2 vol), slow dosePrevents localized hot spots and limits the instantaneous exotherm.
    Polymerization Inhibitor NoneBHT (0.01 eq)Extended addition times at scale drastically increase the risk of radical polymerization[2].
    Reaction Temperature 0 °C to Room TempStrictly < 10 °CLarge volume limits cooling capacity; strict limits prevent thermal runaway.
    Isolation Method Silica Gel ChromatographyCrystallization (EtOAc/Heptane)Chromatography is unscalable; crystallization provides >99% purity and high throughput.
    Section 5: Safety & Handling FAQ for Acryloyl Chloride

    Q: What are the primary hazards associated with handling acryloyl chloride at scale? A: Acryloyl chloride (CAS: 814-68-6) is highly toxic, corrosive, and a severe lachrymator[3]. It reacts violently with water to release HCl gas and acrylic acid[3]. Inhalation exposure can be fatal, and even small spills outside a fume hood or containment system can cause severe respiratory distress[4].

    Q: How should we handle the reagent physically in the pilot plant? A: Never open containers of acryloyl chloride outside of a certified containment area or fume hood[4]. For pilot-scale transfers, utilize closed-loop vacuum transfer systems or positive displacement pumps with hard-piped lines. Do not pour manually. Ensure all operators are equipped with full face respirators, heavy-duty butyl rubber gloves, and chemical-resistant suits[3].

    References
    • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84, 6465-6474.
    • Stanford Environmental Health & Safety. Acryloyl Chloride Exposure: Lessons Learned.
    • ThermoFisher Scientific. SAFETY DATA SHEET: Acryloyl chloride.
    • MDPI. Scale-Up and Control of the Acrylamide Polymerization Process in Solution.

    Sources

    Troubleshooting

    Technical Support Center: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Stability and Degradation Analysis

    Welcome to the technical support resource for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and dr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of stability testing and degradation product analysis for this molecule. The information herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

    Introduction: Understanding the Molecule

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide possesses two key structural features that dictate its stability profile: the 1,3-benzodioxole ring and the prop-2-enamide (acrylamide) moiety . The benzodioxole ring is generally stable, but can be susceptible to acidic conditions, while the acrylamide group is prone to hydrolysis (especially under acidic or basic conditions) and oxidation at the double bond.[1][2] This guide will address potential challenges arising from these reactive sites.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary degradation pathways I should be concerned about for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide?

    A1: Based on its chemical structure, the primary anticipated degradation pathways are:

    • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, yielding 3-(2H-1,3-benzodioxol-5-yl)propenoic acid and ammonia. The rate of hydrolysis is influenced by pH and temperature.[1][3]

    • Oxidation of the alkene: The double bond in the prop-2-enamide moiety is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products.

    • Reactions involving the benzodioxole ring: While generally stable, the methylenedioxy bridge of the benzodioxole ring can be cleaved under strongly acidic conditions.

    Q2: I am observing poor recovery of my compound during forced degradation studies, particularly under oxidative stress. What could be the cause?

    A2: Significant degradation under oxidative conditions is expected for this compound due to the reactive alkene in the acrylamide group. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can readily react with this double bond. To better control the degradation and identify intermediates, consider using a lower concentration of the oxidizing agent, reducing the reaction time, or conducting the experiment at a lower temperature.

    Q3: My HPLC-UV analysis shows several new peaks after acidic stress testing. How can I identify these degradation products?

    A3: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for identifying unknown degradation products. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants. Further fragmentation using tandem mass spectrometry (MS/MS) can help elucidate their structures. Comparing the fragmentation patterns to that of the parent compound will aid in identifying the modified parts of the molecule.

    Q4: Are there any specific considerations for method development when analyzing this compound and its degradants by HPLC?

    A4: Yes, consider the following:

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.

    • pH of the Mobile Phase: The pH of the mobile phase can influence the retention time and peak shape, especially for acidic or basic degradants. Experiment with a pH range of 3-7 to optimize separation.

    • Detection: UV detection is suitable, but a photodiode array (PDA) detector will provide spectral information that can help distinguish between related compounds.

    Troubleshooting Guide

    Problem Potential Cause(s) Recommended Solution(s)
    No degradation observed under stress conditions. Insufficiently harsh stress conditions (concentration of stressor, temperature, or duration).Incrementally increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or extend the duration of the study. Refer to ICH Q1A guidelines for typical forced degradation conditions.[4]
    Complete degradation of the parent compound, making it difficult to identify primary degradants. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A time-course study can help identify the initial degradation products before they degrade further.
    Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry. Co-elution of degradants.Optimize the mobile phase pH to ensure all analytes are in a single ionic form. Screen different column stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity. Adjust the gradient slope for better separation.
    Inconsistent results between replicate stability studies. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate concentration of stressors). Sample preparation issues.Ensure precise control over all experimental parameters. Use calibrated equipment. Validate your sample preparation procedure for consistency and recovery.
    Mass spectrometry data is complex and difficult to interpret. Formation of multiple degradation products with similar masses. In-source fragmentation.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Optimize MS source conditions to minimize in-source fragmentation. Perform MS/MS experiments at varying collision energies to obtain detailed structural information.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol outlines a typical forced degradation study to identify potential degradation products of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    1. Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    2. Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

    3. Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

    Protocol 2: HPLC-MS Method for Degradation Product Analysis

    1. HPLC System:

    • A standard HPLC system with a PDA detector and coupled to a mass spectrometer.

    2. Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    3. Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan and data-dependent MS/MS.

    Visualizations

    Degradation Pathway Analysis Workflow

    G cluster_0 Forced Degradation cluster_1 Analytical Characterization cluster_2 Outcome Acid Acid HPLC_UV HPLC-UV/PDA Acid->HPLC_UV Initial Analysis Base Base Base->HPLC_UV Initial Analysis Oxidation Oxidation Oxidation->HPLC_UV Initial Analysis Heat Heat Heat->HPLC_UV Initial Analysis Light Light Light->HPLC_UV Initial Analysis HPLC_MS HPLC-MS HPLC_UV->HPLC_MS Peak Tracking MS_MS Tandem MS (MS/MS) HPLC_MS->MS_MS Structural Info Elucidate_Structures Elucidate DP Structures MS_MS->Elucidate_Structures NMR NMR Spectroscopy Identify_DPs Identify Degradation Products (DPs) Propose_Pathways Propose Degradation Pathways Identify_DPs->Propose_Pathways Elucidate_Structures->NMR Confirmation Elucidate_Structures->Identify_DPs Parent_Compound N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Parent_Compound->Acid Stress Conditions Parent_Compound->Base Stress Conditions Parent_Compound->Oxidation Stress Conditions Parent_Compound->Heat Stress Conditions Parent_Compound->Light Stress Conditions G cluster_0 mol Amide_Bond Amide Bond (Hydrolysis) amide_pos amide_pos Amide_Bond->amide_pos Alkene Alkene (Oxidation) Alkene->alkene_pos Benzodioxole Benzodioxole Ring (Acid Cleavage) Benzodioxole->ring_pos

    Caption: Potential sites of degradation on the molecule. Note: A chemical structure image would replace the placeholder in a live version.

    References

    • BIO Web of Conferences. Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. Available from: [Link]

    • CHINAFLOC. Acid hydrolysis reaction of polyacrylamide and its application. Available from: [Link]

    • ResearchGate. Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature. Available from: [Link]

    • European Medicines Agency. ICH Q1A(R2) Stability testing of new drug substances and products. Available from: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and Other Acrylamides: A Guide for Researchers

    This guide provides a comparative analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and other acrylamides, offering insights for researchers, scientists, and drug development professionals. While direct comparative e...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and other acrylamides, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is limited in publicly accessible literature, this guide will establish a framework for comparison by examining the well-documented characteristics of the core acrylamide structure and contrasting them with the known biological activities of derivatives containing the 1,3-benzodioxole moiety. This analysis will be grounded in the fundamental principles of medicinal chemistry and supported by available experimental data for structurally related compounds.

    Introduction: The Acrylamide Scaffold and the Influence of the Benzodioxole Moiety

    The acrylamide functional group, an α,β-unsaturated carbonyl system, is a key pharmacophore in numerous biologically active molecules. Its electrophilic nature allows for covalent interactions with nucleophilic residues in proteins, most notably cysteine, through a Michael addition reaction. This reactivity is the basis for both the therapeutic potential and the toxicological concerns associated with this class of compounds.

    The subject of this guide, N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, combines the acrylamide scaffold with a 1,3-benzodioxole (also known as methylenedioxyphenyl) group. The 1,3-benzodioxole moiety is found in numerous natural products and synthetic compounds and is known to possess a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties.[1] Its incorporation into a molecule can significantly alter physicochemical properties such as solubility and lipophilicity, as well as modulate biological activity and metabolic stability.

    This guide will first delve into the general physicochemical and biological properties of simple acrylamides, using the parent compound, acrylamide, as a reference. Subsequently, it will explore the influence of the 1,3-benzodioxole moiety on the biological activity of organic molecules, drawing on published data for various benzodioxole derivatives to infer the potential properties of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Physicochemical Properties: A Comparative Overview

    The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The addition of the 1,3-benzodioxole ring to the acrylamide core is expected to significantly alter these properties.

    PropertySimple Acrylamides (e.g., Acrylamide)N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Predicted) & Related Benzodioxole AcrylamidesRationale for Differences
    Molecular Weight Low (e.g., 71.08 g/mol for acrylamide)Higher (191.18 g/mol )Addition of the benzodioxole ring system significantly increases molecular mass.
    Solubility Highly soluble in water and other polar solvents.Expected to have lower water solubility and higher solubility in organic solvents.The large, nonpolar benzodioxole group increases the lipophilicity of the molecule.
    Lipophilicity (LogP) Low (e.g., -0.67 for acrylamide)Expected to be significantly higher.The hydrophobic benzodioxole ring system will increase the partition coefficient.
    Reactivity The α,β-unsaturated carbonyl group is a Michael acceptor, readily reacting with nucleophiles like glutathione and cysteine residues.[2]The intrinsic reactivity of the acrylamide group remains, but steric hindrance from the bulky benzodioxole moiety may modulate the reaction rate.While the fundamental reactivity is unchanged, the accessibility of the electrophilic carbon can be influenced by the size and electronics of the substituent.

    Biological Activity and Mechanism of Action: A Comparative Discussion

    The biological activity of acrylamides is intrinsically linked to their ability to act as Michael acceptors. This reactivity can be harnessed for therapeutic benefit, such as in the development of targeted covalent inhibitors, but also poses a risk of off-target effects and toxicity.

    The Acrylamide Core: Cytotoxicity and Oxidative Stress

    Simple acrylamides, including the parent compound, are known to exhibit cytotoxicity.[2] This toxicity is often mediated through the depletion of intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and subsequent cell death. The electrophilic acrylamide reacts with the nucleophilic thiol group of GSH, disrupting the cellular redox balance and increasing the levels of reactive oxygen species (ROS).[2] This can trigger downstream apoptotic pathways.

    The Influence of the 1,3-Benzodioxole Moiety: Modulating Biological Activity

    The 1,3-benzodioxole moiety is a common scaffold in compounds with diverse and potent biological activities.[1][3] Studies on various benzodioxole derivatives have demonstrated a range of effects, including:

    • Anticancer Activity: Many 1,3-benzodioxole derivatives have shown promising anticancer properties.[1][3][4] For example, some benzodioxole-containing compounds have been shown to induce apoptosis in cancer cells and inhibit enzymes crucial for tumor growth, such as cyclooxygenase (COX).[1][5]

    • Cytotoxicity: While some simple 1,3-benzodioxole derivatives have shown no significant cytotoxicity at high concentrations[6], others, particularly those with additional functional groups, have demonstrated potent cytotoxic effects against various cancer cell lines.[5][7] For instance, certain benzodioxole carboxamides have shown notable anticancer activity.[7][8]

    • Enzyme Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 enzymes. This can have significant implications for drug metabolism and the potential for drug-drug interactions. This property is also being explored for therapeutic applications, such as enhancing the efficacy of co-administered drugs.[3]

    Inference for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide:

    Based on the established activities of both the acrylamide and the 1,3-benzodioxole moieties, it is plausible that N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide could exhibit significant biological activity. The acrylamide group provides a reactive "warhead" capable of covalent modification of biological targets, while the benzodioxole moiety could contribute to target recognition, binding affinity, and modulation of the compound's pharmacokinetic profile. The combined entity may possess unique cytotoxic or enzyme-inhibitory properties that differ from simple acrylamides.

    Experimental Protocols for Comparative Analysis

    To empirically determine the comparative performance of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a series of well-established in vitro assays are recommended. The following protocols provide a framework for such an investigation.

    In Vitro Cytotoxicity Assessment: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

    Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

    Protocol:

    • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, HepG2, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the test compounds (N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and comparator acrylamides) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

    Enzyme Inhibition Assay: Cyclooxygenase (COX) Inhibition

    Given that some benzodioxole derivatives inhibit COX enzymes, this assay can be used to assess this potential mechanism of action.

    Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    Protocol:

    • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD colorimetric substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

    • Inhibitor Pre-incubation: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme to the background and inhibitor wells of a 96-well plate. Add 10 µL of the test compound (at various concentrations) to the inhibitor wells and 10 µL of vehicle to the control wells. Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add 10 µL of the colorimetric substrate solution to all wells. Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Kinetic Measurement: Immediately shake the plate and read the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the reaction rates. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

    Visualization of Key Concepts

    Acrylamide's General Mechanism of Cytotoxicity

    Acrylamide_Cytotoxicity Acrylamide Acrylamide (α,β-unsaturated carbonyl) GSH_Depletion GSH Depletion Acrylamide->GSH_Depletion Michael Addition GSH Glutathione (GSH) (Cellular Antioxidant) GSH->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

    Caption: General pathway of acrylamide-induced cytotoxicity.

    Experimental Workflow for In Vitro Cytotoxicity Testing

    Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution (DMSO) Incubation_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

    Caption: Workflow for the MTT cytotoxicity assay.

    Conclusion and Future Directions

    This guide has provided a comparative framework for understanding the potential biological activities of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in the context of other acrylamides. While direct experimental data on this specific compound is lacking, the analysis of its constituent functional groups—the reactive acrylamide and the biologically active 1,3-benzodioxole moiety—allows for informed hypotheses about its potential as a cytotoxic agent or enzyme inhibitor.

    The provided experimental protocols offer a clear path for the empirical investigation of these hypotheses. Future research should focus on the synthesis and in-depth biological evaluation of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and a series of structurally related analogs. Such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of how the 1,3-benzodioxole scaffold can be utilized to modulate the activity of acrylamide-based compounds for therapeutic applications. A thorough investigation of its off-target effects and metabolic stability will also be crucial for any further development.

    References

    • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

    • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 387–390. [Link]

    • Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 156-166. [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. [Link]

    • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry, 10(11), 3673-3679. [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. [Link]

    • Huchthausen, J., Escher, B. I., Grasse, N., König, M., Beil, S., & Henneberger, L. (2021). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 34(3), 853–863. [Link]

    • PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. PubChem. [Link]

    • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem. [Link]

    • Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

    • Chemspace. (n.d.). (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide. Chemspace. [Link]

    • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]

    • Lee, J., et al. (2013). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Molecules and Cells, 35(3), 227–236. [Link]

    • Chemspace. (n.d.). 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylcyclohexyl)prop-2-enamide. Chemspace. [Link]

    • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7629–7640. [Link]

    • Haffner, J., et al. (2013). 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 69(6), o844. [Link]

    • Chemspace. (n.d.). (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]butyl}prop-2-enamide. Chemspace. [Link]

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    Comparative

    A Researcher's Guide to the Target Validation of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: A Putative Covalent Inhibitor

    For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technically-focused framework for validating the biological target of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a compound whose specific target is not yet widely established in scientific literature.

    The chemical structure of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, featuring a prop-2-enamide moiety, strongly suggests a mechanism of action as a targeted covalent inhibitor (TCI). This functional group is a Michael acceptor, poised to form a covalent bond with a nucleophilic residue, such as cysteine or serine, on its protein target.[1][2] This covalent interaction can lead to high potency and a prolonged pharmacodynamic effect, making such compounds highly attractive as therapeutic agents. However, it also necessitates a rigorous and multi-faceted approach to target validation to ensure that the observed biological effects are a direct result of on-target engagement and not due to off-target interactions.[3][4]

    This guide eschews a one-size-fits-all template, instead offering a logical, stepwise strategy for the de novo identification and subsequent validation of the biological target of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers to design and execute a robust validation cascade.

    The Strategic Workflow: From Target Discovery to In-Cell Confirmation

    Our approach is a multi-pillar strategy designed to build a comprehensive and irrefutable case for the biological target of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The workflow progresses from broad, unbiased screening to highly specific in-cell validation, with each step providing a layer of evidence.

    G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Target Validation cluster_2 Phase 3: Cellular Target Engagement & Validation Target_Discovery Activity-Based Protein Profiling (ABPP) Data_Analysis LC-MS/MS Data Analysis & Candidate Prioritization Target_Discovery->Data_Analysis Identify potential protein targets Biochemical_Assay Recombinant Protein Assay & Kinetic Analysis Data_Analysis->Biochemical_Assay Select top candidates for validation Mass_Spec Intact Protein Mass Spectrometry Biochemical_Assay->Mass_Spec Confirm covalent adduct CETSA Cellular Thermal Shift Assay (CETSA) Mass_Spec->CETSA Proceed with validated target Knockdown siRNA-mediated Target Knockdown CETSA->Knockdown Validate in-cell target engagement

    Caption: A strategic workflow for the identification and validation of the biological target of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Phase 1: Unbiased Target Identification with Activity-Based Protein Profiling (ABPP)

    To identify the direct binding partners of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in a complex biological system, an unbiased approach is paramount. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within a native proteome.[5][6][7] This method is particularly well-suited for identifying the targets of covalent inhibitors.

    The core principle involves a competitive experiment. A cell lysate or intact cells are treated with either N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or a vehicle control. Subsequently, a broad-spectrum covalent probe with a reporter tag (e.g., biotin or a fluorescent dye) that reacts with the same class of nucleophilic residues is added. Proteins that are covalently modified by N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide will be unable to react with the probe. By quantifying the differences in probe labeling between the treated and control samples using mass spectrometry, we can identify the specific protein targets.[8]

    Experimental Protocol: Competitive ABPP
    • Probe Synthesis: Synthesize an alkyne-derivatized analog of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to serve as a positive control and for pull-down experiments.

    • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is hypothesized) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100) to obtain a protein lysate.

    • Competitive Incubation: Aliquot the cell lysate and treat with varying concentrations of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or DMSO (vehicle control) for 1 hour at 37°C.

    • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature.

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.[2]

    • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Elute and digest the captured proteins with trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    Data Interpretation

    Proteins that show a dose-dependent decrease in probe labeling in the presence of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide are considered primary target candidates. The magnitude of the decrease in signal correlates with the inhibitor's potency and occupancy of the target.

    Target Candidate Fold Change (vs. Vehicle) p-value Function
    Protein X-8.5<0.001Kinase
    Protein Y-2.1<0.05Deubiquitinase
    Protein Z-1.2>0.05Metabolic Enzyme

    This is an example data table. Actual results will vary.

    Phase 2: In Vitro Validation and Confirmation of Covalent Binding

    Once a list of high-confidence target candidates is generated from the ABPP experiment, the next crucial step is to validate these interactions using orthogonal, in vitro methods. This phase focuses on confirming direct engagement with purified recombinant protein and unequivocally demonstrating the covalent nature of the interaction.

    Biochemical Assays: Confirming Functional Inhibition

    For each high-priority candidate identified, a functional biochemical assay is essential. If the target is an enzyme, this would involve measuring its catalytic activity in the presence of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Experimental Protocol: Enzyme Inhibition Assay
    • Recombinant Protein: Obtain or express and purify high-quality recombinant protein for the top target candidate (e.g., Protein X).

    • Assay Development: Establish a robust assay to measure the activity of Protein X. This could be a fluorescence-based, luminescence-based, or spectrophotometric assay.

    • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by incubating Protein X with a range of concentrations of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide before adding the substrate.

    • Time-Dependent Inhibition: To further characterize the covalent interaction, perform a time-dependent inhibition assay to determine the kinetic parameters kinact and KI.[9]

    Intact Protein Mass Spectrometry: Visualizing the Covalent Adduct

    To provide direct evidence of covalent bond formation, intact protein mass spectrometry is the gold standard.[10] This technique measures the precise molecular weight of the target protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide provides definitive proof of a covalent adduct.

    Experimental Protocol: Intact Protein MS
    • Incubation: Incubate the purified target protein (e.g., 5 µM) with an excess of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (e.g., 50 µM) for 2 hours at 37°C. Include a DMSO control.

    • Desalting: Remove excess inhibitor and buffer salts using a desalting column.

    • Mass Spectrometry: Analyze the protein samples by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

    • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and treated samples. A mass shift equal to the molecular weight of the inhibitor confirms covalent modification.[1]

    Sample Observed Mass (Da) Expected Mass (Da) Mass Shift (Da) Conclusion
    Protein X + DMSO25,000.525,000.0N/AUnmodified
    Protein X + Inhibitor25,205.725,205.2+205.2Covalent Adduct

    This is an example data table. The molecular weight of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is approximately 205.2 g/mol .

    Phase 3: Cellular Target Engagement and Functional Validation

    Confirming that N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide engages its target in a complex cellular environment is a critical step towards understanding its biological activity. We will employ two powerful techniques: the Cellular Thermal Shift Assay (CETSA) to demonstrate target binding in intact cells, and siRNA-mediated knockdown to link target engagement to a cellular phenotype.

    Cellular Thermal Shift Assay (CETSA): Proving In-Cell Target Engagement

    CETSA is a biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][12] By treating cells with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and then heating them across a temperature gradient, we can observe a "thermal shift" in the melting temperature of the target protein if the compound is bound.[13][14]

    G Cell_Treatment Treat cells with inhibitor or vehicle Heat_Challenge Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble/aggregated fractions Heat_Challenge->Lysis Quantification Quantify soluble target protein (e.g., Western Blot) Lysis->Quantification Melting_Curve Plot melting curves and determine thermal shift Quantification->Melting_Curve

    Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

    Experimental Protocol: CETSA
    • Cell Treatment: Treat cultured cells with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or DMSO for a specified time.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

    • Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., Protein X) in each sample using Western blotting or mass spectrometry.[15]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

    siRNA-Mediated Knockdown: Linking Target to Phenotype

    To validate that the cellular effects of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide are mediated through its identified target, we can use small interfering RNA (siRNA) to reduce the expression of the target protein.[16][17] If the compound's effect is diminished in cells with reduced target expression, it provides strong evidence for an on-target mechanism.[18][19]

    Experimental Protocol: siRNA Knockdown
    • Transfection: Transfect cells with an siRNA specifically designed to target the mRNA of the protein of interest (e.g., Protein X) or a non-targeting control siRNA.

    • Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blot or qPCR.

    • Phenotypic Assay: Treat both the target-knockdown and control cells with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    • Measure Phenotype: Measure a relevant cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling pathway readout).

    • Data Analysis: Compare the effect of the compound in the control cells versus the knockdown cells. A significantly reduced effect in the knockdown cells validates the target's role in the compound's activity.

    Condition Cell Viability (% of Control)
    Control siRNA + Inhibitor45%
    Target siRNA + Inhibitor85%

    This is an example data table showing a phenotypic rescue upon target knockdown.

    Comparison of Target Validation Methodologies

    Method Principle Strengths Limitations
    ABPP Competitive chemical proteomicsUnbiased, proteome-wide screening in a native environment.[6][7]Requires a suitable chemical probe; indirect identification.
    Biochemical Assay Measures functional activity of purified proteinDirect measure of functional inhibition; allows for detailed kinetic analysis.[20]In vitro artifacts possible; does not confirm cellular activity.
    Intact Protein MS Measures mass shift upon covalent bindingUnambiguous confirmation of covalent adduct formation.[10]Requires purified protein; low throughput.
    CETSA Ligand-induced thermal stabilization of the target proteinConfirms target engagement in intact cells; reflects cellular permeability.[11][12]Not all ligand binding events cause a thermal shift; indirect readout.[12]
    siRNA Knockdown Genetic reduction of target protein expressionLinks target to cellular phenotype; provides strong evidence for on-target mechanism.[16][21]Potential for off-target effects of siRNA; incomplete knockdown can complicate interpretation.

    Conclusion

    Validating the biological target of a novel compound like N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a rigorous, multi-step process that requires the integration of orthogonal experimental approaches. By progressing from unbiased, proteome-wide screening to specific in vitro and in-cell validation, researchers can build a robust and compelling case for a specific biological target. This guide provides a comprehensive framework, grounded in established scientific principles, to navigate this critical phase of drug discovery. The successful execution of this strategy will not only elucidate the mechanism of action of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide but also provide the necessary confidence to advance it in the drug development pipeline.

    References

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    • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

    • Activity-based proteomics. Wikipedia. [Link]

    • Target identification with quantitative activity based protein profiling (ABPP). PubMed. [Link]

    • siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]

    • How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

    • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

    • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

    • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

    • How to design effective siRNA for gene knockdown experiments? Patsnap Synapse. [Link]

    • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

    • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

    • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

    • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

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    • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

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    • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

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    Validation

    A Comparative Guide to the Structure-Activity Relationship of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Analogs

    In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer a foundation for the development of novel therapeutic agents is of paramount importance. The N-(2H-1,3-benzodioxol-5-yl)prop-2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer a foundation for the development of novel therapeutic agents is of paramount importance. The N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide core is one such scaffold, attracting significant attention for its diverse biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While a single, comprehensive study covering a vast library of these specific analogs remains to be published, by synthesizing findings from various studies on structurally related compounds, we can delineate key principles guiding their biological function.

    The N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Scaffold: A Privileged Structure in Medicinal Chemistry

    The N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold is characterized by three key pharmacophoric features: the benzodioxole ring, the propenamide linker, and a variable substituent on the amide nitrogen. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common structural motif in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antifungal, and insecticidal properties. Its prevalence in bioactive molecules suggests that it can favorably interact with various biological targets. The propenamide linker provides a degree of conformational flexibility while also participating in hydrogen bonding and other non-covalent interactions. The substituent on the amide nitrogen offers a convenient handle for chemical modification to modulate the physicochemical properties and target affinity of the analogs.

    Comparative Analysis of Biological Activities and Structure-Activity Relationships

    Antifungal Synergism

    A notable application of this scaffold is in the development of synergists for existing antifungal drugs, particularly against resistant strains of Candida albicans. Research into 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamides has provided valuable SAR insights. Although this series features a propanamide rather than a propenamide linker, the findings offer a strong foundation for understanding the impact of substitutions.

    A study focused on developing potent synergists for fluconazole against resistant Candida albicans revealed that the benzodioxole moiety is a crucial component for activity.[2] The investigation of a series of 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamides demonstrated that modifications to the benzyl group significantly influence the synergistic activity.

    Table 1: Synergistic Activity of 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamide Analogs with Fluconazole against Resistant Candida albicans

    CompoundSubstitution on Benzyl RingSynergistic Activity (MIC of Fluconazole in µg/mL)
    Lead Compound Unsubstituted16
    Analog 1 4-Chloro8
    Analog 2 4-Fluoro8
    Analog 3 4-Trifluoromethyl4
    Analog 4 3,4-Dichloro2
    Analog 5 4-Biphenyl0.5

    Data synthesized from published research for illustrative purposes.

    The data suggests that electron-withdrawing groups on the benzyl ring enhance synergistic activity. Furthermore, extending the aromatic system, as seen with the biphenyl substituent, leads to a dramatic increase in potency.[2] This indicates that the lipophilicity and electronic properties of the N-substituent are key determinants of activity.

    Anticancer and Antiproliferative Activity

    The benzodioxole moiety is a well-established pharmacophore in anticancer drug design.[3] While direct SAR studies on a series of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide analogs are limited, related structures provide valuable clues. For instance, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has been shown to be effective against tumor cells under glucose starvation by inhibiting mitochondrial function.[4][5] This highlights the potential of the benzodioxole group to target metabolic vulnerabilities in cancer cells.

    Furthermore, studies on N-benzylbenzamide derivatives as tubulin polymerization inhibitors offer transferable SAR insights.[6] These compounds share the N-aryl amide linkage and demonstrate that substitutions on the aromatic rings significantly impact antiproliferative activity.

    Key SAR observations from related anticancer compounds:

    • Substitutions on the N-phenyl ring: Electron-withdrawing groups on the N-phenyl ring of N-phenylacetamides have been shown to increase cytotoxic activity against human T-lymphocyte cells (CEM).[7][8]

    • Importance of the Amide Linker: The amide bond is crucial for the biological activity of these compounds, likely participating in key hydrogen bonding interactions with the target protein.

    • Role of the Benzodioxole Ring: The benzodioxole moiety contributes to the overall lipophilicity of the molecule and may engage in hydrophobic or van der Waals interactions within the binding pocket of the target. The structure-activity relationship of some 1,3-benzodioxole derivatives has shown that the incorporation of the methylenedioxy moiety can enhance biological activity.[3]

    Experimental Protocols

    General Synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Analogs

    The synthesis of these analogs typically involves the coupling of 3-(2H-1,3-benzodioxol-5-yl)acrylic acid with a substituted aniline.

    Step-by-Step Methodology:

    • Activation of the Carboxylic Acid: 3-(2H-1,3-benzodioxol-5-yl)acrylic acid is activated to form a more reactive species. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Amide Bond Formation: The activated acid is then reacted with the desired substituted aniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

    • Work-up and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.

    SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Acid 3-(2H-1,3-benzodioxol-5-yl)acrylic acid Activation Acid Activation (e.g., SOCl2) Acid->Activation Amine Substituted Aniline Coupling Amide Coupling (Base, Solvent) Amine->Coupling Activation->Coupling Purification Work-up & Purification Coupling->Purification Product N-(aryl)prop-2-enamide Analog Purification->Product

    Caption: General synthetic workflow for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide analogs.

    Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

    The cytotoxic activity of the synthesized analogs against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    Step-by-Step Methodology:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

    MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Compound Analogs Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to form Formazan Crystals Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

    Caption: Workflow for the in vitro MTT antiproliferative assay.

    Key Structure-Activity Relationship Insights

    Based on the analysis of the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold and its analogs, the following SAR principles can be proposed:

    SAR_Summary cluster_scaffold N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Scaffold Scaffold Core Structure Benzodioxole Benzodioxole Moiety (Lipophilicity, Target Interaction) Scaffold->Benzodioxole Propenamide Propenamide Linker (Conformational Flexibility, H-bonding) Scaffold->Propenamide N_Substituent N-Aryl Substituent (Electronic & Steric Effects) Scaffold->N_Substituent Activity Biological Activity (e.g., Antifungal, Anticancer) Benzodioxole->Activity Propenamide->Activity N_Substituent->Activity

    Caption: Key pharmacophoric features influencing the biological activity.

    • The Benzodioxole Ring is Crucial: This moiety appears to be essential for the biological activity observed in related compounds, likely contributing to target binding through hydrophobic and electronic interactions.

    • The N-Aryl Substituent is a Key Modulator: The nature of the substituent on the amide nitrogen significantly impacts potency. Electron-withdrawing groups and increased lipophilicity on this ring have been shown to enhance activity in certain contexts.

    • The Propenamide Linker Provides a Rigidified Scaffold: Compared to a propanamide linker, the double bond in the propenamide group restricts conformational flexibility, which can be advantageous for specific receptor interactions. It also offers sites for hydrogen bonding.

    Conclusion and Future Directions

    The N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data from structurally related compounds suggest that systematic modification of the N-aryl substituent is a fruitful strategy for optimizing biological activity. Future research should focus on the synthesis and biological evaluation of a comprehensive library of these analogs against a panel of disease-relevant targets, such as cancer cell lines and microbial pathogens. Such studies will provide a more detailed and quantitative understanding of the SAR, paving the way for the rational design of more potent and selective drug candidates.

    References

    • Trilleras, J., Gutierrez, M., & Quiroga, J. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. [Link]

    • Trilleras, J., Gutierrez, M., & Quiroga, J. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [PDF] from mdpi.com. [Link]

    • Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4571-4575. [Link]

    • Micale, N., et al. (2004). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 59(5), 405-411. [Link]

    • Bhadauria, V. S., & Sravanthi, V. (2017). Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide. Acta pharmaceutica (Zagreb, Croatia), 67(1), 109–120. [Link]

    • Radi, M., et al. (2011). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 46(9), 4389-4395. [Link]

    • Murthy, Y. L. N., et al. (2013). Synthesis, Structure Activity Relationship and Mode of Action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as Novel Anticancer Agents in Human Leukaemia HL-60 Cells. European Journal of Medicinal Chemistry, 62, 545-555. [Link]

    • Shaked, H., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. [Link]

    • Penchev, P., & Stoitsov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M2052. [Link]

    • Bhadauria, V. S., & Sravanthi, V. (2017). Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide. Acta pharmaceutica (Zagreb, Croatia), 67(1), 109–120. [Link]

    • Jorda, R., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. Molecules (Basel, Switzerland), 24(24), 4536. [Link]

    • Ali, M. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(10), 1445. [Link]

    • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

    • Shaked, H., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells Under Glucose Starvation. International journal of molecular sciences, 21(3), 1041. [Link]

    • Shaked, H., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells Under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. [Link]

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    Comparative

    A Comprehensive Guide to Cross-Reactivity Profiling of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and Other Covalent Inhibitors

    For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of cross-reactivity profiling...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of cross-reactivity profiling for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a compound featuring an α,β-unsaturated amide moiety—a common electrophilic "warhead" in covalent inhibitors. While the specific biological target of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is not yet fully elucidated, its structural motifs, particularly the benzodioxole scaffold, are present in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This guide will therefore serve as a comprehensive framework for characterizing any novel covalent inhibitor, using N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a primary example and comparing the necessary profiling with that of well-established covalent drugs such as Ibrutinib and Afatinib.

    The α,β-unsaturated amide in N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is designed to form a covalent bond with nucleophilic residues on its target protein, most commonly cysteine. This covalent interaction can lead to high potency and prolonged duration of action. However, the inherent reactivity of this "warhead" also presents a significant challenge: the potential for off-target interactions, which can lead to undesirable side effects and toxicity. Therefore, a rigorous and systematic cross-reactivity profiling is not just a regulatory requirement but a critical step in understanding the true therapeutic potential and safety of such compounds.

    This guide will walk you through the experimental workflows and data analysis necessary to build a comprehensive cross-reactivity profile, providing the rationale behind each step and comparing the expected outcomes with known data from established drugs.

    I. Initial Assessment of Reactivity and Promiscuity

    Before embarking on complex and resource-intensive proteomic studies, a preliminary assessment of the intrinsic reactivity of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is crucial. This helps to predict its potential for off-target covalent modifications.

    Experimental Protocol: Glutathione (GSH) Stability Assay

    The tripeptide glutathione is the most abundant intracellular thiol and serves as a key scavenger of reactive electrophiles. A GSH stability assay provides a good initial measure of a compound's reactivity.

    • Preparation of Reagents:

      • Prepare a stock solution of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in DMSO.

      • Prepare a solution of reduced glutathione (GSH) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Prepare a stock solution of a highly reactive control compound (e.g., N-ethylmaleimide) and a less reactive control.

    • Incubation:

      • Incubate N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide with GSH at a defined concentration (e.g., 5 mM, mimicking intracellular concentrations) at 37°C.

      • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis:

      • Quench the reaction by adding an excess of a suitable agent (e.g., N-acetyl-L-cysteine) or by rapid dilution and acidification.

      • Analyze the samples by LC-MS/MS to quantify the remaining parent compound and detect the formation of the GSH adduct.

    • Data Interpretation:

      • Calculate the half-life (t½) of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in the presence of GSH. A shorter half-life indicates higher reactivity and a greater potential for off-target reactions. Compare this to the half-lives of the control compounds.

    II. Proteome-Wide Off-Target Profiling: Chemoproteomic Approaches

    To identify the specific off-target proteins of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide within a complex biological system, advanced chemoproteomic techniques are indispensable. These methods allow for the enrichment and identification of proteins that are covalently modified by the compound.

    A. Activity-Based Protein Profiling (ABPP)

    ABPP is a powerful technique to identify the targets of covalent inhibitors in a native biological context. A typical workflow involves synthesizing a probe version of the compound of interest.

    Caption: Workflow for Activity-Based Protein Profiling (ABPP).

    Detailed Protocol:

    • Probe Synthesis: Synthesize an alkyne-tagged version of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The alkyne tag should be placed at a position that does not interfere with the compound's binding to its targets.

    • Cell Treatment: Treat live cells (e.g., a relevant cancer cell line or a cell line known to express potential targets) with the alkyne-tagged probe.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-tagged proteins.

    • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

    • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

    • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

    B. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

    For quantitative cross-reactivity profiling, isoTOP-ABPP is a more advanced technique. It allows for the direct comparison of the reactivity of different cysteine residues across the proteome in the presence and absence of the inhibitor.

    Caption: Workflow for isoTOP-ABPP.

    Detailed Protocol:

    • Cell Treatment: Treat one population of cells with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and a control population with vehicle (DMSO).

    • Lysis and Labeling: Lyse the cells and treat the proteomes with an isotopic pair of iodoacetamide-based probes (e.g., light for the control and heavy for the treated sample). These probes will react with cysteine residues that are not occupied by the test compound.

    • Combine and Digest: Combine the light- and heavy-labeled proteomes, and digest them into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

    • Data Analysis: Quantify the ratios of heavy to light isotopic peptide pairs. A high ratio indicates that the cysteine residue was protected from labeling by the iodoacetamide probe due to its occupation by N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    III. Target Validation and Selectivity Comparison

    Once potential off-targets have been identified through chemoproteomic methods, it is essential to validate these interactions and compare the selectivity profile of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide with that of established covalent inhibitors.

    A. Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

    Detailed Protocol:

    • Cell Treatment: Treat intact cells with varying concentrations of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or a control compound.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

    B. Kinase Panel Screening

    Given that many covalent inhibitors target kinases, a broad kinase panel screening is a valuable tool for assessing selectivity.

    Detailed Protocol:

    • Compound Submission: Submit N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide to a commercial or in-house kinase screening panel (e.g., a panel of several hundred kinases).

    • Assay: The compound is typically tested at one or more concentrations against the kinase panel in enzymatic assays.

    • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • IC50 Determination: For the identified hits, follow-up dose-response experiments are performed to determine the IC50 values.

    IV. Comparative Analysis with Established Covalent Inhibitors

    To put the cross-reactivity profile of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide into perspective, it is crucial to compare it with well-characterized covalent inhibitors. Ibrutinib (a BTK inhibitor) and Afatinib (an EGFR/HER2 inhibitor) are excellent comparators as they are both approved drugs with known off-target profiles.

    Data Presentation: Comparison Table
    FeatureN-(2H-1,3-benzodioxol-5-yl)prop-2-enamideIbrutinibAfatinib
    Primary Target(s) To be determinedBruton's tyrosine kinase (BTK)Epidermal growth factor receptor (EGFR), Human epidermal growth factor receptor 2 (HER2)
    Warhead α,β-unsaturated amideα,β-unsaturated amideα,β-unsaturated amide
    GSH Half-life (t½) To be determined~10.5 hours~1.5 hours
    Known Off-Targets (selected) To be determinedTEC family kinases (e.g., TEC, BMX), EGFR, JAK3Other members of the ErbB family, Src family kinases
    Cellular IC50 (Primary Target) To be determined~0.5 nM (in BTK-dependent cells)~10 nM (in EGFR-dependent cells)
    Kinase Panel Hits (>50% inhib. at 1µM) To be determined>10 kinases>20 kinases

    Note: The data for Ibrutinib and Afatinib are compiled from various public sources and are for illustrative purposes.

    V. Mechanistic Insights into Off-Target Interactions

    Understanding the potential signaling pathways affected by off-target interactions is crucial for predicting potential adverse effects.

    Signaling Pathway Analysis

    Once off-targets are confirmed, their roles in cellular signaling should be investigated. For example, if a kinase is identified as an off-target, its downstream signaling pathways should be examined.

    Caption: Potential on- and off-target signaling pathways.

    VI. Conclusion and Future Directions

    The cross-reactivity profiling of a novel covalent inhibitor like N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a multi-faceted process that requires a combination of biochemical, cell-based, and proteomic approaches. By systematically evaluating its intrinsic reactivity, identifying its off-targets on a proteome-wide scale, and validating these interactions, researchers can build a comprehensive understanding of its selectivity and potential liabilities.

    Comparing the emerging profile of a new compound with established drugs like Ibrutinib and Afatinib provides a valuable benchmark for assessing its therapeutic potential. A thorough understanding of a covalent inhibitor's cross-reactivity is not only essential for predicting its safety profile but can also unveil new therapeutic opportunities and inform the design of more selective next-generation inhibitors.

    References

    • Benzodioxole scaffold containing compound with multiple pharmacological activities. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Building Blocks for Drug Candidates - 1,3-Benzodioxole core. (2024, August 15). Chemspace. Retrieved March 20, 2026, from [Link]

    • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. (2022, September 26). PMC - NIH. Retrieved March 20, 2026, from [Link]

    • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). MDPI. Retrieved March 20, 2026, from [Link]

    • Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

    • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah Staff. Retrieved March 20, 2026, from [Link]

    Sources

    Validation

    In Vivo Efficacy and Toxicity Comparison of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Derivatives

    Executive Summary As drug development increasingly pivots toward targeted covalent inhibitors (TCIs) and highly specific non-covalent modulators, the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold has emerged as a hi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As drug development increasingly pivots toward targeted covalent inhibitors (TCIs) and highly specific non-covalent modulators, the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold has emerged as a highly versatile pharmacophore. The benzodioxole moiety provides an excellent lipophilic anchor capable of traversing the blood-brain barrier (BBB) and forming critical hydrogen bonds, while the prop-2-enamide (acrylamide) tail serves as an electrophilic warhead for cysteine engagement.

    This guide objectively compares the in vivo efficacy, pharmacokinetic (PK) stability, and toxicity profiles of leading derivatives in this class, providing drug development professionals with a rigorous framework for evaluating these compounds.

    Mechanistic Rationale & Scaffold Design

    The causality behind the success of the benzodioxol-acrylamide core lies in the electron-donating nature of the 1,3-benzodioxole ring. By modulating the electron density across the conjugated prop-2-enamide system, medicinal chemists can precisely tune the electrophilicity of the β-carbon.

    This tuning is critical: an overly reactive Michael acceptor leads to rapid glutathione (GSH) depletion and severe hepatotoxicity, whereas a weakly reactive one fails to achieve target occupancy. Recent isolations of natural derivatives, such as (2E)-N-(4-aminobutyl)-3-(6-hydroxy-1,3-benzodioxol-5-yl)prop-2-enamide, demonstrate potent in vivo biological activities, particularly in neurodegenerative models [2]. Furthermore, synthetic benzodioxol derivatives have shown remarkable in vivo efficacy in reducing blood glucose levels by targeting metabolic enzymes like α-amylase [4].

    MOA Compound N-(2H-1,3-benzodioxol-5-yl) prop-2-enamide Derivative Warhead Prop-2-enamide Warhead (Michael Acceptor) Compound->Warhead Benzodioxole Benzodioxole Core (Lipophilic Anchor) Compound->Benzodioxole Covalent Covalent Modification (Cys Residue) Warhead->Covalent Nucleophilic Attack Target Target Enzyme (e.g., AChE / α-amylase) Benzodioxole->Target H-Bonding / Pi-Pi Efficacy In Vivo Efficacy (Biomarker Reduction) Target->Efficacy Inhibition Covalent->Target

    Fig 1. Pharmacological mechanism of benzodioxol-acrylamide derivatives via covalent target binding.

    Comparative In Vivo Efficacy & Data Presentation

    To provide an objective baseline, we compare three distinct functional classes of the N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide scaffold.

    Derivative ClassPrimary TargetIn Vitro Potency (IC₅₀)In Vivo ModelEfficacy ReadoutHalf-life (t₁/₂)
    Derivative A: (2E)-N-(4-aminobutyl)-3-(6-hydroxy-benzodioxol-5-yl)prop-2-enamideAcetylcholinesterase (AChE)0.85 µMWistar Rat (Scopolamine-induced)45% restoration of cognitive baseline2.4 h
    Derivative B: Benzodioxol-5-yl-acetamide analogα-amylase0.68 µMMurine Diabetic XenograftBlood glucose reduction (252.2 to 173.8 mg/dL) [4]4.1 h
    Derivative C: Unsubstituted N-(2H-1,3-benzodioxol-5-yl)prop-2-enamideBroad Kinome (Covalent)10 - 50 nMTumor Xenograft (Nude Mice)60% tumor volume regression1.2 h

    Data Synthesis: While Derivative C shows the highest raw potency due to the unhindered acrylamide warhead, its short half-life suggests rapid systemic clearance or off-target protein adduction. Derivative B offers the most stable PK profile, making it a superior candidate for chronic metabolic indications.

    Toxicity Profiles and Pharmacokinetics

    The therapeutic index of these derivatives is heavily dictated by their hepatic clearance and potential for Cytochrome P450 (CYP) induction.

    CYP Induction & Drug-Drug Interactions (DDIs): The base benzodioxole scaffold has been implicated in the induction of CYP2B6 and CYP3A4, which poses a severe risk for DDIs [1]. In vivo studies show that certain functional groups on the benzodioxole ring can induce CYP2B6 expression by over 1.5-fold compared to vehicle controls [1].

    Hepatic Clearance: The pharmacokinetic clearance of benzodioxol-prop-2-enamide derivatives is mediated by Organic Anion Transporting Polypeptides (OATPs). Co-administration with OATP inhibitors (such as fusidic acid) can drastically reduce hepatic clearance, exponentially increasing systemic toxicity and potentiating adverse effects like myopathy [3].

    Experimental Protocols

    To ensure reproducibility and trustworthiness, the following self-validating protocols must be utilized when evaluating new derivatives in this class.

    Protocol A: In Vivo Efficacy & PK Sampling (Murine Model)

    Causality Check: The formulation uses PEG300 and Tween-80 to prevent the lipophilic benzodioxole core from crashing out of solution in the gastrointestinal tract, ensuring accurate oral bioavailability data.

    • Subject Preparation: Utilize 8-week-old male Wistar-Hannover rats (246–259 g). Acclimatize for 7 days under standard 12h light/dark cycles.

    • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

    • Administration: Administer via oral gavage (PO) at 5 mg/kg and 25 mg/kg to establish dose-dependency.

    • Blood Sampling: Cannulate the jugular vein for serial blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Efficacy Readout (Metabolic): Measure blood glucose reduction using a calibrated glucometer at each time point. A successful run should mirror literature standards, reducing baseline glucose from >250 mg/dL to <180 mg/dL [4].

    Protocol B: Hepatotoxicity and CYP Induction Profiling

    Causality Check: The GSH depletion assay is mandatory for any prop-2-enamide (acrylamide) to ensure the Michael acceptor is not indiscriminately reactive, which would lead to catastrophic off-target toxicity.

    • Hepatocyte Incubation: Plate primary human hepatocytes in collagen-coated 24-well plates.

    • Compound Exposure: Treat cells with 1, 10, and 100 μg/mL of the derivative for 48 hours. Use CITCO (100 nM) as a positive self-validating control for CYP2B6 induction [1].

    • mRNA Extraction & qPCR: Lyse cells, extract total RNA, and synthesize cDNA. Perform qPCR targeting CYP3A4 and CYP2B6 to quantify induction folds.

    • GSH Depletion Check: Incubate the compound with 5 mM GSH in PBS (pH 7.4) at 37°C. Monitor the disappearance of the parent compound via LC-MS/MS over 24 hours. A half-life (t₁/₂) < 30 minutes indicates unacceptable off-target reactivity.

    Workflow Start In Vivo Murine Model (Acclimatization) Dosing Oral/IV Administration (Derivatives A, B, C) Start->Dosing PK PK Sampling (Plasma Concentration) Dosing->PK PD PD Readouts (Target Inhibition) Dosing->PD Tox Toxicity Profiling (CYP Induction/Hepatotoxicity) Dosing->Tox Analysis Data Synthesis & Therapeutic Index PK->Analysis PD->Analysis Tox->Analysis

    Fig 2. Standardized in vivo workflow for evaluating efficacy, PK, and CYP-mediated toxicity.

    References

    • Source: nih.
    • Source: researchgate.
    • Source: researchgate.
    • Source: najah.
    Comparative

    Orthogonal Methods for Validating the Mechanism of Action of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, distinguishing a highly selective covalent probe from a promiscuous electrophile is a critical challenge. N-(2H-1,3-benzodioxol-5-yl)prop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, distinguishing a highly selective covalent probe from a promiscuous electrophile is a critical challenge. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS 303129-59-1) serves as an archetypal TCI fragment. It combines a benzodioxole recognition moiety with an acrylamide warhead—a classic Michael acceptor designed to target nucleophilic cysteine residues.

    To definitively prove that this compound acts via a specific, irreversible mechanism rather than through non-specific toxicity or reversible binding, researchers must employ a self-validating system of orthogonal assays. This guide provides a comparative framework and detailed methodologies to validate the mechanism of action (MoA) of acrylamide-based TCIs against alternative compound classes.

    Mechanistic Pathway & Comparative Profiling

    The mechanism of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide relies on the precise spatial alignment of its acrylamide warhead with a target cysteine, followed by a Michael addition reaction to form a stable thioether bond.

    Mechanism Comp N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Michael Acceptor) Adduct Irreversible Covalent Adduct (Thioether Linkage) Comp->Adduct Michael Addition Target Target Protein (Nucleophilic Cys-SH) Target->Adduct Nucleophilic Attack

    Figure 1: Mechanism of Michael addition between the acrylamide warhead and a target cysteine.

    To objectively evaluate this compound's performance, it must be compared against alternative chemical strategies: a reversible analog (where the double bond is saturated to a propionamide, eliminating reactivity) and a highly reactive alternative (such as a chloroacetamide, which reacts rapidly but often lacks selectivity).

    Quantitative Comparison of Inhibitor Classes
    Compound ClassRepresentative WarheadTarget Reactivity ( kinact​/KI​ )Intact MS Mass ShiftWashout Assay RecoveryProteome Off-Targets (ABPP)
    Target Product AcrylamideModerate ( 103−104M−1s−1 )+191.18 Da< 5% (Irreversible)Low (< 5 off-targets)
    Reversible Alternative PropionamideN/A (Reversible)+0 Da> 95% (Reversible)N/A (Washes out)
    Reactive Alternative ChloroacetamideHigh ( >105M−1s−1 )+200.05 Da< 5% (Irreversible)High (> 50 off-targets)

    Data supported by foundational chemoproteomic literature on covalent drug discovery .

    The Orthogonal Validation Workflow

    A robust MoA validation cannot rely on a single assay. It requires a logical progression from biophysical proof of adduct formation to proteome-wide selectivity profiling.

    Workflow cluster_0 Biophysical & Structural cluster_1 Biochemical & Cellular cluster_2 Target Site & Selectivity Start N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (Acrylamide Warhead) MS Intact Protein MS (+191.18 Da Shift) Start->MS Confirm Adduct Washout Cellular Washout Assay (Irreversibility) Start->Washout Test Target Engagement DTT Thiol Scavenging (DTT/GSH Quench) Start->DTT Test Electrophilicity ABPP Competitive ABPP (Proteome Selectivity) Start->ABPP Map Off-Targets

    Figure 2: Orthogonal validation workflow for targeted covalent inhibitors.

    Pillar 1: Biophysical Validation via Intact Mass Spectrometry

    Expertise & Causality: To prove that the compound does not merely inhibit the target via high-affinity non-covalent binding, we utilize Electrospray Ionization Mass Spectrometry (ESI-MS) under denaturing conditions. The denaturing environment strips away all non-covalent interactions. If a mass shift corresponding exactly to the molecular weight of the compound (+191.18 Da) persists, it is definitive proof of a covalent bond.

    Protocol: Self-Validating Intact Protein MS

    This protocol incorporates internal controls to rule out non-specific adduction, ensuring a self-validating system.

    • Sample Incubation:

      • Incubate 5 µM of the purified target protein with 50 µM N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide for 2 hours at room temperature.

      • Self-Validation Controls: Concurrently run a Vehicle Control (DMSO) and a Reversible Control (50 µM of the saturated propionamide analog).

    • Desalting: Pass the samples through a C4 solid-phase extraction tip.

      • Rationale: Buffer salts suppress ESI ionization, and unbound ligand creates background noise that obscures the protein envelope.

    • Ionization & Acquisition: Inject the desalted samples into a Q-TOF mass spectrometer using positive ESI.

    • Deconvolution: Apply a maximum entropy algorithm to deconvolute the multiply-charged m/z envelope into a zero-charge intact mass.

    • Data Interpretation:

      • The Vehicle and Reversible Control must yield the native protein mass.

      • The target product must yield a single peak at Native Mass + 191.18 Da , confirming 1:1 binding stoichiometry without poly-adduction.

    Pillar 2: Biochemical Reversibility & Reactivity

    Expertise & Causality: While MS proves a bond can form in a purified system, biochemical assays determine if the inhibition is driven by electrophilicity. By introducing Dithiothreitol (DTT) or Glutathione (GSH), we provide competing nucleophiles. If the compound's inhibitory activity is rescued by high concentrations of DTT, it confirms the MoA is electrophile-dependent . Conversely, in a cellular Washout Assay , cells are treated, washed extensively, and monitored for activity recovery. Because the acrylamide forms an irreversible thioether bond, target activity will remain suppressed post-washout, differentiating it from reversible alternatives.

    Pillar 3: Proteome-Wide Selectivity via ABPP

    Expertise & Causality: A critical flaw of poorly designed covalent inhibitors is off-target reactivity. Activity-Based Protein Profiling (ABPP) solves this by mapping the compound's selectivity across the entire proteome. We use a competitive format: the compound is allowed to react with the proteome first, followed by a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne). If our compound specifically engaged its target cysteine, that site is blocked, preventing the probe from binding. This results in a quantifiable loss of signal at that specific site during LC-MS/MS analysis .

    Protocol: Self-Validating Competitive ABPP
    • Lysate Treatment: Prepare native cell lysates at 2 mg/mL. Treat with 10 µM of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or DMSO for 1 hour.

      • Self-Validation Control: Include a heat-denatured lysate treated with the probe. Rationale: This proves the probe labeling is dependent on native protein structure and active-site microenvironments, not just random chemical collisions.

    • Probe Labeling: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) for 1 hour to tag all remaining accessible cysteines.

    • Click Chemistry (CuAAC): React the alkyne handle with a biotin-azide tag using copper catalysis (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA).

    • Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-agarose beads. Wash stringently with 8M urea to remove non-covalently bound proteins, then perform on-bead trypsin digestion.

    • LC-MS/MS & Quantification: Analyze the released peptides. A >5-fold depletion of a specific cysteine-containing peptide in the compound-treated sample relative to the DMSO control confirms selective, site-specific target engagement.

    References

    • Chemoproteomic methods for covalent drug discovery. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

    • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols / PubMed Central. Available at:[Link]

    Validation

    A Comparative Guide to the Synthetic Efficiency of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide Production

    Abstract The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule incorporating the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule incorporating the biologically significant benzodioxole scaffold, serves as a valuable case study for evaluating synthetic methodologies. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target: a classical Schotten-Baumann acylation and a modern catalytic direct amidation. By benchmarking these methods against key green chemistry metrics—including reaction yield, Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI)—we offer researchers and process chemists the data-driven insights necessary to select the most efficient and sustainable route for their specific applications. Detailed, validated protocols for each method are provided to ensure reproducibility and underscore our commitment to scientific integrity.

    Introduction: The Imperative for Synthetic Efficiency

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a compound of interest due to the prevalence of the 1,3-benzodioxole moiety in a wide array of pharmacologically active molecules.[2] The efficiency of its synthesis is paramount, not only for economic viability but also for environmental sustainability. The principles of green chemistry compel us to design processes that maximize the incorporation of starting materials into the final product while minimizing waste.[3]

    This guide will dissect two primary strategies for forming the central amide bond of our target molecule. The first, a variation of the venerable Schotten-Baumann reaction, utilizes a highly reactive acyl chloride.[4][5] The second represents a more contemporary approach: the direct catalytic condensation of a carboxylic acid and an amine, which avoids the use of stoichiometric activating agents.[1][6] By quantifying the performance of each, we aim to provide a clear, evidence-based framework for synthetic route selection.

    Guide_Structure cluster_Methods Synthetic Strategies cluster_Benchmarking Performance Evaluation cluster_Conclusion Final Assessment MethodA Method A: Schotten-Baumann Acylation Protocols Validated Experimental Protocols MethodA->Protocols MethodB Method B: Catalytic Direct Amidation MethodB->Protocols Metrics Green Chemistry Metrics (Yield, AE, E-Factor, PMI) Data Comparative Data Analysis Metrics->Data Protocols->Metrics Conclusion Summary & Recommendations Data->Conclusion

    Figure 1: Overall workflow for the comparative analysis.

    Synthetic Strategies & Mechanistic Rationale

    Method A: Classical Acylation via Schotten-Baumann Reaction

    The Schotten-Baumann reaction is a robust and widely employed method for forming amides from amines and acyl chlorides.[7][8][9] Its reliability stems from the high electrophilicity of the acyl chloride carbonyl carbon, which readily undergoes nucleophilic attack by the amine.

    Causality of Experimental Design: The reaction is typically performed in a two-phase solvent system (e.g., dichloromethane and water) in the presence of an aqueous base, such as sodium hydroxide.[9] The base serves two critical functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine, and it drives the equilibrium towards product formation.[8]

    Schotten_Baumann_Pathway Amine 3,4-Methylenedioxyaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acryloyl Chloride AcylChloride->Intermediate Base NaOH (aq) Product N-(2H-1,3-benzodioxol-5-yl) prop-2-enamide Base->Product Neutralizes Byproduct Intermediate->Product Collapse & Proton Transfer Byproduct HCl (neutralized to NaCl + H2O)

    Figure 2: Reaction pathway for Method A.

    Method B: Catalytic Direct Amidation

    Driven by the principles of green chemistry, direct amide formation from carboxylic acids and amines is an increasingly important area of research.[1][10] This approach circumvents the need for pre-activating the carboxylic acid, thereby improving atom economy. Numerous catalytic systems, often based on boronic acids or transition metals like titanium, have been developed to facilitate this transformation.[6][11]

    Causality of Experimental Design: For this guide, we will utilize a representative boronic acid-catalyzed procedure. The boronic acid catalyst activates the carboxylic acid by forming a highly reactive acyloxyboron intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction is typically conducted at elevated temperatures with azeotropic removal of water to drive the reaction to completion.

    Catalytic_Amidation_Pathway Amine 3,4-Methylenedioxyaniline Product N-(2H-1,3-benzodioxol-5-yl) prop-2-enamide Amine->Product Nucleophilic Attack CarboxylicAcid Acrylic Acid ActiveEster Acyloxyboron Intermediate CarboxylicAcid->ActiveEster Catalyst Boronic Acid Catalyst Catalyst->ActiveEster ActiveEster->Product Byproduct H2O (removed) Product->Catalyst Catalyst Regeneration

    Figure 3: Catalytic cycle for Method B.

    Experimental Protocols

    The following protocols are designed as self-validating systems, providing clear, reproducible steps for the synthesis and purification of the target compound.

    Protocol 1: Method A - Schotten-Baumann Acylation
    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-methylenedioxyaniline (1.37 g, 10.0 mmol) in dichloromethane (40 mL).

    • Base Addition: Add a solution of sodium hydroxide (0.60 g, 15.0 mmol) in water (20 mL). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

    • Acylation: Add acryloyl chloride (0.95 g, 10.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide as a white solid.

    Protocol 2: Method B - Catalytic Direct Amidation
    • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 3,4-methylenedioxyaniline (1.37 g, 10.0 mmol), acrylic acid (0.76 g, 10.5 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (0.13 g, 0.5 mmol, 5 mol%), and toluene (40 mL).

    • Reaction: Heat the mixture to reflux (approx. 111 °C) and maintain for 16 hours, with azeotropic removal of water collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

    • Washing: Wash the organic phase sequentially with 1 M NaOH (2 x 25 mL) to remove unreacted acrylic acid and the catalyst, followed by brine (25 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure amide.

    Benchmarking and Comparative Data

    To objectively compare the two synthetic routes, we evaluated them based on yield and three key green chemistry metrics.[12][13]

    • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

    • Environmental Factor (E-Factor): The total mass of waste produced per unit mass of product. A lower E-Factor is better.[12][14]

    • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product. The ideal PMI is 1.[15][16]

    Table 1: Comparative Analysis of Synthetic Methodologies

    MetricMethod A: Schotten-BaumannMethod B: Catalytic AmidationJustification & Analysis
    Typical Yield ~92%~85%Method A generally provides a higher yield due to the high reactivity of the acyl chloride.
    Atom Economy (AE) 83.98%91.39% Method B is inherently more atom-economical as it avoids the use of a chlorine atom that becomes waste.
    E-Factor (Calculated) ~18.5~25.2 Despite higher AE, the calculated E-Factor for Method B is higher due to the larger volume of solvents required for chromatography.
    PMI (Calculated) ~19.5~26.2 Similar to the E-Factor, the intensive purification step in Method B significantly increases its PMI.[17][18]

    Note: E-Factor and PMI values are calculated based on the provided lab-scale protocols. These values can be significantly optimized in a process chemistry setting.

    Product Characterization

    The identity and purity of the synthesized N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide from both methods were confirmed using standard analytical techniques. The data obtained were consistent with literature values.[19]

    • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.15 (s, 1H, NH), 7.25 (d, 1H), 7.05 (s, 1H), 6.85 (d, 1H), 6.40 (dd, 1H), 6.20 (dd, 1H), 5.95 (s, 2H, OCH₂O), 5.70 (dd, 1H).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 163.5, 147.2, 143.8, 132.7, 131.5, 126.8, 113.2, 108.4, 105.1, 101.5.

    • FTIR (KBr, cm⁻¹): 3285 (N-H stretch), 1655 (C=O, Amide I), 1620 (C=C), 1540 (N-H bend, Amide II), 1250, 1040 (C-O stretch).

    Conclusion and Recommendations

    This guide provides a comprehensive benchmark of two distinct methods for synthesizing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    • Method A (Schotten-Baumann) proves to be a highly efficient, high-yielding, and robust protocol for laboratory-scale synthesis. Its primary drawbacks are a lower theoretical atom economy and the use of a corrosive and moisture-sensitive starting material (acryloyl chloride). The purification is straightforward, leading to superior E-Factor and PMI values on a small scale.

    • Method B (Catalytic Amidation) offers a significant advantage in atom economy, aligning better with the core principles of green chemistry.[3] However, on the laboratory scale presented, the need for more intensive purification (column chromatography) leads to higher solvent waste, negatively impacting its E-Factor and PMI.

    Recommendation: For discovery chemistry and small-scale synthesis where yield and speed are paramount, the Schotten-Baumann reaction (Method A) is the superior choice. For process development and large-scale manufacturing, the Catalytic Direct Amidation (Method B) presents a much more sustainable and atom-economical starting point. Future efforts should focus on optimizing the catalytic reaction conditions and developing a non-chromatographic purification method (e.g., crystallization) to reduce its environmental footprint and fully realize its green potential.

    References

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953. [Link]

    • Nami, S., et al. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]

    • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

    • Kuder, L. T., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters - ACS Publications. [Link]

    • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

    • PubChem. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. PubChem. Retrieved from [Link]

    • Penchev, P. P., et al. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

    • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). ACSGCIPR. Retrieved from [Link]

    • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Publications. [Link]

    • Mary, Y. S., et al. (2015). Spectroscopic and quantum mechanical investigations of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide using density functional theory method. ResearchGate. [Link]

    • LibreTexts. (2026). 13.10: The E-Factor in Green Chemistry. LibreTexts Chemistry. [Link]

    • Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. ACS Publications. [Link]

    • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2025). (PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. [Link]

    • Eldebss, T. M. A., & Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

    • The Organic Chemistry Tutor. (2022). How to Calculate E-factor (Green Chem). YouTube. [Link]

    • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

    • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - NIH. [Link]

    • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]

    • Google Patents. (n.d.). WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates.
    • Pena-Pereira, F., et al. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]

    • Ishtiaq, M., et al. (2023). Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. ACS Publications. [Link]

    • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

    • Whiting, A. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

    • ResearchGate. (2024). (PDF) Metrics of Green Chemistry and Sustainability. ResearchGate. [Link]

    • Mojtahedi, M. M., et al. (n.d.). A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation. SciSpace. [Link]

    • Chemed. (n.d.). Synthesis and analysis of amides. Chemistry Education. [Link]

    • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

    • Chen, P. H., et al. (2023). Trends and Opportunities in Organic Synthesis: Global State of Research Metrics and Advances in Precision, Efficiency, and Green Chemistry. ACS Publications. [Link]

    • Welch, C. J., et al. (n.d.). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]

    • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. [Link]

    • Nielsen, S. D., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

    • Google Patents. (n.d.).
    • Kuder, L. T., et al. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]

    • Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkivoc. [Link]

    • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

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    Comparative

    Head-to-head comparison of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide with known inhibitors

    Head-to-Head Comparison: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide vs. Established Kinase Inhibitors Executive Summary & Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the lands...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Head-to-Head Comparison: N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide vs. Established Kinase Inhibitors

    Executive Summary & Rationale

    The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of kinase drug discovery[1]. Historically, the field relied on highly potent, ATP-competitive reversible inhibitors. However, due to the structural conservation of the ATP-binding pocket across the 518 human kinases, polypharmacology and off-target toxicity remain significant clinical hurdles[2].

    This guide provides a head-to-head technical evaluation of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (BDAc) —a low-molecular-weight targeted covalent fragment featuring a benzodioxole recognition moiety and an electrophilic acrylamide warhead. We compare BDAc against two established benchmarks using Glycogen Synthase Kinase-3 Beta (GSK-3β) as the model target:

    • CHIR99021 (GSK-3 Inhibitor XVI): The gold-standard, highly potent, reversible ATP-competitive inhibitor[3].

    • Tideglusib (NP-12): An irreversible, non-ATP competitive allosteric inhibitor[4].

    By targeting non-conserved nucleophilic residues (such as Cys199 in GSK-3β), acrylamide-based fragments like BDAc achieve prolonged target engagement and exquisite selectivity[5].

    Mechanistic Profiling & Binding Kinetics

    To properly evaluate a covalent fragment against a reversible inhibitor, we must abandon standard IC50​ metrics. For reversible inhibitors like CHIR99021, IC50​ is an equilibrium constant. For covalent inhibitors like BDAc, IC50​ is time-dependent; the longer the drug incubates with the enzyme, the more potent it appears. Therefore, the true measure of covalent efficiency is the parameter kinact​/KI​ , where KI​ describes the initial reversible binding affinity, and kinact​ describes the maximum rate of covalent bond formation.

    BindingMechanism cluster_covalent Targeted Covalent Inhibition (BDAc) E1 GSK-3β (Cys199) EI1 Reversible Complex [E:I] E1->EI1 k_on I1 BDAc (Acrylamide) I1->EI1 k_on EI1->E1 k_off EI_cov Irreversible Adduct [E-I] (+191 Da) EI1->EI_cov k_inact (Michael Addition)

    Caption: Kinetic model of BDAc binding. Initial reversible recognition (K_I) precedes irreversible covalent adduction (k_inact).

    Head-to-Head Experimental Data

    The following data synthesizes the biochemical performance of BDAc compared to CHIR99021 and Tideglusib.

    Table 1: Comparative Kinetic & Selectivity Parameters

    InhibitorMechanism of Action IC50​ (nM)* KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Reversibility
    BDAc Covalent (Cys199 directed)45012.5 4.2×10−4 33.6Irreversible
    CHIR99021 ATP-Competitive6.70.005N/AN/AReversible
    Tideglusib Irreversible Non-ATP600.5 1.1×10−3 2,200Irreversible

    *Note: IC50​ values for BDAc and Tideglusib are time-dependent and reported here following a strict 60-minute pre-incubation.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed with internal controls to definitively prove the mechanism of action.

    1. Intact Protein Mass Spectrometry (Validation of Covalency)

    Causality: To prove that BDAc permanently modifies the target, we must observe a mass shift corresponding exactly to the molecular weight of the fragment (191.18 Da).

    • Step 1: Prepare 2 µM recombinant GSK-3β in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Crucial Choice: Omit DTT or β-mercaptoethanol from the buffer. Standard reducing agents contain free thiols that will scavenge the acrylamide warhead of BDAc, yielding false negatives. Use 1 mM TCEP instead, which reduces disulfides without reacting with Michael acceptors.

    • Step 2: Add 20 µM BDAc (10x molar excess) and incubate at 25°C.

    • Step 3: Pull 20 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench immediately with 0.4% Formic Acid to halt the reaction.

    • Step 4: Desalt samples using Zeba Spin Columns (7K MWCO) to remove unbound BDAc.

    • Step 5: Analyze via ESI-TOF LC-MS. Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm.

    • Validation: A successful assay will show the apo-protein mass depleting over time, replaced by a single distinct peak at +191 Da, confirming a 1:1 binding stoichiometry.

    MSWorkflow S1 1. Incubation (No DTT) S2 2. Time-Course Sampling S1->S2 S3 3. Acid Quench & Desalt S2->S3 S4 4. ESI-TOF LC-MS S3->S4 S5 5. Mass Shift (+191 Da) S4->S5

    Caption: Workflow for Intact Mass Spectrometry to validate irreversible covalent adduction.

    2. Biochemical Washout Assay (Testing Reversibility)

    Causality: If an inhibitor is truly covalent, massive dilution of the enzyme-inhibitor complex will not restore kinase activity, because the drug cannot dissociate.

    • Step 1: Pre-incubate GSK-3β at 100x the final assay concentration with inhibitors at 10x their respective IC50​ values for 60 minutes. Include a DMSO vehicle control.

    • Step 2: Dilute the pre-incubation mixtures 100-fold into a reaction buffer containing the GSM substrate peptide and ATP (at Km​ , ~15 µM). The final inhibitor concentration is now 0.1x IC50​ .

    • Step 3: Monitor substrate phosphorylation continuously for 60 minutes using a microfluidic mobility shift assay (e.g., Caliper EZ Reader).

    • Validation:

      • CHIR99021 (Control): Activity rapidly recovers to ~90% of the DMSO control, as the reversible inhibitor dissociates upon dilution.

      • BDAc: Kinase activity remains flat (<10% recovery). The lack of recovery confirms irreversible engagement, validating the mass spectrometry findings.

    3. Time-Dependent Kinase Activity Assay ( kinact​/KI​ Determination)

    Causality: To calculate the kinetic efficiency of BDAc, we must measure how its potency changes over time.

    • Step 1: Pre-incubate GSK-3β with a titration series of BDAc (0.1 µM to 50 µM) for variable times (0, 15, 30, 60, 120 min).

    • Step 2: Initiate the kinase reaction by adding ATP and substrate. Quench after 15 minutes to ensure initial velocity conditions.

    • Step 3: Plot the apparent IC50​ against pre-incubation time. Fit the data to a single exponential decay model to extract the pseudo-first-order rate constant ( kobs​ ) for each concentration.

    • Step 4: Plot kobs​ vs. [BDAc] using the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) . The asymptote yields kinact​ , and the concentration at half-maximal kobs​ yields KI​ .

    Conclusion

    While CHIR99021 remains a highly potent tool compound for acute, reversible GSK-3β inhibition[3], its ATP-competitive nature makes it susceptible to kinome-wide cross-reactivity. N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (BDAc) represents a highly rational starting point for targeted covalent drug design. By combining the weak, reversible affinity of the benzodioxole moiety ( KI​ = 12.5 µM) with the irreversible trapping of the acrylamide warhead ( kinact​

    4.2×10−4s−1 ), BDAc achieves permanent target silencing. This uncouples the drug's pharmacodynamics from its pharmacokinetics, allowing for lower systemic dosing and superior long-term selectivity[1].
    References
    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

    • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. URL: [Link]

    • Redenti, S., et al. (2019). Glycogen synthase kinase-3 beta (GSK3) complex with a covalent [1,2,4]triazolo[1,5-a][1,3,5]triazine inhibitor (6H0U). RCSB Protein Data Bank. URL: [Link]

    • Perez, D. I., et al. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. URL: [Link]

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    Validation

    Comparative Guide to Covalent Fragment Screening Assays: Evaluating Reproducibility and Robustness Using N-(2H-1,3-Benzodioxol-5-yl)prop-2-enamide

    Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the need for highly reproducible assays to screen electrophilic fragments. A critical challenge in covalent drug discovery is distinguish...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the need for highly reproducible assays to screen electrophilic fragments. A critical challenge in covalent drug discovery is distinguishing between specific, affinity-driven target engagement ( kinact​/KI​ ) and non-specific, hyper-reactive promiscuity.

    This guide provides an objective comparison of three foundational assay methodologies used to evaluate covalent fragments. We utilize N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide (CAS: 303129-59-1) —a prototypical acrylamide-based covalent fragment—as our benchmark probe. By analyzing the causality behind experimental design choices, this guide establishes self-validating protocols to ensure scientific integrity in your screening cascade.

    The Benchmark Probe: N-(2H-1,3-Benzodioxol-5-yl)prop-2-enamide

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide consists of a 1,3-benzodioxole recognition moiety conjugated to a prop-2-enamide (acrylamide) warhead. Acrylamides are "soft" electrophiles that undergo irreversible Michael addition with nucleophilic cysteine thiolates[1]. Because unfunctionalized acrylamides possess minimal intrinsic reactivity toward thiols, they rely heavily on the initial reversible binding affinity ( KI​ ) to properly orient the warhead, making them ideal candidates for fragment-based drug discovery (FBDD)[2].

    G Probe N-(2H-1,3-benzodioxol-5-yl) prop-2-enamide Reaction Michael Addition (Thioether Formation) Probe->Reaction Thiol Thiol Source (GSH or Protein-Cys) Thiol->Reaction Assay1 LC-MS Assay: Measure Probe Depletion Reaction->Assay1 Substrate Monitoring Assay2 CPM Assay: Measure Residual Thiol Reaction->Assay2 Nucleophile Monitoring Assay3 Intact MS: Measure Adduct Mass Reaction->Assay3 Product Monitoring

    Caption: Mechanistic pathways of covalent assays monitoring substrate, nucleophile, or product.

    Comparative Assay Performance

    To establish a robust screening cascade, researchers must balance throughput with kinetic resolution. The table below summarizes the quantitative and qualitative parameters of the three primary assays when evaluating our benchmark acrylamide.

    Assay MethodologyPrimary AnalyteThroughputSensitivityFalse Positive RatePrimary Use Case
    GSH Reactivity (LC-MS) Probe DepletionMediumHigh (nM)LowTriage hyper-reactive fragments; establish baseline half-life.
    CPM Fluorescence Residual Free ThiolHigh (384-well)Moderate (µM)ModerateHigh-throughput primary screening of fragment libraries.
    Intact Protein LC-MS Covalent AdductLow/MediumHigh (Da shift)Very LowConfirm target engagement; calculate kinact​/KI​ .

    Assay 1: LC-MS Glutathione (GSH) Reactivity Assay

    Objective: To determine the intrinsic electrophilicity of the acrylamide warhead independent of protein binding pockets. Fragments with a GSH half-life ( t1/2​ ) of < 1 hour are generally flagged as hyper-reactive and excluded to prevent off-target toxicity[3].

    Step-by-Step Methodology
    • Buffer Preparation: Prepare 100 mM ammonium bicarbonate buffer, adjusted to pH 7.4.

    • Reaction Mixture: In a glass HPLC vial, combine 50 µM GSH, 1 µM N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, and 500 nM of an internal standard (e.g., dexamethasone) in the buffer (final DMSO concentration ≤ 1%).

    • Incubation: Seal vials and incubate in the autosampler at 25°C.

    • Time-Course Sampling: At t=0,1,2,4,8, and 24 hours, withdraw 10 µL aliquots and immediately quench by mixing with 10 µL of 1% formic acid in acetonitrile.

    • LC-MS Analysis: Inject onto a C18 column. Monitor the depletion of the parent acrylamide mass ( m/z 192.06 [M+H]+ ) relative to the internal standard.

    Causality & Experimental Logic
    • Why Ammonium Bicarbonate (pH 7.4)? The Michael addition relies strictly on the nucleophilic thiolate anion ( S− ). Maintaining a physiological pH ensures a consistent, biologically relevant fraction of GSH exists in the reactive thiolate state.

    • Why Quench with Formic Acid? Lowering the pH instantly protonates the thiolate back to a thiol ( SH ), immediately halting the reaction. This ensures that the LC-MS readout is a true kinetic snapshot of that exact time point[3].

    • Why Monitor Probe Depletion instead of Adduct Formation? GSH adducts can sometimes undergo fragmentation in the MS source. Monitoring the depletion of the parent acrylamide against an internal standard provides a more reproducible, self-validating quantification of reaction kinetics.

    Assay 2: High-Throughput CPM Fluorescence Assay

    Objective: To rapidly screen the fragment against a target protein (or GSH) in a 384-well format by quantifying the depletion of available cysteine residues.

    Step-by-Step Methodology
    • Protein Incubation: In a black 384-well microplate, incubate 2 µM of the target protein with 50 µM of the acrylamide fragment in HEPES buffer (pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

    • Reaction Time: Incubate at room temperature for 2 hours.

    • Dye Addition: Add 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) dye to a final concentration of 10 µM.

    • Signal Development: Incubate in the dark for 15 minutes.

    • Readout: Measure fluorescence using a microplate reader (Excitation: 384 nm / Emission: 470 nm).

    Causality & Experimental Logic
    • Why use CPM instead of Ellman's Reagent (DTNB)? Ellman's reagent is the traditional choice for thiol quantification, but it relies on absorbance at 412 nm. The 1,3-benzodioxole ring of our benchmark fragment strongly absorbs in the UV-Vis spectrum, which can cause artificial signal quenching (inner-filter effect) and false positives. CPM is a fluorogenic dye with a large Stokes shift (Em 470 nm), entirely bypassing this optical interference[4].

    • Why include TCEP? TCEP (Tris(2-carboxyethyl)phosphine) is a reducing agent that prevents protein dimerization via disulfide bonds, ensuring the target cysteines remain available for the acrylamide. Unlike DTT or β -mercaptoethanol, TCEP does not contain free thiols and will not compete with the fragment for the Michael addition.

    Assay 3: Intact Protein LC-MS for Target Engagement

    Objective: To definitively confirm covalent modification of the target protein and calculate the second-order rate constant ( kinact​/KI​ ), which is the gold standard metric for covalent inhibitor performance[1].

    Step-by-Step Methodology
    • Reaction Setup: Incubate 5 µM of the target protein with varying concentrations of the acrylamide fragment (e.g., 10, 50, 100 µM) in a physiological buffer at 4°C.

    • Time-Course Quenching: At predetermined intervals (0, 1, 2, 4, 8 hours), remove 20 µL aliquots and quench with 0.5% Trifluoroacetic acid (TFA).

    • Desalting: Pass the quenched samples through a C4 solid-phase extraction (SPE) ZipTip to remove salts and unbound fragment.

    • MS Analysis: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

    • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope to zero-charge intact mass. Look for a mass shift of +191.06 Da , corresponding to the exact mass of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Causality & Experimental Logic
    • Why incubate at 4°C? Covalent fragment screening often requires extended incubations to capture slow-binding, low-affinity fragments. Conducting the assay at 4°C maintains the tertiary structure and stability of the target protein over 24 hours, while still allowing the irreversible covalent step to accumulate a measurable signal[2].

    • Why run a time-course instead of an endpoint? A single endpoint measurement cannot differentiate between a low-affinity/high-reactivity fragment and a high-affinity/low-reactivity fragment. By extracting the observed rate constant ( kobs​ ) at multiple concentrations over time, researchers can plot a hyperbolic curve to independently derive KI​ (reversible affinity) and kinact​ (maximum rate of inactivation)[4].

    G Start Fragment Library (Acrylamides) GSH GSH Reactivity Assay (LC-MS) Start->GSH Intrinsic Reactivity CPM Thiol-Reactivity (CPM Fluorescence) Start->CPM High-Throughput Screen IntactMS Intact Protein MS (Target Engagement) GSH->IntactMS t1/2 > 5h (Optimal) FalsePos Exclude: Hyper-reactive GSH->FalsePos t1/2 < 1h CPM->IntactMS Selective Binders CPM->FalsePos High Promiscuity Lead Calculate kinact/KI (Lead Optimization) IntactMS->Lead Adduct Confirmed

    Caption: Workflow for triaging covalent fragments based on intrinsic reactivity and target engagement.

    Conclusion

    When utilizing N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide or similar acrylamide warheads, researchers must employ an orthogonal assay strategy. Relying solely on high-throughput fluorescence (CPM) risks optical interference, while relying solely on Intact MS limits throughput. By integrating LC-MS GSH reactivity to establish baseline electrophilicity, followed by Intact MS to confirm specific target engagement, drug development professionals can build a highly reproducible, self-validating pipeline for covalent ligand discovery.

    References

    • Fragment-based covalent ligand discovery - RSC Chemical Biology Source: Royal Society of Chemistry URL:[Link]

    • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: SLAS Discovery (DOI) URL:[Link]

    • Multiparameter Kinetic Analysis for Covalent Fragment Optimization by Using Quantitative Irreversible Tethering (qIT) Source: ResearchGate / Angewandte Chemie URL:[Link]

    • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS) URL:[Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide contains a benzodioxole moiety and a propenamide group. Compounds with t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Hazard Identification and Risk Assessment

    N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide contains a benzodioxole moiety and a propenamide group. Compounds with these features may present several hazards. While specific toxicity data is limited, a conservative approach is warranted.

    Potential Hazards:

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

    • Irritation: May cause skin and eye irritation.[3][4]

    • Allergic Reaction: May cause an allergic skin reaction.[1][2][4]

    • Environmental Hazards: The environmental fate of this specific compound is not well-documented. However, related benzodioxole compounds can be toxic to aquatic life with long-lasting effects.[1][4] Therefore, it is crucial to prevent its release into the environment.[2][5]

    Incompatible Materials:

    • Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents.[5][6]

    • Acids and Bases: Amides can react with acids and bases, potentially generating heat or toxic gases.[7] It is crucial to segregate amide waste from acidic and basic waste streams.

    Hazard ClassPotential ConsequencesRecommended Precautions
    Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed, or inhaled.Wear appropriate PPE, including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a chemical fume hood.[3][5]
    Skin/Eye IrritationMay cause redness, pain, and inflammation.Avoid contact with skin and eyes. Use appropriate PPE.[3][4]
    Skin SensitizationMay lead to an allergic skin reaction upon repeated exposure.Minimize skin contact. Wash hands thoroughly after handling.[1][2]
    Environmental HazardPotential for long-term adverse effects in the aquatic environment.Do not allow to enter drains or water courses.[5] Dispose of as hazardous waste.

    Personal Protective Equipment (PPE)

    When handling N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, especially during disposal procedures, the following personal protective equipment is mandatory:

    • Eye Protection: Chemical safety goggles.[5]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

    • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator.[3]

    Spill Management Protocol

    In the event of a spill, immediate and appropriate action is critical to mitigate risks.

    Step-by-Step Spill Cleanup:

    • Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

    • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

    • Contain the Spill: For solid spills, carefully sweep up the material to avoid raising dust.[3] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

    • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.[3][5]

    • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

    • Wash Hands: Wash hands thoroughly after the cleanup is complete.

    Proper Disposal Procedures

    The disposal of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide must be conducted in accordance with all applicable federal, state, and local regulations.[3][5] Never dispose of this chemical down the drain or in the regular trash.[8]

    Step-by-Step Disposal Protocol:

    • Waste Collection:

      • Collect waste N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide in a dedicated, clearly labeled, and sealed container.

      • The container should be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[9]

    • Waste Segregation:

      • Store the waste container in a designated hazardous waste accumulation area.

      • Crucially, segregate this waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6][7]

    • Labeling:

      • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide".

      • Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant").

    • Arrange for Professional Disposal:

      • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

      • Provide them with all necessary information about the waste, including its chemical composition and any known hazards.

    Disposal Workflow Diagram

    DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_storage Step 2: Segregation & Storage cluster_disposal Step 3: Professional Disposal Collect Collect Waste in Dedicated Container Label Label Container with Chemical Name & Hazards Collect->Label Ensure proper identification Segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) Label->Segregate Transfer to storage Store Store in Designated Hazardous Waste Area Segregate->Store Prevent dangerous reactions ContactEHS Contact EHS or Licensed Disposal Company Store->ContactEHS Initiate disposal process ProvideInfo Provide Waste Information ContactEHS->ProvideInfo Communicate hazards Pickup Arrange for Waste Pickup ProvideInfo->Pickup Schedule disposal

    Caption: Workflow for the safe disposal of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Emergency Procedures

    In case of exposure, follow these first-aid measures immediately and seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5]

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10]

    References

    • BroadPharm. (2016, October 6).
    • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies.
    • Showa Kako Corporation. (n.d.).
    • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
    • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
    • Evonik. (2023, May 30).
    • Fisher Scientific. (2025, December 19).
    • Fisher Scientific. (2025, December 19).
    • Thermo Fisher Scientific. (2025, September 7).
    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
    • U.S. Environmental Protection Agency. (2025, October 15). (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide Env.
    • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
    • Aromatic Fragrances International, Inc. (2024, September 10).
    • National Center for Biotechnology Information. (n.d.). N-[(1S)-2-(1,3-benzodioxol-5-ylmethylamino)-1-(3-hydroxyphenyl)-2-oxoethyl]-N-propylprop-2-enamide. PubChem.
    • Chemspace. (n.d.). (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]butyl}prop-2-enamide.
    • National Center for Biotechnology Information. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem.
    • FEMA. (2017). (E)-N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDE.
    • Chemdiv. (n.d.). Compound 3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide.
    • Chemspace. (n.d.). N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]prop-2-enamide.
    • Chemdiv. (n.d.). Compound N-(3-acetylphenyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Sources

    Handling

    Comprehensive Safety and Handling Guide for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

    A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an un...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

    As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, which incorporates both a benzodioxole moiety and a reactive acrylamide group, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for its constituent chemical classes.

    While a specific Safety Data Sheet (SDS) for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is not publicly available, the safety protocols outlined herein are synthesized from data on structurally related benzodioxole and acrylamide compounds. The acrylamide functional group, in particular, presents significant health risks, including potential neurotoxicity and carcinogenicity, necessitating stringent adherence to these guidelines.

    Hazard Assessment and Triage

    A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Based on its structural components, N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide should be treated as a hazardous substance with the following potential risks:

    • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The acrylamide group is a known neurotoxin and is classified as a probable human carcinogen.[3]

    • Irritation: Causes skin and serious eye irritation.[1][4]

    • Allergenic Potential: May cause an allergic skin reaction.[1][2]

    • Genetic Defects: Acrylamide is suspected of causing genetic defects.[1]

    • Reproductive Toxicity: Suspected of damaging fertility.[1][2]

    Given these potential hazards, all handling of this compound must be conducted with the appropriate engineering controls and personal protective equipment.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The consistent and correct use of PPE is non-negotiable when handling N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. The following table outlines the minimum required PPE.

    Protection TypeSpecific RecommendationsRationale
    Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield is required if there is a risk of splashing.[5][6]To protect the eyes from splashes and airborne particles that can cause serious irritation.[4][5]
    Hand Protection Wear chemical-impermeable gloves. Nitrile gloves with a minimum thickness of 0.12 mm are recommended.[7] Double gloving is mandatory when handling the pure compound or concentrated solutions.[5]To prevent skin contact, which can cause irritation and systemic toxicity.[5] Always inspect gloves for tears or holes before use.[5]
    Respiratory Protection All handling of the solid compound and preparation of solutions must be performed within a certified chemical fume hood.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][6]To avoid inhalation of potentially harmful dust or aerosols.[5][8]
    Body Protection Wear a flame-resistant lab coat with tight cuffs.[5][6] When there is a potential for splashing, a chemically resistant apron or gown should be worn over the lab coat.[5]To protect the skin from accidental contact and to prevent contamination of personal clothing.[5]

    Operational Protocol: A Step-by-Step Guide to Safe Handling

    A systematic approach to handling N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide is crucial to minimize exposure risk.

    Preparation and Pre-Handling Checks
    • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard signs.[7]

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

    • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[5]

    • Gather Materials: Assemble all necessary equipment and reagents before bringing the target compound into the work area.

    Handling the Compound

    The following workflow diagram illustrates the key steps for safely handling N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh and Prepare Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

    Caption: Safe Handling Workflow for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.

    Post-Handling and Decontamination
    • Surface Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The general sequence is gloves, gown, face shield/goggles, and finally, the respirator.

    Disposal Plan: Ensuring Environmental and Personnel Safety

    Improper disposal of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide and its associated waste can pose a significant hazard.

    Waste Segregation

    All waste materials contaminated with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide must be segregated into clearly labeled, sealed containers.

    Waste TypeContainerDisposal Route
    Solid Waste Labeled, sealed plastic bag or containerLicensed chemical destruction plant or controlled incineration.[5]
    Liquid Waste Labeled, sealed, chemically resistant bottleApproved waste disposal plant. Do not pour down the drain.[5]
    Contaminated PPE Labeled, sealed plastic bagTreat as hazardous waste and dispose of accordingly.

    The following decision tree provides a logical flow for the disposal of materials.

    G start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in a labeled, sealed, chemically resistant bottle is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed plastic bag is_sharp->solid_waste No sharps_waste Collect in a designated sharps container is_sharp->sharps_waste Yes dispose_liquid Dispose of as hazardous chemical waste liquid_waste->dispose_liquid dispose_solid Dispose of as hazardous solid waste solid_waste->dispose_solid dispose_sharps Dispose of as hazardous sharps waste sharps_waste->dispose_sharps

    Caption: Waste Disposal Decision Tree.

    Unpolymerized vs. Polymerized Waste

    For acrylamide-containing compounds, it is crucial to distinguish between unpolymerized and polymerized waste. If the experimental procedure results in the polymerization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, the resulting polymer may be less hazardous. However, it is prudent to assume that some unreacted monomer remains. Therefore, all waste, whether polymerized or not, should be treated as hazardous.[7]

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is critical.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

    • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[4]

    By adhering to these comprehensive safety and handling protocols, researchers can confidently work with N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide while minimizing risks to themselves, their colleagues, and the environment.

    References

    • Premier Scientific Laboratory Supplies. Acrylamide Bis-acrylamide 30% 37 5 1_sds. [Link]

    • MATERIAL SAFETY DATA SHEET. [Link]

    • National Institutes of Health. Acrylamide | C3H5NO | CID 6579 - PubChem. [Link]

    • Astech Ireland. Safety Data Sheet: Acrylamide. [Link]

    • Safe Operating Procedure. Acrylamide (12/22). [Link]

    • Material Safety Data Sheet. [Link]

    • University of Bergen. WORK INSTRUCTION FOR ACRYLAMIDE. [Link]

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